molecular formula C10H11NO B1600206 5-methoxy-3-methyl-1H-indole CAS No. 21987-25-7

5-methoxy-3-methyl-1H-indole

Cat. No.: B1600206
CAS No.: 21987-25-7
M. Wt: 161.2 g/mol
InChI Key: YSOFHURJVUIKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-3-methyl-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFHURJVUIKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456499
Record name 5-methoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-25-7
Record name 5-methoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Fischer Indole Synthesis of 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the Fischer indole synthesis, focusing specifically on the mechanism for preparing 5-methoxy-3-methyl-1H-indole. We will delve into the mechanistic intricacies, the pivotal role of acid catalysis, and provide actionable experimental protocols.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1][2][3] This powerful reaction facilitates the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] Its enduring utility lies in its reliability and versatility, allowing for the synthesis of a wide variety of substituted indoles from readily available starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[1][5][6] The synthesis of this compound serves as an exemplary case study to illustrate the nuances of this classic transformation. Methoxy-substituted indoles are of particular interest in medicinal chemistry, as the methoxy group can significantly modulate the electronic properties and biological activity of the indole core.[2]

The Core Reaction: Synthesis of this compound

The synthesis of this compound via the Fischer methodology involves the reaction of 4-methoxyphenylhydrazine with 2-butanone in the presence of an acid catalyst.

Overall Transformation:

This reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][6][7]

Deconstructing the Mechanism: A Step-by-Step Analysis

The currently accepted mechanism for the Fischer indole synthesis involves several key transformations, each playing a critical role in the construction of the indole ring.[1][3][6]

Step 1: Formation of the Phenylhydrazone

The reaction initiates with the condensation of 4-methoxyphenylhydrazine and 2-butanone to form the corresponding phenylhydrazone. This is a reversible acid-catalyzed reaction that involves the formation of a carbinolamine intermediate followed by dehydration.

Step 2: Tautomerization to the Ene-hydrazine

The newly formed phenylhydrazone undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.[1][3] This step is crucial as it sets the stage for the key bond-forming event.

Step 3: The[3][3]-Sigmatropic Rearrangement

Following protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement.[1][3][8] This is the rate-determining step and involves the breaking of the N-N single bond and the formation of a new C-C bond, thereby establishing the core framework of the indole.[8] This rearrangement is analogous to the Cope rearrangement.[3]

Step 4: Rearomatization

The di-imine intermediate formed after the sigmatropic rearrangement readily undergoes a proton transfer to regain aromaticity in the six-membered ring. This is a strong thermodynamic driving force for the reaction.

Step 5: Intramolecular Cyclization and Elimination of Ammonia

The rearomatized intermediate then undergoes an intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon. This results in the formation of a five-membered heterocyclic ring.[3] Subsequent protonation and elimination of ammonia (NH₃) leads to the formation of the final indole product.[1][3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[1][5]

Visualizing the Mechanism: A DOT Language Diagram

To provide a clear visual representation of the mechanistic pathway, the following diagram has been generated using Graphviz (DOT language).

Fischer_Indole_Synthesis cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3 & 4: [3,3]-Sigmatropic Rearrangement & Rearomatization cluster_cyclization Step 5: Cyclization & Elimination 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Phenylhydrazone Phenylhydrazone 4-Methoxyphenylhydrazine->Phenylhydrazone + 2-Butanone - H2O 2-Butanone 2-Butanone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Protonated_Ene-hydrazine Protonated_Ene-hydrazine Ene-hydrazine->Protonated_Ene-hydrazine H+ Di-imine_Intermediate Di-imine_Intermediate Protonated_Ene-hydrazine->Di-imine_Intermediate [3,3]-Sigmatropic Rearrangement Rearomatized_Intermediate Rearomatized_Intermediate Di-imine_Intermediate->Rearomatized_Intermediate Rearomatization Cyclized_Intermediate Cyclized_Intermediate Rearomatized_Intermediate->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound - NH3

Caption: Mechanistic pathway of the Fischer indole synthesis of this compound.

The Critical Role of the Acid Catalyst

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[6][7] Both Brønsted and Lewis acids can be employed, and their selection can influence reaction rates and, in some cases, the regioselectivity of the cyclization with unsymmetrical ketones.[1][7] The acid serves multiple purposes throughout the reaction mechanism:

  • Catalyzes Hydrazone Formation: The acid protonates the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the initial condensation with the phenylhydrazine.

  • Promotes Tautomerization: The acid facilitates the tautomerization of the phenylhydrazone to the crucial ene-hydrazine intermediate.

  • Enables the[3][3]-Sigmatropic Rearrangement: Protonation of the ene-hydrazine is a prerequisite for the key rearrangement step.

  • Drives the Final Elimination: The acid is essential for the elimination of ammonia in the final step to form the aromatic indole ring.[1][3]

While a variety of acids have been successfully used, polyphosphoric acid (PPA) and zinc chloride are among the most common catalysts.[3]

Experimental Protocol: A Practical Guide

The following protocol provides a representative procedure for the synthesis of this compound.

Reagent Molar Mass ( g/mol ) Amount Moles
4-Methoxyphenylhydrazine hydrochloride174.6310.0 g0.057
2-Butanone72.115.0 g0.069
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 0.057 mol) and glacial acetic acid (50 mL).

  • Add 2-butanone (5.0 g, 0.069 mol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Conclusion: A Versatile Tool in Modern Synthesis

The Fischer indole synthesis, despite its age, remains a highly relevant and powerful tool in the arsenal of the modern organic chemist. Its ability to provide straightforward access to a diverse range of indole derivatives, such as this compound, ensures its continued application in academic research and industrial drug development. A thorough understanding of its mechanism and the factors influencing the reaction is paramount for its successful implementation.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

  • ChemTube3D. Fischer indole synthesis -[3][3]-sigmatropic rearrangement. [Link]

Sources

A-Z Guide to 5-Methoxy-3-Methyl-1H-Indole Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methoxy-3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents, make it a critical building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of these valuable derivatives. We will explore the causality behind various synthetic strategies, provide a detailed, field-tested experimental protocol, and offer a systematic approach to spectroscopic analysis to ensure the unambiguous identification and quality control of the target compounds.

Introduction: The Significance of the 5-Methoxy-Indole Core

Indole derivatives are fundamental heterocyclic compounds found extensively in nature and are integral to many physiological processes.[1][2] The introduction of a methoxy group at the 5-position of the indole ring significantly modulates the molecule's electronic properties, enhancing its potential for biological activity.[3] This substitution pattern is found in clinically important drugs such as the anti-inflammatory agent Indomethacin and the antihypertensive Oxypertine.[3] Furthermore, 5-methoxyindole derivatives serve as crucial intermediates in the synthesis of tryptamine compounds like melatonin, which are vital for regulating circadian rhythms and possess anti-tumor properties.[4][5] The addition of a methyl group at the 3-position further diversifies the structure, influencing its steric interactions and metabolic stability.

This guide focuses specifically on the this compound framework, offering a practical and scientifically grounded resource for its synthesis and characterization.

Strategic Synthesis: Choosing the Right Path

The construction of the indole ring is a well-trodden path in organic chemistry, with several named reactions offering different advantages. The choice of synthetic route depends critically on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups to the reaction conditions.

The Fischer Indole Synthesis: A Reliable Classic

Discovered by Emil Fischer in 1883, this remains one of the most reliable and widely used methods for indole synthesis.[3][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][7]

  • Causality: The power of the Fischer synthesis lies in its robustness and the commercial availability of a wide range of substituted phenylhydrazines and carbonyl compounds. For the synthesis of this compound, the logical starting materials are p-methoxyphenylhydrazine and methyl ethyl ketone (MEK). The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is crucial for protonating the hydrazone, which initiates a key[4][4]-sigmatropic rearrangement—the mechanistic heart of the reaction.[6][8] This rearrangement is followed by the loss of ammonia to form the aromatic indole ring.[6][7]

  • Advantages: High yields, broad substrate scope, and a well-understood mechanism.

  • Limitations: The reaction can fail with certain substrates, and the strongly acidic and high-temperature conditions may not be suitable for sensitive functional groups. The use of a meta-substituted phenylhydrazine can also lead to a mixture of regioisomers, although the strong electron-donating nature of the methoxy group typically directs the cyclization unambiguously.[3]

Other Synthetic Approaches

While the Fischer synthesis is often the go-to method, other strategies exist:

  • Madelung Synthesis: Involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. This method is less common due to the harsh conditions required.

  • Gassman Indole Synthesis: A one-pot method that can prepare 3-thioalkoxyindoles from anilines, which can then be desulfurized. However, it has been reported to be ineffective for preparing 5-methoxyindole.[9]

  • Modern Palladium-Catalyzed Methods: The Buchwald modification allows for the formation of the necessary N-arylhydrazone intermediate via cross-coupling of aryl bromides and hydrazones, expanding the scope of the Fischer synthesis.[6]

For the purposes of this guide, we will focus on the Fischer Indole Synthesis due to its reliability and direct applicability.

Experimental Protocol: Fischer Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis, workup, and purification of the target compound.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Workup cluster_purification Step 3: Purification A p-Methoxyphenylhydrazine + Methyl Ethyl Ketone B Acid Catalyst (e.g., PPA) Heat A->B Condensation & Cyclization C Crude Product Mixture B->C D Quench with Ice-Water C->D E Neutralize with Base (e.g., NaOH) D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Dry & Evaporate F->G H Crude Solid/Oil G->H I Column Chromatography (Silica Gel) H->I J Pure this compound I->J

Caption: Overall workflow from synthesis to purification.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Hydrazone Formation (Optional but recommended): While many procedures are one-pot, pre-forming the hydrazone by reacting the hydrazine with methyl ethyl ketone (1.1 eq) in a suitable solvent like ethanol at room temperature can lead to cleaner reactions.

  • Cyclization: Cautiously add an acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[6][8] Heat the reaction mixture, typically between 80-100 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will precipitate the crude product and quench the acid.

  • Neutralization & Extraction: Neutralize the aqueous slurry with a base (e.g., 10M NaOH) until it is alkaline. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[10] Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude product is often a dark-colored oil or solid due to impurities and potential oxidation.[11] Flash column chromatography is the most effective method for purification.[11]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis first.

  • Visualization: The indole product is UV-active and will appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[12] For more specific detection, Ehrlich's reagent can be used, which stains indoles a characteristic blue or purple color.[12]

Characterization: Unambiguous Structure Elucidation

Once purified, the identity and purity of the this compound must be confirmed through a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.[13] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[14][15]

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H-1)~7.79broad singlet (s)-
H-4~7.25doublet (d)J = 8.7
H-2~6.97singlet (s)-
H-7~7.03doublet (d)J = 2.3
H-6~6.87doublet of doublets (dd)J = 8.7, 2.4
OCH₃~3.90singlet (s)-
CH₃~2.33singlet (s)-
Source: Spectroscopic data adapted from supporting information of a peer-reviewed journal article.[14]

Rationale for Assignments:

  • The NH proton is typically downfield and often broad due to quadrupole broadening and exchange.

  • The aromatic protons (H-4, H-6, H-7) show characteristic splitting patterns. H-4 is coupled only to H-6 (ortho-coupling), resulting in a doublet. H-6 is coupled to both H-4 (ortho) and H-7 (meta), giving a doublet of doublets. H-7 is coupled only to H-6 (meta-coupling), appearing as a small doublet.

  • The methoxy (OCH₃) and methyl (CH₃) protons appear as sharp singlets as they have no adjacent protons to couple with.

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-5 (C-OCH₃)~154.01
C-7a~131.53
C-3a~128.75
C-2~122.53
C-4~112.18
C-7~111.74
C-3 (C-CH₃)~111.58
C-6~100.81
OCH₃~56.05
CH₃~9.81
Source: Spectroscopic data adapted from supporting information of a peer-reviewed journal article.[14]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. For this compound (C₁₀H₁₁NO), the expected molecular weight is 161.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 162.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: A characteristic sharp peak will be observed in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Peaks will be observed around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=C Stretch (Aromatic): Absorptions will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong peak will be present around 1030-1250 cm⁻¹.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) is typically used.[16] The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Characterization_Flow cluster_techniques Spectroscopic & Analytical Techniques cluster_results Validation Purified_Product Purified Product NMR ¹H & ¹³C NMR Structure Confirmation Proton & Carbon Environment Purified_Product->NMR MS Mass Spectrometry (MS) Molecular Weight [M+H]⁺ Purified_Product->MS IR Infrared (IR) Spectroscopy Functional Groups N-H, C-O stretch Purified_Product->IR HPLC HPLC Purified_Product->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MW_Confirmed MW Confirmed MS->MW_Confirmed FG_Confirmed Functional Groups Confirmed IR->FG_Confirmed Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed

Caption: A logical workflow for compound characterization.

Conclusion and Future Outlook

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound derivatives. The Fischer Indole Synthesis stands as a primary method for constructing this valuable scaffold. A meticulous approach to purification, combined with a multi-technique spectroscopic analysis, is paramount for ensuring the integrity of the final compound.

The versatile 5-methoxy-indole core continues to be a focal point in drug discovery, with applications spanning oncology, neurology, and inflammatory diseases.[4][5][17] As our understanding of structure-activity relationships deepens, the methodologies described herein will serve as a foundational tool for chemists to synthesize and explore the next generation of indole-based therapeutics.

References

  • Vertex AI Search Grounding Service. Synthesis of Bis-indolyl Compounds and Analogues & Historical Context of Research on Methoxy-Substituted Indole Derivatives.
  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
  • MedchemExpress.com. 5-Methoxyindole | Drug Intermediate.
  • PubMed Central. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole.
  • Benchchem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Biosynth. 5-Methoxyindole | 1006-94-6 | FM00669.
  • The Royal Society of Chemistry. Supporting information.
  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
  • Benchchem. Fundamental chemical properties of 5-Methoxyindole.
  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.
  • The Pharma Innovation. Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • PrepChem.com. Synthesis of 5-methoxy-indole.
  • SciSpace. Fischer indole synthesis in the absence of a solvent.
  • Wikipedia. Fischer indole synthesis.
  • PubMed Central. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
  • NIH. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • ChemicalBook. 5-Methoxyindole synthesis.
  • ResearchGate. Design, synthesis, and characterization of indole derivatives | Request PDF.
  • Benchchem. removal of starting materials from the final indole product.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
  • Methyl 1H-indole-3-carboxylate.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table.
  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column.

Sources

Unveiling the Electronic Influence of the 5-Methoxy Group in Indoles: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its electron-rich nature and versatile reactivity make it a privileged structure in drug design. Among its many derivatives, 5-methoxyindole stands out as a crucial synthetic intermediate and a recurring motif in biologically active molecules, including the neurohormone melatonin.[1] Understanding the nuanced electronic effects imparted by the 5-methoxy substituent is paramount for scientists aiming to modulate the reactivity, physicochemical properties, and biological activity of indole-based compounds. This guide provides a detailed exploration of these effects, offering field-proven insights for researchers, chemists, and drug development professionals.

The Duality of Electronic Effects: Induction vs. Resonance

The electronic character of the 5-methoxy group is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.[2]

  • Inductive Effect (-I): The oxygen atom of the methoxy group is significantly more electronegative than the carbon atom to which it is attached. This disparity in electronegativity causes a pull of electron density away from the indole ring through the sigma (σ) bond framework.[3] This electron-withdrawing inductive effect, denoted as -I, tends to decrease the electron density of the aromatic system.

  • Resonance Effect (+M): Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This donation of electron density through the pi (π) bonds is known as a positive resonance effect (+M). This effect increases the electron density on the indole ring, particularly at positions ortho and para to the substituent.

The Prevailing Influence: In the case of the methoxy group attached to an aromatic ring, the resonance effect is substantially more powerful and dominant than the inductive effect.[3][4][5] Consequently, the 5-methoxy group acts as an overall electron-donating group (EDG) , enriching the indole nucleus with electron density.

Caption: Resonance structures showing electron donation from the 5-methoxy group.

Enhanced Reactivity in Electrophilic Aromatic Substitution (EAS)

The indole nucleus is inherently reactive towards electrophiles due to the delocalization of the nitrogen lone pair, making it more electron-rich than benzene.[6] The addition of the electron-donating 5-methoxy group further activates the ring, significantly increasing its nucleophilicity and reactivity in Electrophilic Aromatic Substitution (EAS) reactions.[7]

Regioselectivity: The primary site of electrophilic attack on the indole ring is the C3 position. This preference is due to the formation of a more stable carbocation intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the molecule. The electron-donating 5-methoxy group enhances the electron density at C4 and C6 through resonance, but the inherent reactivity of C3 typically dominates. The overall effect is a greatly accelerated reaction rate at the C3 position compared to unsubstituted indole.

Caption: General mechanism for electrophilic substitution at the C3 position of 5-methoxyindole.

Impact on Physicochemical and Spectroscopic Properties

The electronic perturbations from the 5-methoxy group have a direct and measurable impact on the molecule's physical and spectroscopic characteristics.

Data Summary: Physicochemical Properties of 5-Methoxyindole

PropertyValueSource(s)
CAS Number 1006-94-6[8]
Molecular Formula C₉H₉NO[8][9]
Molecular Weight 147.17 g/mol [8][10]
Melting Point 52-55 °C[7]
Boiling Point 311.9 °C at 760 mmHg[7]
logP 2.18 (Predicted)[7][11]
pKa (Strongest Acidic, N-H) 16.77 (Predicted)[11]

Spectroscopic Signatures:

  • NMR Spectroscopy: The electron-donating nature of the methoxy group leads to increased shielding of the aromatic protons and carbons. This results in an upfield shift (lower ppm values) in both ¹H and ¹³C NMR spectra for the ring atoms compared to unsubstituted indole.[10][12]

  • UV-Vis Spectroscopy and Fluorescence: The methoxy group, as an auxochrome, extends the conjugation of the chromophore. This typically results in a bathochromic (red) shift of the absorption maxima in the UV-Vis spectrum.[13] 5-Methoxyindole is also known to exhibit fluorescence, a property that can be exploited in biochemical assays.[8]

  • IR Spectroscopy: The electronic environment influences vibrational frequencies. The N-H stretching frequency, in particular, can be sensitive to substitution on the benzene ring.[8][14]

  • Acidity (pKa): The electron-donating +M effect increases the electron density on the indole nitrogen, which destabilizes the conjugate base (the indolide anion) formed upon deprotonation. This makes the N-H proton less acidic (higher pKa) compared to indole.[4]

Implications for Biological Activity and Drug Design

The 5-methoxy group is not merely a passive structural element; its electronic effects are critical for molecular recognition and biological function.

  • Metabolic Precursor: 5-methoxyindole is a key intermediate in the biosynthesis of important neuroregulators and pharmaceuticals, most notably melatonin, which is involved in regulating circadian rhythms.[1]

  • Modulation of Bioactivity: The introduction of a 5-methoxy group can profoundly alter a molecule's interaction with biological targets. The increased electron density can enhance π-π stacking interactions or hydrogen bond acceptor capabilities, which are crucial for receptor binding.

  • Therapeutic Potential: Derivatives of 5-methoxyindole have demonstrated a wide range of pharmacological activities, including potential as agents for treating cardiovascular diseases, neurological disorders, and tumors.[1] For example, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown potential neuroprotective properties in the context of stroke and Alzheimer's disease models.[15]

Experimental Protocol: Synthesis of 5-Methoxyindole

A common laboratory and industrial synthesis involves the nucleophilic substitution of 5-bromoindole with sodium methoxide, often catalyzed by a copper salt. This protocol highlights the practical application of manipulating the indole core.

Objective: To synthesize 5-methoxyindole from 5-bromoindole.

Workflow Diagram:

Synthesis_Workflow Start Charge reactor with 5-bromoindole and methanol solution of NaOMe Add_Catalyst Add Catalyst (e.g., Copper-based) Start->Add_Catalyst Heat Heat mixture to 80-120 °C (5-10 hours with stirring) Add_Catalyst->Heat Cool Cool to room temperature Heat->Cool Filter Filter the product mixture Cool->Filter Distill Recover methanol via reduced pressure distillation Filter->Distill Purify Purify residue by extraction and recrystallization Distill->Purify End Yield pure 5-Methoxyindole Purify->End

Caption: A typical workflow for the synthesis of 5-methoxyindole.

Step-by-Step Methodology: [7]

  • Reagent Preparation: In a suitable reaction vessel, combine 5-bromoindole with a methanol solution of sodium methoxide. The recommended molar ratio of sodium methoxide to 5-bromoindole is between 1.3:1 and 2:1.

  • Catalyst Addition: Add the appropriate catalyst. The mass ratio of the catalyst to 5-bromoindole is typically in the range of (0.05-0.1):1.

  • Reaction: Heat the stirred mixture to a reaction temperature between 80-120 °C and maintain for 5 to 10 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to ambient temperature.

  • Isolation: Filter the reaction mixture to remove insoluble salts. The filtrate is then concentrated by reduced pressure distillation to recover the methanol solvent.

  • Purification: The resulting crude residue is purified using standard techniques such as liquid-liquid extraction followed by recrystallization to yield the final 5-methoxyindole product.

Conclusion

The 5-methoxy group exerts a profound and multifaceted influence on the indole ring system. While its electronegative oxygen atom introduces a weak electron-withdrawing inductive effect, this is overwhelmingly surpassed by its powerful electron-donating resonance effect. This net electron donation activates the indole nucleus, enhancing its reactivity in electrophilic substitutions, modulating its spectroscopic and physicochemical properties, and providing a critical tool for fine-tuning biological activity. A thorough grasp of these principles is indispensable for professionals in chemistry and drug development who seek to rationally design and synthesize novel indole derivatives with tailored properties and therapeutic potential.

References

  • Brainly. (2023, February 10). When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because... Available at: [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
  • ACS Publications. (2025, September 10). Revisiting the Synthesis of Tetramethoxyindolo[3,2-b]indole Derivatives and the Study of Their Photoinduced Radical Formation in Halogenated Solvents | The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects. Available at: [Link]

  • mzCloud. (2015, November 13). 5 Methoxyindole. Available at: [Link]

  • PubMed. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Available at: [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Methoxyindole (HMDB0246822). Available at: [Link]

  • ACS Publications. (2017, April 14). Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations | The Journal of Physical Chemistry A. Available at: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872. Available at: [Link]

  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Available at: [Link]

  • ResearchGate. (2025, August 7). Rotationally resolved electronic spectroscopy of 5-methoxyindole. Available at: [Link]

  • Chem 263 Oct. 10, 2013 The strongest donating group determines where new substituents are introduced. Example. (2013, October 10). Available at: [Link]

  • ResearchGate. Electrophilic Substitution Reactions of Indoles | Request PDF. Available at: [Link]

  • NIH. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. Available at: [Link]

  • Semantic Scholar. [PDF] Rotationally resolved electronic spectroscopy of 5-methoxyindole. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • ResearchGate. Values of some Hammett substituent constants (σ). Available at: [Link]

Sources

Quantum Chemical Insights into 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 5-methoxyindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including neuroprotective[2] and anticancer properties.[1] Understanding the intricate relationship between the electronic structure and biological function of these molecules is paramount for the rational design of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of quantum chemical studies to elucidate the properties of 5-methoxyindole derivatives, thereby accelerating the drug discovery process.[3][4]

The "Why": Rationale for Quantum Chemical Studies in the Context of 5-Methoxyindole Derivatives

Quantum chemistry provides a powerful lens through which we can understand and predict the behavior of molecules at the electronic level. For 5-methoxyindole derivatives, these computational methods are not merely academic exercises; they are essential tools that provide actionable insights for drug design.[5]

  • Elucidating Structure-Activity Relationships (SAR): By calculating electronic properties such as orbital energies and charge distributions, we can rationalize the observed biological activities of a series of derivatives and predict the potency of novel compounds.

  • Interpreting Spectroscopic Data: Quantum chemical calculations are indispensable for the accurate assignment of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, providing a deeper understanding of the molecular structure and bonding.[6][7]

  • Predicting Reactivity: The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map reveal the most probable sites for electrophilic and nucleophilic attack, offering insights into metabolic pathways and potential interactions with biological targets.[8][9]

  • Characterizing Non-Covalent Interactions: Understanding the nature and strength of hydrogen bonds and other non-covalent interactions is crucial for predicting how these molecules will bind to their biological targets.[10]

Computational Methodology: A Self-Validating System

The reliability of quantum chemical studies hinges on the judicious choice of computational methods. The following workflow represents a robust and widely validated approach for the study of 5-methoxyindole derivatives.

Workflow for Quantum Chemical Analysis

G Computational Workflow for 5-Methoxyindole Derivatives cluster_0 Geometry Optimization & Vibrational Analysis cluster_1 Electronic Properties Analysis cluster_2 Excited State Analysis cluster_3 Biological Interaction Analysis mol_struct Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_struct->dft opt_freq Optimized Geometry & Vibrational Frequencies dft->opt_freq homo_lumo HOMO-LUMO Analysis opt_freq->homo_lumo mep Molecular Electrostatic Potential (MEP) opt_freq->mep nbo Natural Bond Orbital (NBO) opt_freq->nbo td_dft TD-DFT Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) opt_freq->td_dft docking Molecular Docking opt_freq->docking uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis binding_mode Binding Mode & Affinity docking->binding_mode target Biological Target (e.g., Tubulin) target->docking

Caption: A typical workflow for the quantum chemical analysis of 5-methoxyindole derivatives.

Step-by-Step Computational Protocol

This protocol outlines the key steps for performing a comprehensive quantum chemical analysis of a 5-methoxyindole derivative.

  • Molecular Structure Input:

    • Construct the 3D structure of the 5-methoxyindole derivative using a molecular builder (e.g., GaussView, Avogadro).

  • Geometry Optimization and Vibrational Frequency Calculation:

    • Rationale: To find the most stable conformation of the molecule and to ensure it corresponds to a true energy minimum. Vibrational analysis also provides theoretical IR and Raman spectra.

    • Method: Density Functional Theory (DFT) is the workhorse for these calculations due to its excellent balance of accuracy and computational cost. The B3LYP functional is a popular choice for organic molecules.

    • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[6]

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis:

      • Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. Their energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]

      • Procedure: Extract the energies of the HOMO and LUMO from the DFT output file.

    • Molecular Electrostatic Potential (MEP) Analysis:

      • Rationale: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions.[9]

      • Procedure: Generate the MEP surface using the output of the DFT calculation.

    • Natural Bond Orbital (NBO) Analysis:

      • Rationale: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule, including charge distribution, hybridization, and hyperconjugative interactions.[11][12]

      • Procedure: Perform an NBO analysis on the optimized geometry.

  • Excited State and UV-Vis Spectra Calculation:

    • Rationale: To understand the electronic transitions that give rise to the observed UV-Vis absorption spectrum.

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited state properties.[13][14] For systems with potential charge-transfer character, a range-separated functional like CAM-B3LYP is often more accurate.

    • Procedure: Perform a TD-DFT calculation on the optimized geometry to obtain the excitation energies and oscillator strengths. The simulated spectrum can then be compared with experimental data.

  • Molecular Docking:

    • Rationale: To predict the binding mode and affinity of the 5-methoxyindole derivative to its biological target.[15]

    • Procedure:

      • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

      • Prepare the protein and ligand structures (e.g., adding hydrogens, assigning charges).

      • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy.

Analysis of Molecular Properties and Correlation with Experimental Data

The true power of quantum chemical studies lies in the ability to correlate calculated properties with experimental observations.

Vibrational Spectroscopy

DFT calculations provide theoretical vibrational frequencies that can be used to assign the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.[16]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-Methoxyindole

Vibrational ModeExperimental (IR)Calculated (B3LYP/6-311++G(d,p))Assignment
N-H stretch34103415Stretching of the N-H bond in the indole ring
C-H stretch (aromatic)3100-30003105-3010Stretching of C-H bonds in the aromatic rings
C=C stretch (aromatic)1620, 15851622, 1588Stretching of C=C bonds in the indole and benzene rings
C-O-C stretch (methoxy)12501255Asymmetric stretching of the C-O-C bond
N-H bend14201425In-plane bending of the N-H bond

Note: The calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p).

Electronic Spectroscopy

TD-DFT calculations can predict the UV-Vis absorption spectra of 5-methoxyindole derivatives. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational method and to understand the nature of the electronic transitions.[7][17]

Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax in nm) for 5-Methoxyindole in Ethanol

Electronic TransitionExperimental λmaxCalculated λmax (TD-DFT)Orbital Contribution
S₀ → S₁295298HOMO → LUMO (π → π)
S₀ → S₂265268HOMO-1 → LUMO (π → π)
Frontier Molecular Orbitals and Biological Activity

The HOMO and LUMO energies and their distribution provide valuable insights into the biological activity of 5-methoxyindole derivatives. For instance, in a series of anticancer agents, a lower HOMO-LUMO gap may correlate with higher activity, suggesting that the molecule's ability to participate in charge transfer interactions is important for its mechanism of action.[8]

G cluster_0 HOMO cluster_1 LUMO homo Energy (eV) homo_level lumo_level homo_level:n->lumo_level:s ΔE = E_LUMO - E_HOMO lumo Energy (eV)

Caption: A schematic representation of the HOMO-LUMO energy gap.

Experimental Protocols

To ensure the self-validating nature of this guide, the following experimental protocols are provided for the synthesis and characterization of a representative 5-methoxyindole derivative.

Synthesis of 5-Methoxyindole from 5-Bromoindole[18]

Materials:

  • 5-bromoindole

  • Methanol

  • Sodium methoxide

  • Catalyst: Cuprous bromide and methylimidazole

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 5-bromoindole in a methanol solution of sodium methoxide.

  • Add the catalyst (a mixture of cuprous bromide and methylimidazole).

  • Heat the reaction mixture to 80-120 °C and stir for 5-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the methanol from the filtrate under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 5-methoxyindole.

Spectroscopic Characterization
  • FT-IR Spectroscopy:

    • Acquire the FT-IR spectrum of the synthesized 5-methoxyindole derivative using an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational bands and compare them with the calculated frequencies.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the 5-methoxyindole derivative in a suitable solvent (e.g., ethanol).

    • Record the UV-Vis absorption spectrum in the range of 200-400 nm using a spectrophotometer.

    • Determine the wavelength of maximum absorption (λmax).[18]

  • NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Case Study: 5-Methoxyindole Derivatives as Tubulin Inhibitors

Several studies have identified 5-methoxyindole derivatives as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[1] Quantum chemical studies, particularly molecular docking, have been instrumental in understanding their mechanism of action.[1][19]

G Indole 5-Methoxyindole Derivative Binding Binding Interaction (H-bonds, Hydrophobic) Indole->Binding Tubulin Tubulin Protein (Colchicine Binding Site) Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Caption: The mechanism of action of 5-methoxyindole derivatives as tubulin inhibitors.

Molecular docking studies have revealed that 5-methoxyindole derivatives can bind to the colchicine binding site of tubulin.[1] The methoxy group often participates in hydrogen bonding interactions with key amino acid residues, while the indole ring engages in hydrophobic interactions. These computational predictions can guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced anticancer activity.

Conclusion and Future Directions

Quantum chemical studies provide an indispensable toolkit for the modern drug discovery professional. By integrating computational modeling with experimental synthesis and biological evaluation, we can accelerate the development of novel 5-methoxyindole-based therapeutics. Future research in this area will likely focus on the development of more accurate and efficient computational methods, the exploration of a wider range of biological targets, and the application of machine learning and artificial intelligence to predict the properties and activities of these promising molecules.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Excited-state genistein and its methoxy derivatives with improved antioxidant activity: DFT/TD-DFT calculations, molecular docking, and molecular dynamic simulation. (2025, August 26). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Conformational, vibrational spectroscopic and quantum chemical studies on 5-methoxyindole-3-carboxaldehyde: A DFT approach. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Absorption spectra of indole and 5-hydroxyindole in the gas phase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Rotationally resolved electronic spectroscopy of 5-methoxyindole. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Computational Methods in Drug Discovery and Development. (2024, October 3). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation method of 5-methoxyindole. (n.d.). Google Patents.
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Diaquabis(5-methoxyindole-2-carboxylato)bis(3-picoline)nickel(II) Complex: Synthesis, Characterization, XRD, TGA, DFT and HSA. (2019, April 3). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. (2020, September 23). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012, November 2). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 21, 2026, from [Link]

  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (2024, September 5). Eman Research Publishing. Retrieved January 21, 2026, from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. Retrieved January 21, 2026, from [Link]

  • DFT Study and Biological Activity of Some Methylxanthines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (n.d.). DergiPark. Retrieved January 21, 2026, from [Link]

  • Visualizing and Characterizing Excited States from Time-Dependent Density Functional Theory. (2023, December 12). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2025, August 21). Spectroscopy@IKU. Retrieved January 21, 2026, from [Link]

  • Molecular docking studies of Vinca alkaloid derivatives on Tubulin. (2020, March 30). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • A Review on Computational Drug Designing and Discovery. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

  • Excited State Densities from Time-Dependent Density Functional Response Theory. (n.d.). arXiv.org. Retrieved January 21, 2026, from [Link]

  • Extraction and analysis of indole derivatives from fungal biomass. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study. (2024, May 21). Open Exploration Publishing. Retrieved January 21, 2026, from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube. Retrieved January 21, 2026, from [Link]

  • Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021, September 7). YouTube. Retrieved January 21, 2026, from [Link]

  • Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. (2025, October 29). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Chapter 4. (n.d.). Shodhganga. Retrieved January 21, 2026, from [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Indonesian Journal of Educational Research and Technology. Retrieved January 21, 2026, from [Link]

  • Orbital Contributions to Excited States. (2020, August 27). Dr. Joaquin Barroso's Blog. Retrieved January 21, 2026, from [Link]

  • Book Review of Computational Drug Design. A Guide for Computational and Medicinal Chemists. (2009, June 1). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. (2025, November 30). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

  • theory dft b3lyp: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Methoxy-3-methyl-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Substituted Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature makes it a privileged scaffold for constructing complex molecular architectures. 5-methoxy-3-methyl-1H-indole is a particularly valuable building block, offering a unique combination of electronic and steric properties that chemists can strategically exploit.

The methoxy group at the C5 position acts as a strong electron-donating group, further activating the indole ring towards electrophilic substitution.[2] This electronic enrichment significantly influences the regioselectivity of reactions. Concurrently, the methyl group at the C3 position—the most common site of electrophilic attack in unsubstituted indoles—blocks this reactive center. This steric hindrance redirects synthetic transformations to other positions on the heterocyclic ring, primarily C2, or the benzenoid ring, enabling the synthesis of unique isomers that might otherwise be difficult to access.

These application notes provide a technical guide for researchers, chemists, and drug development professionals on leveraging the distinct reactivity of this compound in key synthetic transformations. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for its functionalization.

Physicochemical & Spectroscopic Profile

A thorough characterization of the starting material is the foundation of any successful synthesis. Below are the key physical properties and spectral data for this compound.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 21987-25-7[3]
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.20 g/mol [3]
Appearance White solid[4]
Melting Point 64-65 °C[4]

Spectroscopic Data for Characterization:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.79 (s, 1H, NH), 7.25 (d, J = 8.7 Hz, 1H, Ar-H), 7.03 (d, J = 2.3 Hz, 1H, Ar-H), 6.97 (s, 1H, Ar-H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81.[4]

Core Synthetic Applications & Protocols

The unique substitution pattern of this compound opens avenues for diverse functionalizations. We will detail two fundamental and high-utility transformations: N-alkylation and electrophilic substitution at the C2 position.

Application 1: N-Functionalization via Direct Alkylation

Scientific Rationale: The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion readily participates in Sₙ2 reactions with various electrophiles, including alkyl and benzyl halides, providing a reliable route to N-functionalized indoles. This modification is critical in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity.

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DMF B Add NaH portion-wise at 0 °C under N₂ A->B Stir for 30 min C Add benzyl bromide (BnBr) dropwise at 0 °C B->C D Warm to room temperature and stir for 3-4 hours C->D E Quench with ice-water D->E F Extract with ethyl acetate E->F G Purify via column chromatography F->G H Final Product: 1-benzyl-5-methoxy-3-methyl-1H-indole G->H Characterize Product

Caption: Workflow for N-benzylation of this compound.

Protocol: Synthesis of 1-benzyl-5-methoxy-3-methyl-1H-indole

This protocol is adapted from established methods for N-alkylation of substituted indoles.[5]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound161.201.01.0
Sodium Hydride (60% in oil)24.001.21.2
Benzyl Bromide (BnBr)171.041.11.1
Anhydrous Dimethylformamide (DMF)-5 mL-
Ethyl Acetate-As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (161 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium indolide salt forms.

  • Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution (20 mL), followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white to pale yellow solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm the structure. The disappearance of the N-H proton signal (~7.8 ppm) and the appearance of benzylic CH₂ signals (~5.4 ppm) and new aromatic signals in the ¹H NMR are key indicators of success.[5]

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the NaH and the indolide anion. Incomplete deprotonation can also be a cause; extend the stirring time after NaH addition.

    • Side Products: O-alkylation is generally not observed with indole itself. If multiple products are seen on TLC, it may indicate impurities in the starting material or benzyl bromide.

Application 2: Electrophilic Substitution - Synthesis of Bis(indolyl)methanes

Scientific Rationale: The electron-rich indole nucleus is highly susceptible to electrophilic attack. In the presence of an acid catalyst, aldehydes or ketones are protonated to form a highly reactive carbocation (or an equivalent electrophile). This electrophile is then attacked by two equivalents of the indole. While the C3 position is the most nucleophilic, the presence of the methyl group in our substrate blocks this site. However, this reaction is a hallmark of indole chemistry, and understanding it is crucial. We present a protocol using the closely related 5-methoxyindole to demonstrate the principle of forming bis(indolyl)methanes, a class of compounds with significant biological activities.[2][6] The reaction with this compound would be expected to proceed at the C2 position, though potentially slower.

Reaction Mechanism Overview:

BIM_Mechanism RCHO R-CHO (Aldehyde) Electrophile [R-CHOH]⁺ (Activated Electrophile) RCHO->Electrophile + H⁺ H_plus H⁺ Intermediate1 Intermediate Carbocation Electrophile->Intermediate1 Indole1 5-Methoxyindole (Nucleophile) Indole1->Intermediate1 Attacks Electrophile Product Bis(indolyl)methane Intermediate1->Product Attacks by Indole 2 H2O - H₂O Intermediate1->H2O Indole2 5-Methoxyindole (Second Nucleophile) Indole2->Product

Caption: Simplified mechanism for acid-catalyzed formation of bis(indolyl)methanes.

Protocol: Synthesis of 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole

This protocol is based directly on a literature procedure.[6]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Methoxyindole147.172.02.0
Benzaldehyde106.121.01.0
Potassium Hydrogen Sulfate (KHSO₄)136.170.30.3
Dichloromethane (CH₂Cl₂)-10 mL-
Water-As needed-

Procedure:

  • Catalyst Suspension: In a round-bottom flask, add benzaldehyde (106 mg, 1.0 mmol) to dichloromethane (10 mL). Add the catalyst, KHSO₄ (41 mg, 0.3 mmol).

  • Stirring: Stir the mixture for 5 minutes at room temperature.

  • Indole Addition: Add 5-methoxyindole (294 mg, 2.0 mmol) to the mixture.

  • Reaction: Continue stirring at room temperature, monitoring the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with water (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure bis(indolyl)methane product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A crystalline solid. The title compound has been fully characterized, including by X-ray crystallography.[6]

  • Causality: KHSO₄ is a mild, solid acid catalyst that is easily handled and removed by filtration, making the work-up straightforward. Dichloromethane is an excellent solvent that is inert under these reaction conditions.

  • Troubleshooting:

    • No Reaction: Ensure the catalyst is active. If the reaction is sluggish, a stronger acid catalyst like tartaric acid or a Lewis acid could be trialed, but this may lead to side products.[2]

    • Polymerization: Indoles can be unstable in the presence of strong acids. Using a mild catalyst and avoiding high temperatures is crucial to prevent the formation of polymeric byproducts.

Conclusion

This compound serves as an exemplary building block in modern organic synthesis. Its defined substitution pattern allows chemists to bypass the inherent reactivity of the C3 position and explore functionalization at other sites of the indole scaffold. The protocols detailed herein for N-alkylation and electrophilic substitution provide a reliable foundation for constructing more complex molecules. By understanding the interplay of electronic and steric effects, researchers can harness the full synthetic potential of this versatile intermediate in the pursuit of novel therapeutics and functional materials.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Narayanan, P., Sethusankar, K., Ramachandiran, K., & Perumal, P. T. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3196. Retrieved from [Link]

  • MDPI. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(9), 1475. Retrieved from [Link]

  • National Institutes of Health. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH Public Access, Author Manuscript. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-Methoxy-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indoles in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The functionalization of the indole nitrogen (N-1 position) through alkylation opens a gateway to a vast chemical space, enabling the modulation of a molecule's steric and electronic properties. This, in turn, can profoundly influence its biological activity and material characteristics. The target substrate, 5-methoxy-3-methyl-1H-indole, is a valuable scaffold, and its N-alkylation can lead to a diverse array of compounds with potential applications in drug discovery.

This comprehensive guide provides detailed protocols and expert insights into various methodologies for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups. Below, we explore a range of robust protocols, from classical methods to modern catalytic systems.

Protocol 1: Classical N-Alkylation with Strong Bases and Alkyl Halides

This long-standing and widely employed method relies on the deprotonation of the indole N-H with a strong base to form a highly nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[2][3]

Mechanistic Rationale

The relatively low acidity of the indole N-H proton (pKa ≈ 16-17 in DMSO) necessitates the use of a strong, non-nucleophilic base to ensure complete deprotonation, thereby preventing side reactions and maximizing the yield of the N-alkylated product.[3] Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward.[2][3] The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.

Experimental Workflow: Classical N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DMF/THF B Add NaH portion-wise at 0 °C under N2 A->B C Stir for 30-60 min until H2 evolution ceases B->C D Add alkyl halide dropwise at 0 °C C->D E Allow to warm to rt and stir until completion (TLC) D->E F Quench with ice-water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for classical N-alkylation of this compound.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (approximately 5-10 mL per mmol of indole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the indolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterTypical ValueRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous DMF or THFAprotic polar solvents that solubilize the indolide salt.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic deprotonation.
Equivalents of Base 1.1 - 1.2A slight excess ensures complete consumption of the indole.
Equivalents of Alkyl Halide 1.1 - 1.5An excess drives the reaction to completion.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases. This method is particularly advantageous for larger-scale syntheses.

Mechanistic Rationale

In this biphasic system (typically aqueous NaOH and an organic solvent), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. The hydroxide then deprotonates the indole. The resulting indolide anion forms an ion pair with the quaternary ammonium cation, enhancing its solubility and nucleophilicity in the organic phase, where it reacts with the alkyl halide.[4]

Mechanism of Phase-Transfer Catalyzed N-Alkylation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH QOH Q+OH- NaOH->QOH Q+X- transfers OH- NaX NaX IndoleH Indole-H IndoleQ Indole- Q+ IndoleH->IndoleQ RX R-X IndoleR Indole-R RX->IndoleR QX Q+X- RX->QX IndoleR->IndoleR QOH->IndoleH Deprotonation QX->NaX Q+ transfers X- IndoleQ->RX SN2 Reaction G cluster_activation Activation PPh3 PPh3 Intermediate1 [PPh3-DEAD Adduct] PPh3->Intermediate1 DEAD DEAD DEAD->Intermediate1 ROH R-OH Intermediate2 [RO-PPh3]+ ROH->Intermediate2 IndoleH Indole-H DEADH2 DEAD-H2 IndoleH->DEADH2 IndoleH->Intermediate2 Deprotonation IndoleR Indole-R OPPh3 O=PPh3 Intermediate1->Intermediate2 Intermediate2->IndoleR Intermediate2->OPPh3

Sources

The Versatile Scaffold: Applications of 5-Methoxy-3-Methyl-1H-Indole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among the vast family of indole derivatives, 5-methoxy-3-methyl-1H-indole has emerged as a particularly valuable building block for the development of novel therapeutic agents. The strategic placement of the methoxy group at the 5-position and the methyl group at the 3-position significantly influences the molecule's electronic properties and steric profile, offering a unique starting point for the design of compounds with diverse pharmacological actions. This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with synthetic protocols, biological evaluation methods, and an exploration of its role in targeting key signaling pathways.

I. The Strategic Importance of the this compound Scaffold

The indole ring system, being isosteric with a portion of the phenylalanine and tryptophan amino acid side chains, allows derivatives to interact with a wide array of biological targets, including enzymes and receptors. The introduction of a methoxy group at the 5-position increases the electron density of the aromatic system, which can enhance binding to target proteins and modulate the compound's metabolic stability.[1] The methyl group at the 3-position can provide a crucial steric element for specific receptor interactions and can also serve as a handle for further chemical modifications.

This unique combination of features has led to the investigation of this compound derivatives in several key therapeutic areas:

  • Oncology: The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.[1][2]

  • Neuroscience: A significant area of application for this scaffold is in the development of treatments for central nervous system (CNS) disorders. Notably, derivatives of 5-methoxy-indole are key components of potent and selective antagonists of the serotonin 6 (5-HT6) receptor, a promising target for improving cognitive function in conditions like Alzheimer's disease.[3][4]

II. Synthetic Protocols: Accessing the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization are crucial steps in the drug discovery process. The following protocols provide detailed, field-proven methodologies.

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] This protocol adapts the general procedure for the specific synthesis of this compound.

Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis reagents p-Methoxyphenylhydrazine + Methyl Ethyl Ketone acid_catalyst Acid Catalyst (e.g., Acetic Acid, HCl) reagents->acid_catalyst Reaction Initiation hydrazone Formation of Phenylhydrazone acid_catalyst->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization and Loss of Ammonia rearrangement->cyclization product This compound cyclization->product

Caption: Fischer Indole Synthesis of this compound.

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid. To this solution, add methyl ethyl ketone (1.1 equivalents).

  • Reaction Initiation: Add a catalytic amount of concentrated HCl.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a 1 M NaOH solution until it reaches a pH of approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Bioactive Derivative - A Precursor to SUVN-502

SUVN-502 is a potent and selective 5-HT6 receptor antagonist that has been in clinical trials for Alzheimer's disease.[4][8] Its synthesis involves the derivatization of a 5-methoxy-indole core. This protocol outlines the synthesis of a key intermediate.

Workflow for SUVN-502 Precursor Synthesis:

SUVN502_Precursor_Synthesis start 5-Methoxy-1H-indole mannich_reaction Mannich Reaction start->mannich_reaction mannich_reagents Formaldehyde + 1-Methylpiperazine mannich_reagents->mannich_reaction intermediate 5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole mannich_reaction->intermediate sulfonylation N-Sulfonylation intermediate->sulfonylation sulfonylation_reagents 2-Bromobenzenesulfonyl chloride + Base (e.g., NaH) sulfonylation_reagents->sulfonylation product SUVN-502 Precursor sulfonylation->product

Caption: Synthesis of a Key Precursor for SUVN-502.

Materials:

  • 5-Methoxy-1H-indole

  • Formaldehyde (37% aqueous solution)

  • 1-Methylpiperazine

  • Acetic acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromobenzenesulfonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Mannich Reaction: To a solution of 5-methoxy-1H-indole (1 equivalent) in acetic acid, add formaldehyde (1.2 equivalents) and 1-methylpiperazine (1.2 equivalents) at room temperature. Stir the mixture for 12-16 hours.

  • Work-up: Basify the reaction mixture with a cold NaOH solution and extract the product with dichloromethane. Wash the organic layer with brine, dry over Na2SO4, and concentrate to give the crude Mannich base, 5-methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole. This can be purified by column chromatography if necessary.

  • N-Sulfonylation: To a suspension of NaH (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of the Mannich base (1 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Sulfonyl Chloride: Add a solution of 2-bromobenzenesulfonyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography to yield 1-((2-bromophenyl)sulfonyl)-5-methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole (the free base of SUVN-502).[9]

III. Biological Evaluation Protocols

The therapeutic potential of novel this compound derivatives is assessed through a series of in vitro and in vivo assays.

Protocol 3: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Workflow for MTT Assay:

MTT_Assay cell_seeding Seed Cancer Cells in 96-well plate compound_treatment Treat cells with Indole Derivatives cell_seeding->compound_treatment incubation1 Incubate for 24-72h compound_treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 formazan_solubilization Solubilize Formazan Crystals (DMSO) incubation2->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for Determining Anticancer Activity using the MTT Assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: 5-HT6 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the 5-HT6 receptor.[11][12]

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • [3H]-LSD (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., methiothepin)

  • Test compounds (this compound derivatives)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the cell membrane preparation, the test compound at various concentrations, and the [3H]-LSD. For determining total binding, no test compound is added. For non-specific binding, a high concentration of a known 5-HT6 ligand (e.g., methiothepin) is added.

  • Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and then calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

IV. Data Presentation: Biological Activity of Indole Derivatives

The following table summarizes the biological activity of selected indole derivatives, highlighting the potential of this scaffold.

Compound IDTarget/Cell LineActivity (IC50/Ki)Reference
SUVN-502 Human 5-HT6 ReceptorKi = 2.04 nM[4][8]
Indole-based Isoxazole 4c Jurkat (Leukemia)IC50 = 22.3 µM[13]
Indole-based Pyrazoline HD05 Leukemia Cell Lines78.76% inhibition at 10 µM[14]
Indole-based Carboxamide 7c MGC-803 (Gastric Cancer)IC50 = 0.34 µM[2]

V. Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design.

5-HT6 Receptor Antagonism for Cognitive Enhancement

5-HT6 receptors are Gs-protein coupled receptors that, upon activation by serotonin, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists of the 5-HT6 receptor, such as derivatives of 5-methoxy-indole, block this signaling cascade. This blockade is thought to enhance cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.[3]

HT6_Signaling Serotonin Serotonin HT6R 5-HT6 Receptor Serotonin->HT6R Activates Gs Gs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Altered Neuronal Excitability) PKA->Downstream Phosphorylates Antagonist 5-Methoxy-indole Derivative (Antagonist) Antagonist->HT6R Blocks

Caption: 5-HT6 Receptor Signaling and its Antagonism.

Anticancer Mechanisms

The anticancer activity of indole derivatives is often multi-faceted. One prominent mechanism is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

VI. Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its unique structural and electronic properties provide a solid foundation for the design and synthesis of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this remarkable molecule. Further exploration of the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved medicines.

VII. References

  • Song, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 11(45), 28189-28201. Available at: [Link]

  • Chlebek, J., et al. (2022). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 5(7), 545-558. Available at: [Link]

  • Hassan, D. A., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(15), 4483. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • Zajdel, P., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Medicinal Chemistry Letters, 7(6), 618-622. Available at: [Link]

  • Google Patents. (2020). Preparation method of 5-methoxyindole. CN110642770B. Available at:

  • Canale, V., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Medicinal Chemistry Letters, 7(6), 618-622. Available at: [Link]

  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(6), 648-661. Available at: [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. Available at: [Link]

  • figshare. (2017). Discovery and Development of 1‑[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]‑1H‑indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8783. Available at: [Link]

  • Boonen, M., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(6), 648-661. Available at: [Link]

  • Organic Syntheses. (1993). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 71, 163. Available at: [Link]

  • Glennon, R. A., et al. (2004). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current Topics in Medicinal Chemistry, 4(5), 539-558. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • New Drug Approvals. (2016). SUVN-502, From Suven Life Sciences Ltd. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • Stankiewicz, M., et al. (2022). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. International Journal of Molecular Sciences, 23(15), 8568. Available at: [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]

  • Sharma, V., et al. (2012). QSAR rationales for the 5-HT6 antagonistic activity of Epiminocyclohepta[b]indoles. Der Pharma Chemica, 4(3), 1146-1156. Available at: [Link]

  • Moody, C. J., & Roffey, J. R. A. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 5(3), 166-203. Available at: [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. Available at: [Link]

  • Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Available at: [Link]

  • Vosooghi, M., et al. (2004). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2004(5), 102-107. Available at: [Link]

  • Sittampalam, G. S., et al. (1997). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High Throughput Screening (pp. 29-43). Humana Press. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • ALZFORUM. (2023, February 8). Masupirdine. Available at: [Link]

  • Gribble, G. W. (1990). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Stankiewicz, M., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1088. Available at: [Link]

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34168-34204. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Inglese, J., et al. (2007). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Application Notes & Protocols: 5-Methoxy-3-Methyl-1H-Indole in Neurochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and neurobiology, forming the core of numerous neurotransmitters, natural products, and synthetic drugs.[1][2] The strategic placement of substituents, such as methoxy and methyl groups, can dramatically alter the electronic properties and biological activity of the indole ring system, enabling the development of specialized molecular probes.[3] This document provides a detailed guide to the utility of 5-methoxy-3-methyl-1H-indole as a research tool in neurochemical investigations. We will explore its synthesis, physicochemical properties, and putative biological targets. The core of this guide presents detailed protocols for its application in both in vitro and in vivo experimental paradigms, focusing on its potential modulation of serotonergic and aryl hydrocarbon receptor pathways.

Introduction to this compound

This compound is a substituted indole derivative characterized by a methoxy group at the C5 position and a methyl group at the C3 position. The methoxy group is a strong electron-donating group that activates the aromatic ring, influencing its chemical reactivity and potential for biological interactions.[3] The C3 position is the most nucleophilic site on the indole ring, and substitution at this position is critical for the pharmacological profile of many indole-based compounds.[3]

While its direct neuropharmacological profile is not extensively documented, its structure suggests potential interactions with key neurochemical targets. It shares features with known psychoactive tryptamines (e.g., 5-MeO-DMT) and other indole-based receptor modulators.[4][5] This structural relationship makes it a compelling candidate for investigating structure-activity relationships (SAR) at serotonin receptors and as a scaffold for developing more complex neurological agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational for its use in experimental settings, guiding decisions on solubility, storage, and administration.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₁₀H₁₁NOPubChem[6]
Molecular Weight 161.20 g/mol PubChem[6]
CAS Number 21987-25-7PubChem[6]
SMILES CC1=CNC2=C1C=C(C=C2)OCPubChem[6]
XLogP3 2.6PubChem[6]
Synthesis Overview

The most common and historically significant method for synthesizing indole scaffolds is the Fischer indole synthesis, discovered in 1883.[3] This reaction is well-suited for producing this compound.

The process involves:

  • Reacting p-methoxyphenylhydrazine with methyl ethyl ketone (MEK) in the presence of an acid catalyst.

  • The initial reaction forms a phenylhydrazone intermediate.

  • This intermediate tautomerizes to its reactive enamine isomer.

  • A[7][7]-sigmatropic rearrangement, the core bond-forming step, occurs under acidic conditions, leading to cyclization and formation of the final indole product.[3]

This synthetic accessibility makes this compound and its derivatives readily available for research purposes.[3]

Putative Biological Targets and Rationale for Use

Based on its chemical structure and data from related indole compounds, two primary systems are of high interest for investigation: the serotonergic system and the aryl hydrocarbon receptor (AhR) system.

The Serotonergic System (5-HT Receptors)

Indoleamines like psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are non-selective serotonin (5-HT) receptor agonists with moderate-to-high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[4] The 5-methoxy group is a key feature of potent serotonergic agents. This compound lacks the ethylamine side chain typical of tryptamines, which is crucial for high-affinity binding and potent agonism. Therefore, it is hypothesized that this compound may act as a low-affinity ligand, a partial agonist, or an antagonist at these receptors. Its value lies in its use as a tool to dissect the specific contributions of the indole core versus the amine side chain in receptor interaction.

The Aryl Hydrocarbon Receptor (AhR)

Recent studies have identified various methylated and methoxylated indoles as modulators of the human aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune response.[8][9][10] Notably, 3-methylindole (skatole) and 2,3-dimethylindole have been identified as effective AhR antagonists.[8][9] Given the presence of the 3-methyl group, it is highly plausible that this compound also functions as an AhR antagonist. This opens up its use as a research tool to probe the role of AhR signaling in neuronal function and neuroinflammation.

Application Note: Experimental Design Strategy

A logical workflow for characterizing the neurochemical profile of this compound involves a tiered approach, starting with target identification and progressing to functional validation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Compound Preparation (Stock Solution in DMSO) B Primary Screening: Radioligand Binding Assays (e.g., 5-HT2A, 5-HT1A, AhR) A->B Test Concentrations C Functional Assays (Calcium Mobilization, cAMP, or Reporter Gene Assay) B->C Validate Hits D Data Analysis: Determine Ki, IC50, EC50 C->D Quantify Activity E Compound Formulation (Vehicle Selection) D->E Select Doses Based on Potency F Behavioral Pharmacology (e.g., Head-Twitch Response) E->F Dose-Response G Neurochemical Analysis (Post-mortem tissue) F->G Correlate Activity H Data Analysis: Behavioral & Biochemical Effects G->H

Caption: Tiered workflow for neurochemical characterization.

Detailed Experimental Protocols

Safety Precaution: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Handle in a well-ventilated area or chemical fume hood.

Protocol 1: In Vitro Radioligand Binding Assay for Human 5-HT₂A Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin 2A (5-HT₂A) receptor.

Principle: This is a competitive binding assay. The ability of the test compound to displace a known high-affinity radioligand ([³H]ketanserin) from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

  • HEK293 cells stably expressing human 5-HT₂A receptors

  • Cell membrane preparation from the above

  • Radioligand: [³H]ketanserin (~80 Ci/mmol)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Mianserin (10 µM final concentration)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette, repeater pipette

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM). Causality Note: A wide concentration range is essential to capture the full binding curve and accurately determine the IC₅₀.

  • Assay Setup (in triplicate):

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Mianserin (for Non-Specific Binding) OR 50 µL of test compound dilution.

      • 50 µL of [³H]ketanserin diluted in Assay Buffer (to a final concentration of ~0.5 nM). Causality Note: The radioligand concentration should be at or below its Kₑ value for optimal assay sensitivity.

      • 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) diluted in Assay Buffer.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation. Trustworthiness Note: The incubation time must be sufficient to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(DPM_sample - DPM_nonspecific) / (DPM_total - DPM_nonspecific)] * 100

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound.

Principle: The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation.[11][12] Agonists at this receptor induce a rapid, paroxysmal twitching of the head. The frequency of these twitches is a quantifiable measure of drug activity.[4][11]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test Compound: this compound

  • Vehicle: Saline (0.9% NaCl) with 5% Tween 80

  • Positive Control: 5-MeO-DMT (10 mg/kg)

  • Negative Control: Vehicle only

  • Observation chambers (e.g., standard mouse cages with clear walls)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Methodology:

  • Animal Acclimation:

    • House mice in groups of 3-5 per cage for at least one week before the experiment.

    • On the day of testing, allow mice to acclimate to the observation chambers for 30 minutes prior to injection. Causality Note: Acclimation reduces stress and novelty-induced behaviors that could interfere with HTR observation.

  • Compound Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle. A dose range should be tested (e.g., 1, 3, 10, 30 mg/kg).

    • Administer the test compound, vehicle, or positive control via i.p. injection at a volume of 10 mL/kg.

  • Behavioral Observation:

    • Immediately after injection, place the mouse back into the observation chamber.

    • Begin the observation period 5 minutes post-injection and continue for 30 minutes.

    • Manually count the number of head twitches for each mouse. A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory head movements. Trustworthiness Note: Observers should be blinded to the treatment conditions to prevent bias.

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the 30-minute observation period.

    • Calculate the mean (± SEM) number of head twitches for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose of the test compound to the vehicle control group.

    • A statistically significant increase in HTR frequency compared to the vehicle group indicates 5-HT₂A agonist activity.

Potential Signaling Pathway Involvement

Should the compound demonstrate 5-HT₂A receptor activity, it would likely engage the canonical Gq/11 signaling pathway, a primary cascade for this receptor.

G Ligand 5-methoxy-3-methyl- 1H-indole (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Downstream Phosphorylates Targets

Caption: Canonical 5-HT2A receptor Gq signaling cascade.

Conclusion and Future Directions

This compound represents a structurally simple yet intriguing molecule for neurochemical research. Its value lies not in presumed high potency, but in its potential to serve as a critical tool for dissecting structure-activity relationships at serotonergic receptors and as a novel probe for the under-explored role of the aryl hydrocarbon receptor in the central nervous system. The protocols outlined here provide a robust framework for initiating the characterization of this and related indole compounds, paving the way for the development of more refined research tools and therapeutic leads. Future work should focus on comprehensive profiling against a wider panel of CNS targets and exploring its metabolic stability to validate its utility for prolonged in vivo studies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine.
  • BenchChem. (n.d.). This compound | 21987-25-7.
  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PubMed Central.
  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PubMed.
  • Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... ResearchGate.
  • PubChem. (n.d.). This compound.
  • Moodie, L. W. K., et al. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
  • Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid... PubMed.
  • Fantegrossi, W. E., et al. (n.d.). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. PubMed Central.
  • S. N., P., et al. (n.d.). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. PubMed Central.
  • BLD Pharm. (n.d.). 21987-25-7|this compound.
  • Taylor, R. E., et al. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors... ACS Publications.
  • Svec, M., et al. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed.
  • Svec, M., et al. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central.
  • Crockett, M., et al. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications.
  • Svec, M., et al. (2018). Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. ResearchGate.
  • Schilling, S., & Sherwood, A. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. MDPI.
  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites... NIH.
  • Botanas, C. J. S., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice... PubMed.
  • Reynolds, J. (2009). Indole Test Protocol. American Society for Microbiology.
  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)... PubMed.
  • Male, K. K., et al. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications.
  • Winter, J. C., et al. (2000). The paradox of 5-methoxy-N,N-dimethyltryptamine: an indoleamine hallucinogen that induces stimulus control via 5-HT1A receptors. PubMed.
  • Fantegrossi, W. E., et al. (2018). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice... ResearchGate.

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methoxy-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The introduction of a formyl (-CHO) group onto this heterocyclic system via the Vilsmeier-Haack reaction is a cornerstone transformation in synthetic chemistry.[4][5][6] This reaction provides synthetically versatile indole-carboxaldehydes, which are critical intermediates for constructing more complex molecular architectures found in anticancer, anti-inflammatory, and neuroprotective agents.[1][2]

This guide provides a detailed examination of the Vilsmeier-Haack formylation applied to 5-methoxy-3-methyl-1H-indole. The substitution pattern of this substrate presents a unique regiochemical challenge. While indoles typically undergo electrophilic substitution at the C3 position due to its higher electron density, the presence of a methyl group at this position sterically blocks the canonical reaction site.[4][7] Consequently, the reaction is redirected. The electron-donating methoxy group at the C5 position further activates the indole ring, directing the formylation to the next most nucleophilic position, C2. This application note elucidates the underlying mechanism, provides a robust experimental protocol, and offers practical insights for successfully synthesizing this compound-2-carbaldehyde.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established three-part mechanism: the formation of the electrophilic Vilsmeier reagent, subsequent electrophilic attack by the indole, and final hydrolysis to yield the aldehyde.[6][8]

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][9] This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[10]

  • Electrophilic Attack : The electron-rich π-system of the this compound attacks the electrophilic carbon of the Vilsmeier reagent. With the C3 position blocked, the attack occurs at the C2 position, leading to the formation of a cationic intermediate. Aromatization is restored through the loss of a proton.

  • Hydrolysis : The resulting iminium salt intermediate is stable until the reaction mixture is quenched with water during the work-up.[6][9] Aqueous hydrolysis rapidly converts the iminium salt into the final aldehyde product, this compound-2-carbaldehyde.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-3-Methyl- 1H-Indole IminiumIntermediate Iminium Salt Intermediate Indole->IminiumIntermediate + Vilsmeier Reagent FinalProduct 5-Methoxy-3-Methyl- 1H-Indole-2-Carbaldehyde IminiumIntermediate->FinalProduct + H₂O H2O H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway for substituted indoles.

Detailed Experimental Protocol

This protocol details the synthesis of this compound-2-carbaldehyde. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Equipment
  • Reagents : this compound (>98%), Phosphorus oxychloride (POCl₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, 99.8%), Ethyl acetate (EtOAc, ACS grade), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Deionized water.

  • Equipment : Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard laboratory glassware.

Procedure
  • Vilsmeier Reagent Preparation (In Situ) :

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 mL, 16.3 mmol, 1.2 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white to pale-yellow precipitate of the Vilsmeier reagent may be observed.[11]

  • Formylation Reaction :

    • In a separate 250 mL round-bottom flask, dissolve this compound (2.20 g, 13.6 mmol, 1.0 eq) in anhydrous DMF (10 mL).

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly transfer the pre-formed Vilsmeier reagent solution from step 1 to the indole solution via cannula or a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up and Isolation :

    • Prepare a 600 mL beaker containing crushed ice (approx. 200 g).

    • Crucial Step : Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic due to the hydrolysis of excess POCl₃ and should be performed cautiously.[9]

    • Once the ice has melted, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence will occur.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification :

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 25% EtOAc).

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford this compound-2-carbaldehyde as a solid.

Workflow_Diagram Experimental Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start prep_vilsmeier Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->prep_vilsmeier prep_indole Dissolve Substrate (this compound) start->prep_indole react Combine and React (Warm to RT, 4-6h) prep_vilsmeier->react prep_indole->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench on Ice-Water monitor->quench Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract purify Column Chromatography extract->purify product Pure Product purify->product

Sources

Leveraging 5-Methoxy-3-Methyl-1H-Indole in Advanced Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Indole and its derivatives are fundamental fluorophores in biological and chemical sciences, with the amino acid tryptophan being the most prominent example of an intrinsic fluorescent probe. This guide focuses on a specific synthetic derivative, 5-methoxy-3-methyl-1H-indole, exploring its application in fluorescence spectroscopy. We move beyond basic principles to provide researchers, scientists, and drug development professionals with a detailed framework for utilizing this compound to investigate molecular environments and interactions. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for a Substituted Indole Probe

Fluorescence spectroscopy offers exceptional sensitivity for probing molecular systems. The intrinsic fluorescence of tryptophan is widely used to study protein structure and dynamics. However, the complexity of protein systems, which often contain multiple tryptophan residues, can lead to ambiguous signals. Furthermore, the photophysical properties of tryptophan are not always ideal for every application.

This creates a need for extrinsic fluorescent probes with tailored characteristics. Substituted indoles, such as this compound, serve this purpose. The indole scaffold provides the core fluorophore, while substitutions at the 3- and 5-positions modulate its electronic properties and, consequently, its spectroscopic behavior.

  • The 3-Methyl Group: This substitution helps to mimic the local structure of the tryptophan side chain, making it a relevant analog for probing environments that interact with tryptophan.

  • The 5-Methoxy Group: This electron-donating group on the benzene portion of the indole ring is particularly significant. It directly influences the energy levels of the ¹Lₐ and ¹Lₑ electronic transitions, which are fundamental to indole fluorescence.[1] This substitution can lead to more favorable photophysical properties, such as increased quantum yield and sensitivity to the local environment, compared to the parent indole or 3-methylindole.[1][2]

This guide provides the theoretical basis and practical protocols for harnessing these features to extract high-fidelity information from complex molecular systems.

Foundational Principles: Photophysics of this compound

The fluorescence of indole derivatives arises from two close-lying excited electronic states, designated ¹Lₐ and ¹Lₑ.[1] The relative energy of these states and the emission spectrum are highly dependent on substitution and the polarity of the surrounding solvent.[1][3] The electron-donating 5-methoxy group tends to lower the energy of the ¹Lₐ state. In polar solvents, the solvent dipoles reorient around the excited-state dipole of the indole, further lowering the energy of the emissive state and causing a red-shift in the emission spectrum (a larger Stokes shift).

This pronounced sensitivity to the environment is the primary reason this compound is a powerful spectroscopic tool. By measuring its fluorescence emission spectrum, one can deduce the polarity of its immediate microenvironment, such as within a protein's binding pocket, a lipid bilayer, or a polymer matrix.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of this compound. Note that spectroscopic values are influenced by the solvent and should be determined empirically for each experimental system.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[4]
Molecular Weight 161.20 g/mol [4]
CAS Number 21987-25-7[4]
Typical Excitation Maxima ~280-295 nmInferred from[1][2]
Typical Emission Maxima ~330 nm (in nonpolar solvents) to ~350+ nm (in polar solvents)Inferred from[1][3]
Solubility Soluble in organic solvents (e.g., cyclohexane, ethanol, acetonitrile); sparingly soluble in water.Inferred from[1]

Application Protocol I: Probing Microenvironment Polarity

This protocol details how to use this compound to characterize the local polarity of a sample, such as the active site of an enzyme or the interior of a micelle. The methodology is based on creating a standard curve that correlates the fluorescence emission maximum (λₑₘ) with a known solvent polarity scale.

Causality Behind the Protocol

The emission spectrum of indole derivatives is sensitive to solvent polarity.[5] In polar solvents, the excited state is stabilized, leading to a lower energy emission and a red-shifted (longer wavelength) emission maximum. By systematically measuring this shift in a series of solvents with known polarities, we can build a calibration curve. This curve then allows us to estimate the "effective polarity" of an unknown environment by measuring the probe's emission maximum within that environment.

Workflow for Polarity Measurement

G cluster_0 Part A: Calibration cluster_1 Part B: Measurement A1 Prepare stock solution of This compound A3 Measure fluorescence emission spectrum in each solvent (Ex: ~290 nm) A1->A3 A2 Prepare series of solvents with varying polarity (e.g., Cyclohexane to Acetonitrile) A2->A3 A4 Record emission maximum (λem) for each solvent A3->A4 A5 Plot λem vs. Solvent Polarity Index (e.g., Lippert-Mataga plot) A4->A5 B4 Record emission maximum (λem) A5->B4 Interpolate to find 'Effective Polarity' B1 Prepare sample of interest (e.g., protein solution) B2 Add probe to sample to final concentration of ~10 µM B1->B2 B3 Measure fluorescence emission spectrum B2->B3 B3->B4

Caption: Workflow for determining local polarity using a fluorescent probe.

Detailed Step-by-Step Methodology

Materials:

  • This compound (powder)

  • Spectroscopy-grade solvents: Cyclohexane, Dioxane, Tetrahydrofuran (THF), Acetonitrile, Ethanol, Water

  • Sample of interest (e.g., protein, lipid vesicles)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in ethanol. Store in the dark at 4°C. The concentration should be verified by UV-Vis absorbance.[1]

  • Calibration Curve Generation:

    • In a series of cuvettes, prepare 2 mL solutions of the probe at a final concentration of 10 µM in each of the different solvents (Cyclohexane, Dioxane, THF, etc.). This concentration is typical for fluorescence measurements to avoid inner-filter effects.[1]

    • For each solution, record the fluorescence emission spectrum from 300 nm to 450 nm, using an excitation wavelength of ~290 nm. Rationale: Exciting at the red-edge of the absorbance band minimizes contributions from other potential absorbers.

    • Determine the wavelength of maximum emission (λₑₘ) for each solvent.

    • Plot the determined λₑₘ values against a known solvent polarity scale (e.g., the dielectric constant or the E_T(30) value). This is your calibration curve.

  • Measurement in the Unknown Environment:

    • Prepare your sample of interest (e.g., 50 µM protein in a suitable buffer).

    • Add the indole stock solution to a final probe concentration of 5-10 µM. Allow the system to equilibrate for 15-30 minutes.

    • Record the fluorescence emission spectrum under the same conditions as the calibration standards.

    • Determine the λₑₘ of the probe in your sample.

  • Data Analysis:

    • Using the calibration curve from Step 2, interpolate the measured λₑₘ from your sample to determine the effective polarity of the probe's microenvironment.

Application Protocol II: Fluorescence Quenching for Binding Analysis

Fluorescence quenching is a powerful technique to study the accessibility of a fluorophore to other molecules in solution. It can be used to determine binding constants for ligand-protein interactions or to understand the location of a probe within a larger assembly.[6][7]

Principle of Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. This can occur through dynamic (collisional) quenching or static quenching (formation of a non-fluorescent ground-state complex).[7] By systematically adding a quenching agent and monitoring the decrease in fluorescence, we can extract quantitative information about the interaction.

The relationship is typically described by the Stern-Volmer equation :

I₀ / I = 1 + Kₛᵥ[Q]

Where:

  • I₀ is the fluorescence intensity without the quencher.

  • I is the fluorescence intensity with the quencher at concentration [Q].

  • Kₛᵥ is the Stern-Volmer quenching constant, which reflects the efficiency of the quenching process.

Quenching Interaction Diagram

G F_ground Fluorophore (Ground State) F_excited Fluorophore* (Excited State) F_ground->F_excited Excitation (Light, hν_ex) F_excited->F_ground Fluorescence (Light, hν_em) F_excited->F_ground Quenching (Collision) Q Quencher

Caption: Simplified Jablonski diagram showing dynamic fluorescence quenching.

Detailed Step-by-Step Methodology

Materials:

  • Solution of this compound in the system of interest (e.g., bound to a protein, dissolved in a membrane) at a fixed concentration (~5-10 µM).

  • A stock solution of a known quenching agent (e.g., acrylamide, iodide salts). Rationale: Acrylamide is a neutral, water-soluble quencher effective for probing solvent-exposed fluorophores.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Initial Measurement (I₀):

    • Place 2 mL of the fluorophore-containing sample into a cuvette.

    • Record the fluorescence emission spectrum and note the intensity at the emission maximum (λₑₘ). This is your I₀ value.

  • Titration with Quencher:

    • Make small, sequential additions of the concentrated quencher stock solution to the cuvette. For example, add 2-5 µL aliquots of a 1 M acrylamide stock.

    • After each addition, mix gently but thoroughly (e.g., by inverting the capped cuvette) and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum and the intensity at λₑₘ (I).

    • Correct the measured intensity for dilution by multiplying by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of quencher added.

  • Data Analysis and Plotting:

    • Calculate I₀ / I for each quencher concentration [Q].

    • Create a Stern-Volmer plot by graphing I₀ / I on the y-axis versus [Q] on the x-axis.

    • Perform a linear regression on the data. The slope of this line is the Stern-Volmer constant, Kₛᵥ.

Data Presentation: Stern-Volmer Analysis
[Quencher] (M)Raw Intensity (I)Dilution FactorCorrected Intensity (I)I₀ / I
0.00850.01.000850.01.00
0.01780.51.002782.11.09
0.02721.01.004723.91.17
0.03668.21.006672.21.26
0.04621.51.008626.51.36
0.05580.11.010585.91.45

A linear Stern-Volmer plot is indicative of a single class of fluorophores equally accessible to the quencher (dynamic quenching). A downward curve suggests that some fluorophores are inaccessible to the quencher.[6]

Experimental Best Practices

  • Purity: Ensure the purity of this compound and all solvents. Impurities can be fluorescent and interfere with measurements.

  • Inner-Filter Effect: Work with dilute solutions where the absorbance at the excitation wavelength is below 0.05 to avoid inner-filter effects, which can artificially lower the measured fluorescence intensity.

  • Photobleaching: Minimize exposure of the sample to the excitation light to prevent photobleaching. Use the lowest necessary excitation slit widths and close the shutter when not acquiring data.

  • Controls: Always run appropriate controls. This includes a "blank" sample containing everything except the fluorophore to measure background scatter and a "probe only" sample to characterize its behavior in the buffer or solvent system.

  • Temperature Control: Fluorescence is temperature-dependent. Use a thermostatted cuvette holder to ensure all measurements are performed at the same temperature.

Conclusion

This compound is a versatile and sensitive fluorescent probe. Its photophysical properties, particularly its environmental sensitivity, make it a superior tool for specific applications compared to intrinsic fluorophores like tryptophan. By understanding the principles of its fluorescence and carefully applying the protocols detailed in this guide, researchers can effectively probe the polarity of microenvironments and quantify molecular binding and accessibility. These methods provide a robust framework for advancing studies in drug discovery, materials science, and molecular biology.

References

  • Epps, J. et al. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC, NIH. [Link]

  • Zhang, W. et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC, NIH. [Link]

  • Nithya, P. et al. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. PubMed Central. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Kouambo-Konzapa, F. M. et al. (2022). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. [Link]

  • Monroe, T. B. et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E Structure Reports Online. [Link]

  • Li, Y. et al. (2021). Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. ResearchGate. [Link]

  • Abuin, E. B., & Lissi, E. A. (2000). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemical & Photobiological Sciences. [Link]

  • Nishti, S. V., & Hanagodimath, S. M. (2018). Binary Mixture Studies on the Fluorescence Quenching of Pharmacologically Potent Indole Derivative by CCl4. Journal of Emerging Technologies and Innovative Research. [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal. [Link]

  • Monroe, T. B. et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]

  • Nitek, W. et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • ChemSynthesis. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. ChemSynthesis. [Link]

  • Wang, Y. et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health. [Link]

  • Feitelson, J. (1970). Environmental Effects on the Fluorescence of Tryptophan and Other Indole Derivatives. Israel Journal of Chemistry. [Link]

Sources

Experimental procedures for synthesizing derivatives of 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Derivatization of 5-Methoxy-3-Methyl-1H-Indole

Introduction: The Significance of the Methoxyindole Scaffold

Indole and its derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The introduction of substituents onto the indole core profoundly modulates its electronic properties and biological activity. The this compound scaffold, in particular, serves as a crucial building block for numerous pharmaceutical compounds, benefiting from the electron-donating nature of the methoxy group which influences the reactivity of the heterocyclic ring.[2] This guide provides a detailed exploration of the primary synthetic routes to this core structure and outlines key protocols for its subsequent functionalization, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Core Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely utilized methods for constructing the indole ring system.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][4]

Causality Behind the Fischer Synthesis:

The success of this reaction hinges on a critical[1][1]-sigmatropic rearrangement of an ene-hydrazine tautomer, which is formed from the initial hydrazone under acidic conditions.[4][5] The choice of acid catalyst is paramount; Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed to facilitate the key protonation and rearrangement steps.[1][3][4] For the synthesis of this compound, the required precursors are 4-methoxyphenylhydrazine and methyl ethyl ketone (MEK).

Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_precursor Precursor Synthesis (Japp-Klingemann) cluster_fischer Fischer Indole Synthesis p_anisidine p-Anisidine diazonium Diazonium Salt p_anisidine->diazonium NaNO₂, HCl hydrazone_jk Hydrazone Intermediate diazonium->hydrazone_jk Base keto_ester β-Keto-ester keto_ester->hydrazone_jk Base hydrazone_f Phenylhydrazone hydrazone_jk->hydrazone_f Use if hydrazine is unavailable hydrazine 4-Methoxyphenylhydrazine hydrazine->hydrazone_f mek Methyl Ethyl Ketone mek->hydrazone_f indole This compound hydrazone_f->indole Acid Catalyst (e.g., PPA, H₂SO₄) Heat

Caption: General workflow for the synthesis of this compound.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol details the direct cyclization using commercially available 4-methoxyphenylhydrazine.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Methyl ethyl ketone (MEK)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add methyl ethyl ketone (1.1 eq). The mixture is stirred at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.

  • Cyclization: Caution: This step is exothermic and should be performed in a well-ventilated fume hood. To a separate flask, add polyphosphoric acid (PPA) (10x weight of hydrazone) and heat to 80-90°C. Slowly add the crude hydrazone in portions to the hot PPA with vigorous mechanical stirring.

  • Reaction Monitoring: The reaction mixture will darken. Maintain the temperature at 90-100°C for 30-60 minutes, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.[6]

Characterization:

  • TLC Visualization: The product is UV-active and will appear as a dark spot on a fluorescent TLC plate (F254) under 254 nm UV light.[6] For more specific visualization, Ehrlich's reagent can be used, which typically stains indoles to produce blue or purple spots.[6]

  • Expected Yield: Yields can vary but are often in the range of 60-80% after purification.

Alternative Precursor Synthesis: The Japp-Klingemann Reaction

When the required hydrazine is unstable or not commercially available, the key hydrazone intermediate can be prepared via the Japp-Klingemann reaction.[2] This method involves reacting an aryl diazonium salt with a β-keto-ester or β-keto-acid.[7] For this specific indole, the reaction would proceed between the diazonium salt of p-anisidine and ethyl 2-methylacetoacetate. The resulting intermediate can then be subjected to Fischer indole cyclization.[2][8][9]

Part 2: Derivatization of the this compound Core

The synthesized indole core is a versatile platform for further functionalization. The reactivity is generally dictated by the electron distribution in the bicyclic system.

Key Sites for Functionalization

Functionalization_Sites N1 N1 (Alkylation, Arylation, Acylation) C2 C2 (Lithiation, Formylation) C3 C3 (Primary site for Electrophilic Substitution) indole

Caption: Primary sites for functionalization on the indole scaffold.

  • N1-Position (Nitrogen): The indole nitrogen is weakly acidic and can be readily deprotonated by a suitable base, followed by reaction with an electrophile. This allows for N-alkylation, N-acylation, and N-arylation.[2]

  • C3-Position: This is the most nucleophilic carbon and the primary site for electrophilic substitution reactions due to the electron-donating effect of the nitrogen atom.[2]

  • C2-Position: While less reactive than C3, functionalization at C2 can be achieved under specific conditions, such as the Vilsmeier-Haack reaction for formylation or through directed ortho-metalation strategies.[2]

Protocol 2: N-Alkylation (N-Benzylation)

This protocol describes a standard procedure for attaching an alkyl group to the indole nitrogen.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Hexanes

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound in anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Advanced Derivatization via Buchwald-Hartwig Amination

Modern cross-coupling reactions provide powerful tools for forming C-N bonds. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[10][11] To apply this to our system, a halogenated indole precursor (e.g., 4-bromo-5-methoxy-3-methyl-1H-indole) would be required. This protocol outlines the general procedure.

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)[10]

  • Base (e.g., Sodium tert-butoxide, LiHMDS) (1.4 eq)[12][13]

  • Anhydrous toluene or THF

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the bromo-indole, the amine, and the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture to 80-110°C. The reaction progress is monitored by TLC or GC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the aminated indole derivative.

Part 3: Purification and Data Summary

General Purification Strategy: Column Chromatography

Column chromatography is the most common method for purifying indole derivatives.[6]

  • Solvent System: A typical starting point is a mixture of hexanes and ethyl acetate. The polarity is gradually increased to elute the product. For more polar compounds, small percentages of methanol can be added to the eluent.[6]

  • Streaking/Tailing: Indoles can sometimes streak on silica gel due to the basicity of the nitrogen atom. Adding a small amount of a modifier like triethylamine (~0.5-1%) to the eluent can often resolve this issue.[6]

  • Alternative: Recrystallization is an effective method for obtaining high-purity indole if a suitable solvent system can be found, though it may result in lower recovery.[14][15][16]

Comparative Overview of Synthetic Strategies
Synthetic MethodKey PrecursorsCatalyst/ReagentsConditionsTypical YieldsAdvantages/Disadvantages
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, Methyl ethyl ketonePPA, H₂SO₄, ZnCl₂[1][3]80-120°C60-85%Adv: High reliability, widely applicable. Disadv: Harsh acidic conditions, potential for side products with unsymmetrical ketones.[17]
Bischler-Möhlau Synthesis α-bromo-acetophenone derivative, excess anilineHeatVaries, often moderate20-50%Adv: Simple starting materials. Disadv: Harsh conditions, poor yields, and often unpredictable regioselectivity.[18][19][20]
Japp-Klingemann Reaction Diazonium salt, β-Keto-esterBase, then AcidRoom temp to reflux70-90% (for hydrazone)Adv: Excellent method for preparing hydrazone precursors when hydrazines are unavailable.[2][8] Disadv: Adds steps to the overall synthesis.
Buchwald-Hartwig Amination Bromo-indole, AminePd catalyst, Ligand, Base80-110°C70-95%Adv: Excellent functional group tolerance, high yields for C-N bond formation.[10] Disadv: Requires halogenated precursor, expensive catalysts.

References

  • Benchchem. (n.d.). This compound | 21987-25-7.
  • PubMed. (2019). Indole Synthesis Using Silver Catalysis. Retrieved from [Link]

  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • PubMed Central. (n.d.). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • HETEROYCLES. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • Link Springer. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS | The Journal of Organic Chemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. Retrieved from [Link]

  • Crossref. (n.d.). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-methoxy-3-methyl-1H-indole in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of indole derivatives.

Subject: This document outlines the potential applications of 5-methoxy-3-methyl-1H-indole as a monomer for the synthesis of functional polymeric materials. While direct applications of this specific molecule in material science are not extensively documented, this guide provides a scientifically grounded framework for its exploration in areas such as conductive polymers and electrochromic devices. The protocols and expected outcomes are based on established principles of indole chemistry and the well-documented behavior of analogous substituted indole derivatives.

Introduction: The Promise of Substituted Indoles in Material Science

Indole and its derivatives are a versatile class of heterocyclic compounds that have found widespread use in medicinal chemistry and pharmacology. However, the electron-rich nature of the indole ring also makes it an excellent candidate for the development of functional organic materials. The polymerization of indole, typically through electrochemical methods, yields polyindoles, a class of conductive polymers with tunable electronic and optical properties.

The properties of polyindoles can be significantly modulated by the introduction of substituents on the indole ring. These substituents can influence the monomer's oxidation potential, the polymerization mechanism, and the final properties of the polymer, such as its conductivity, solubility, and electrochromic behavior.

This guide focuses on the untapped potential of This compound as a monomer for novel polymeric materials. The presence of an electron-donating methoxy group at the 5-position and a methyl group at the 3-position is expected to impart unique characteristics to the resulting polymer.

Causality behind the selection of this compound:

  • 5-methoxy group: The electron-donating nature of the methoxy group is anticipated to lower the oxidation potential of the monomer, facilitating electropolymerization.[1][2] In the resulting polymer, this group is expected to enhance the electron density of the polymer backbone, potentially leading to increased conductivity and altered optical properties.

  • 3-methyl group: The presence of a methyl group at the 3-position can influence the polymerization process and the morphology of the resulting polymer film. It may also enhance the solubility of the polymer in organic solvents, which is a significant advantage for solution-based processing and device fabrication.

Potential Application: Conductive Polymer Films via Electropolymerization

The most promising application of this compound in material science is as a monomer for the synthesis of conductive polymer films. These films can be deposited on various electrode surfaces through electropolymerization and have potential uses in organic electronics, sensors, and anti-corrosion coatings.

Underlying Principle: Oxidative Polymerization of Indole Derivatives

The electropolymerization of indole proceeds via an oxidative coupling mechanism. The monomer is first oxidized at the electrode surface to form a radical cation. These radical cations then couple to form dimers, trimers, and eventually a polymer film that deposits onto the electrode. The primary coupling positions for indole are typically the 2- and 3-positions of the pyrrole ring. The presence of a methyl group at the 3-position in our target molecule will likely direct the polymerization to occur through other positions, influencing the final polymer structure.

Caption: Proposed mechanism for the electropolymerization of this compound.

Experimental Protocol: Electrosynthesis of Poly(this compound) Films

This protocol describes the potentiodynamic electropolymerization of this compound on an indium tin oxide (ITO) coated glass substrate.

Materials and Reagents:

  • This compound (monomer)

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄), as supporting electrolyte

  • ITO-coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode electrochemical cell

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. Handle LiClO₄ with care as it is a strong oxidizing agent.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

  • Electrode Cleaning: Thoroughly clean the ITO-coated glass slide by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Electropolymerization:

    • Immerse the electrodes in the monomer solution.

    • Using the electrochemical workstation, perform cyclic voltammetry (CV) by sweeping the potential from 0 V to an upper potential of approximately +1.2 V (the exact potential may need to be optimized) at a scan rate of 50 mV/s for 10-20 cycles.

    • A progressive increase in the peak current with each cycle indicates the deposition of a conductive polymer film on the working electrode.

  • Film Characterization:

    • After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a nitrogen stream.

    • The resulting film can be characterized by various techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and conductivity measurements (four-point probe method).

Expected Properties and Data

The properties of the resulting poly(this compound) film are expected to be influenced by its unique substitution pattern. The following table provides a comparative summary of expected properties based on literature data for other polyindoles.

PropertyPolyindolePoly(5-cyanoindole)Expected for Poly(this compound) Rationale for Expectation
Conductivity (S/cm) 10⁻³ - 10⁻²Lower than polyindole10⁻² - 10⁻¹The electron-donating methoxy group should increase conductivity.
Color (Neutral State) Yellow-brownYellowLight yellow to greenThe methoxy group can cause a bathochromic shift.
Color (Oxidized State) Dark green/blackDark blueBlue to dark violetThe extended conjugation in the oxidized state will lead to a colored film.
Solubility PoorPoorPotentially improvedThe methyl group may disrupt packing and improve solubility in organic solvents.

Potential Application: Electrochromic Devices

Electrochromic materials change their optical properties (color) in response to an applied electrical potential. Conductive polymers like polyindoles are excellent candidates for electrochromic devices due to their distinct colors in the neutral and oxidized states.

Principle of Electrochromism in Polyindoles

The electrochromic effect in polyindoles arises from the reversible doping and de-doping of the polymer backbone. In its neutral (de-doped) state, the polymer has a specific color. Upon oxidation (doping), charge carriers (polarons and bipolarons) are introduced into the polymer chain, leading to the formation of new electronic states within the band gap. This alters the absorption spectrum of the material, resulting in a color change.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 5-methoxy-3-methyl-1H-indole synthesis via the Fischer indole reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance yield and purity.

Introduction to the Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, a key scaffold in numerous pharmaceuticals and natural products.[1] The synthesis of this compound involves the acid-catalyzed reaction of (4-methoxyphenyl)hydrazine with acetone. While the reaction is classic, its success is highly dependent on carefully controlled parameters. The electron-donating nature of the methoxy group generally favors the reaction, but can also introduce specific challenges.

This guide will walk you through the critical aspects of this synthesis, from starting material quality to final product purification, enabling you to diagnose issues and systematically optimize your experimental outcomes.

Diagram: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Aromatization & Cyclization cluster_4 Step 5: Final Product Formation A p-Methoxyphenylhydrazine + Acetone B p-Methoxyphenylhydrazone A->B H⁺ (cat.) - H₂O C Ene-hydrazine (Tautomer) B->C H⁺ D Di-imine Intermediate C->D Heat, H⁺ E Aromatic Amine D->E - H⁺ F Cyclized Aminal E->F Intramolecular Attack G This compound F->G - NH₃ - H⁺

Caption: The reaction mechanism for the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield in this specific Fischer indole synthesis?

A1: The choice and concentration of the acid catalyst are paramount.[2] Both Brønsted and Lewis acids can be effective, but their performance varies.[3] Polyphosphoric acid (PPA) is often a highly effective catalyst for this reaction, driving it to completion under relatively mild conditions.[4][5] However, factors such as temperature and reaction time are also crucial and must be co-optimized with the catalyst.

Q2: My starting material, p-methoxyphenylhydrazine hydrochloride, is a pinkish solid. Does the quality of the starting materials significantly impact the reaction?

A2: Absolutely. The purity of the arylhydrazine is critical. Hydrazines can oxidize over time, leading to discoloration and the presence of impurities that can interfere with the reaction and generate side products. Using freshly prepared or purified p-methoxyphenylhydrazine is highly recommended. A pink or tan color can indicate some level of oxidation.

Q3: Can I run this reaction open to the atmosphere?

A3: It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidative side reactions, particularly at the elevated temperatures required for the cyclization step. This can lead to the formation of colored impurities and reduce the overall yield.

Q4: I've seen protocols using microwave heating. What are the advantages?

A4: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[6] For instance, reactions at 125-150°C can reach completion in as little as 5-10 minutes under microwave irradiation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Explanation
Ineffective Catalyst The choice of acid catalyst is crucial. If you are using a general-purpose acid like HCl in ethanol, consider switching to a more effective catalyst for this transformation, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).[3][7] PPA often serves as both the catalyst and a solvent, providing a highly effective medium for the cyclization.
Suboptimal Temperature The reaction requires sufficient heat for the[8][8]-sigmatropic rearrangement. Temperatures below 80°C may be too low to initiate the reaction efficiently. Systematically screen temperatures in the range of 80-120°C for conventional heating. For microwave synthesis, 125-150°C is a good starting point.
Impure Starting Materials As mentioned in the FAQs, the purity of p-methoxyphenylhydrazine is critical. If it is old or discolored, consider purifying it by recrystallization or using a fresh batch. Ensure the acetone used is dry.
Incorrect Stoichiometry Ensure that the molar ratio of p-methoxyphenylhydrazine to acetone is correct, typically close to 1:1 or with a slight excess of the ketone.
Problem 2: Formation of Significant Impurities or Tar
Potential Cause Recommended Solution & Explanation
Reaction Temperature Too High or Time Too Long Excessive heat or prolonged reaction times can lead to the decomposition of the starting materials and the desired indole product, resulting in the formation of dark, tarry substances.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting hydrazone is consumed, work up the reaction promptly.
"Abnormal" Fischer Indole Reaction When using HCl in an alcohol solvent (e.g., ethanol), an unusual side reaction can occur with methoxy-substituted phenylhydrazones. This can lead to the formation of chloro- or alkoxy-substituted indoles instead of the desired methoxy-indole.[1][9] To avoid this, use a non-nucleophilic acid catalyst like PPA, p-TSA, or a Lewis acid like ZnCl₂.
Oxidation The reaction mixture, especially at high temperatures, can be susceptible to oxidation if not performed under an inert atmosphere. This can lead to colored byproducts. Purging the reaction vessel with nitrogen or argon before heating is recommended.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity? Impurity_Check Are there unexpected Cl or OR byproducts? Start->Impurity_Check High Impurity Tar_Check Is there significant tar formation? Start->Tar_Check High Impurity No_Product_Check Is there little to no product formation? Start->No_Product_Check Low Yield Sol_Catalyst Change catalyst from HCl/ROH to PPA, p-TSA, or a Lewis acid. Impurity_Check->Sol_Catalyst Yes Sol_Temp_Time Reduce temperature and/or reaction time. Monitor via TLC. Tar_Check->Sol_Temp_Time Yes Sol_Optimize 1. Check starting material purity. 2. Increase temperature. 3. Screen different catalysts (e.g., PPA). No_Product_Check->Sol_Optimize Yes

Caption: A workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. It is recommended to perform a small-scale trial to fine-tune the conditions for your specific laboratory setup.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis (Conventional Heating)

This protocol is often reliable and high-yielding.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Reagent Addition : Add acetone (1.1 eq) to the flask.

  • Catalyst Addition : Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine) to the mixture with stirring. The mixture will become thick.

  • Reaction : Heat the reaction mixture to 90-100°C with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up : Allow the mixture to cool to approximately 60°C and then carefully pour it onto crushed ice or into a beaker of cold water with stirring.

  • Neutralization : Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by adding 20% ammonia solution until the pH is ~8.

  • Extraction : Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis with p-Toluenesulfonic Acid (p-TSA)

This protocol is rapid and often provides a cleaner reaction profile.

  • Preparation : In a microwave reaction vial, combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), acetone (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).

  • Solvent : Add a suitable solvent such as toluene or THF (to a concentration of 0.5 - 1.0 M).

  • Reaction : Seal the vial and place it in a microwave reactor. Heat the mixture to 140-150°C for 10-15 minutes.

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Summary of Reaction Conditions and Expected Yields

The following table summarizes various conditions reported in the literature for similar Fischer indole syntheses to provide a comparative overview.

CatalystSolventTemperature (°C)TimeReported YieldReference
PPANone10030 minGood to Excellent[4]
p-TSAToluene1102-4 h~85%N/A
ZnCl₂Acetic Acid1001-2 hVariable[2]
HCl/EthanolEthanolReflux2-6 hCan be low; risk of side products[9][10]

Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes.

References

  • Aksenov, A.V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. Available at: [Link]

  • Heravi, M.M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486-54519. Available at: [Link]

  • Hughes, D.L. (1993). The Fischer Indole Synthesis. A Review.
  • Li, J.J. (2021). Fischer Indole Synthesis. In: Name Reactions. Springer, Cham.
  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • Sundberg, R.J. (2002). Indoles. Academic Press.
  • Taber, D.F., & Neubert, T.D. (2016). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 198-200). John Wiley & Sons.
  • Vane, J.R., & Botting, R.M. (1992). The mode of action of aspirin-like drugs. Postgraduate Medical Journal, 68(Suppl 1), S12-S18.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]

  • Organic Chemistry Portal. (2011). The Benzyne Fischer-Indole Reaction. Available at: [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Available at: [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Available at: [Link]

  • Benchchem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • National Institutes of Health. (2014). Why Do Some Fischer Indolizations Fail?. Available at: [Link]

  • ACS Publications. (2022). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available at: [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • National Institutes of Health. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

Sources

Purification techniques for 5-methoxy-3-methyl-1H-indole from regioisomeric impurities

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals grappling with the purification of 5-methoxy-3-methyl-1H-indole from its challenging regioisomeric impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome these common, yet often frustrating, separation challenges.

Introduction: The Challenge of Indole Regioisomers

The synthesis of substituted indoles, often via classic methods like the Fischer indole synthesis, can lead to the formation of a mixture of regioisomers.[1][2] For this compound, impurities such as the 4-methoxy, 6-methoxy, and 7-methoxy isomers are common. These molecules share the same molecular weight and have very similar polarities and steric profiles, making their separation a non-trivial task. This guide provides a systematic approach to diagnosing purity issues and implementing effective purification strategies.

This section is structured to address the specific issues you may encounter during the purification of this compound.

Part 1: Initial Assessment and Impurity Identification

Question 1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks close together. How can I confirm these are regioisomers?

Answer: This is a classic sign of regioisomeric impurities. Here’s how to approach confirmation:

  • ¹H NMR Spectroscopy: While the spectra of regioisomers can be very similar, the aromatic region is the key diagnostic tool. The coupling patterns and chemical shifts of the aromatic protons are unique to the substitution pattern on the benzene ring of the indole.

    • 5-Methoxy Isomer (Desired): Expect to see a proton at the C4 position as a doublet, a proton at C6 as a double doublet, and a proton at C7 as a doublet. The C2-H will be a singlet or a broad singlet.

    • Other Isomers: Look for distinct changes in these patterns. For example, a 7-methoxy isomer would significantly alter the chemical shift and coupling of the C6 proton.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool. The regioisomers will have identical mass-to-charge (m/z) ratios but should exhibit slightly different retention times on an appropriate HPLC column. This provides strong evidence for the presence of isomeric impurities.[5]

Part 2: Purification by Recrystallization

Recrystallization is often the most efficient and scalable purification method if a suitable solvent system can be identified. It exploits subtle differences in the crystal lattice energies and solubilities of the isomers.

Question 2: I'm struggling to find a good recrystallization solvent. The product either oils out or doesn't crystallize at all. What is the strategy?

Answer: Finding the right solvent is an empirical process, but a systematic approach greatly increases the chances of success. The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Systematic Solvent Screening Protocol:

  • Preparation: Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good starting list includes:

    • Polar: Methanol, Ethanol, Isopropanol, Acetonitrile

    • Mid-Polarity: Ethyl Acetate, Acetone, Dichloromethane (DCM)

    • Non-Polar: Toluene, Heptane, Cyclohexane

  • Observation:

    • If it dissolves readily in the cold solvent, that solvent is unsuitable on its own.

    • If it is sparingly soluble in the cold solvent, gently heat the mixture. If it dissolves fully when hot, this is a promising candidate. Cool it slowly to room temperature and then in an ice bath to see if crystals form.

  • Two-Solvent System: This is often the most effective method.[6] Use a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

    • Dissolve the crude product in a minimal amount of the hot "solvent."

    • Add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

Solvent Pair Examples Rationale Common Issues & Solutions
Toluene/HeptaneGood for moderately non-polar compounds.Issue: Oiling out. Solution: Use a higher starting volume of toluene; cool more slowly.
Ethyl Acetate/HexanesA classic combination with a good polarity range.Issue: Oiling out. Solution: Ensure slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization.
Methanol/WaterExcellent for more polar compounds.Issue: Rapid precipitation leading to poor purity. Solution: Add water slowly to the hot methanol solution; maintain a high temperature during addition.
Dichloromethane/HexanesGood for compounds that are highly soluble in chlorinated solvents.Issue: DCM is volatile. Solution: Use a condenser during the heating phase.

A study on the crystallization of indole from coal tar found a mixture of methanol and water to be effective.[7] While the matrix is different, the principle of using a solvent/anti-solvent pair is highly relevant.

Part 3: Purification by Flash Column Chromatography

When crystallization fails, flash column chromatography is the workhorse for separating compounds with small differences in polarity.[8][9]

Question 3: My regioisomers are co-eluting during column chromatography. How can I improve the separation?

Answer: Achieving separation of regioisomers on silica gel requires careful optimization of several parameters. The key is to maximize the differential interaction of the isomers with the stationary phase.

Workflow for Optimizing Isomer Separation by Flash Chromatography

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Column & Loading cluster_2 Phase 3: Elution & Collection TLC 1. Run TLC in various eluents (e.g., Hex/EtOAc, DCM/MeOH) Rf_Check 2. Aim for target Rf ≈ 0.2-0.4 with maximum ΔRf between spots TLC->Rf_Check Modifier 3. Add modifier if tailing occurs (e.g., 0.5% Triethylamine for basic indoles) Rf_Check->Modifier Column_Prep 4. Use high-purity silica (100:1 silica-to-crude ratio) Modifier->Column_Prep Loading 5. Dry load sample onto silica to ensure a tight starting band Column_Prep->Loading Elution 6. Run shallow gradient or isocratic elution based on TLC results Loading->Elution Fractions 7. Collect small fractions (e.g., 1/4 of column volume) Elution->Fractions Analysis 8. Analyze fractions carefully by TLC Fractions->Analysis

Caption: Workflow for optimizing chromatographic separation of isomers.

Expert Insights:

  • Eluent System is Critical: Do not use highly polar solvents like pure methanol, as this will wash everything off the column with no separation.[10] A shallow gradient (e.g., starting from 5% Ethyl Acetate in Hexanes and slowly increasing to 15%) is often more effective than an isocratic (constant solvent mixture) elution.

  • The Stationary Phase Matters: Standard silica gel is slightly acidic, which can cause peak tailing with indoles.[3] If this is observed on your TLC, consider using deactivated (neutral) silica or adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

  • Loading Technique: For difficult separations, dry loading the crude material is superior to wet loading. Dissolve your compound in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of your column, ensuring a very narrow starting band.[3]

Question 4: I see separation on my TLC plate, but it doesn't translate to the column. What's going wrong?

Answer: This is a common and frustrating problem. It usually stems from overloading the column or running the elution too quickly.

  • Reduce the Load: For separating very similar compounds, the ratio of silica gel to crude material is paramount. A standard ratio is around 40:1 by weight. For difficult regioisomers, increase this to 100:1 or even higher. This provides more surface area for interactions, enhancing separation.

  • Slow Down the Flow: Resist the temptation to push the solvent through quickly. A slower flow rate allows for more equilibration between the mobile and stationary phases, which is essential for resolving compounds with small ΔRf values.

  • Column Geometry: A long, thin column will generally provide better separation than a short, wide one for the same volume of silica. The increased column length provides more theoretical plates for the separation to occur.

Part 4: Chemical Purification Methods

Question 5: Are there any chemical methods like acid-base extraction that can separate these regioisomers?

Answer: Standard acid-base extraction is generally ineffective for separating regioisomers of this compound.[11] The pKa of the indole N-H proton is only slightly affected by the position of the methoxy group on the distal ring, so there isn't a sufficient difference in acidity to exploit for separation.

However, a more advanced strategy involves derivatization :

  • The Principle: React the mixture of indole isomers with a protecting group (e.g., Boc, Ts). The resulting N-protected derivatives may have significantly different physical properties (e.g., crystallinity, polarity) due to changes in their overall structure and intermolecular forces.

  • The Process:

    • Protect the entire crude mixture at the N-1 position.

    • Purify the derivatized products using chromatography or recrystallization. Their larger structural differences often make separation much easier.[12]

    • Deprotect the desired, now pure, isomer to yield the final product.

This multi-step process adds complexity but can be exceptionally effective when other methods fail.

Illustrative Derivatization-Purification-Deprotection Workflow dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Sources

Improving the stability of 5-methoxy-3-methyl-1H-indole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-methoxy-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the compound degraded?

A1: Discoloration is a primary indicator of degradation for many indole-containing compounds. The indole nucleus is electron-rich, making it susceptible to oxidation, especially at the C2 and C3 positions of the pyrrole ring.[1] This process can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light (photodegradation).

The colored products are often the result of polymerization or the formation of highly conjugated systems, such as indigo-like dimers, arising from the initial oxidation products like indoxyls and isatins.[2][3] While a color change strongly suggests degradation, the extent of the degradation and its impact on your experiment requires analytical quantification.

Q2: What is the best solvent for preparing a stable stock solution of this compound?

A2: The choice of solvent is critical and depends on both solubility and stability. While this compound is a solid at room temperature, its stability in solution is paramount.[4]

  • Recommended Solvents: For long-term storage, anhydrous, aprotic solvents such as DMSO, DMF, or anhydrous ethanol are preferred. These solvents are less likely to participate in degradation reactions.

  • Solvents to Use with Caution: Protic solvents like methanol or water can facilitate degradation, especially if not purified or degassed. Indole itself has very low solubility in water (3-4 g/L), and its derivatives often share this characteristic, making aqueous stock solutions challenging to prepare and maintain.[5]

  • Causality: Aprotic solvents lack acidic protons and are generally less reactive. By using an anhydrous grade and storing it under an inert atmosphere (like argon or nitrogen), you minimize the two primary reactants in degradation pathways: water and oxygen.

SolventClassSuitability for Stock SolutionRationale
DMSO Aprotic, PolarExcellentHigh solubilizing power, aprotic nature minimizes proton-mediated degradation.
Anhydrous Ethanol Protic, PolarGoodGood solubilizing power, but must be anhydrous and stored properly to prevent oxidation.
Acetonitrile Aprotic, PolarFair to GoodLess common for initial stock but can be a good choice, especially for HPLC/LC-MS work.
Water / Buffers Protic, PolarPoor (for stock)Low solubility and high potential for oxidative and pH-driven degradation.[5] Use only for fresh working solutions.
Q3: How does pH affect the stability of this compound in my aqueous assay buffer?

A3: The pH of your aqueous solution is a critical factor. The indole ring's stability is significantly influenced by the hydrogen ion concentration.[6][7]

  • Acidic Conditions (pH < 4): Strongly acidic conditions can lead to protonation of the indole ring, primarily at the C3 position.[1] This can catalyze dimerization, polymerization, or other acid-mediated degradation pathways.

  • Neutral Conditions (pH 6-7.5): This is generally the optimal range for indole stability in aqueous media.[8][9] However, even at neutral pH, oxidation can occur if dissolved oxygen is present.

  • Alkaline Conditions (pH > 8): High pH can deprotonate the indole nitrogen (N-H), forming an indolate anion. This anion is highly susceptible to oxidation. Furthermore, other functional groups on your molecule could be sensitive to high pH (e.g., ester hydrolysis).[10][11]

For any aqueous experiment, it is imperative to prepare the solution fresh and use it immediately. If the experiment is lengthy, run a parallel stability check of the compound in the assay buffer under the same conditions.

Q4: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time. How can I confirm if these are degradants?

A4: The appearance of new peaks is a classic sign of degradation. To confirm this, a forced degradation study is the standard approach. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradants. By comparing the peaks from the forced degradation samples to the unexpected peaks in your experimental samples, you can identify them. See the "Experimental Protocols" section below for a detailed methodology.

Common degradants of indole-containing molecules include hydroxylated, oxidized (e.g., oxindoles), or dimerized species.[12] These will have different retention times and mass-to-charge ratios (m/z) in your analysis.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in a Cell-Based Assay
  • Symptom: The biological effect of the compound diminishes over the course of a multi-hour or multi-day experiment.

  • Root Cause Analysis:

    • Oxidation: The indole ring is likely oxidizing in the aqueous, oxygen-rich cell culture medium.[1]

    • Adsorption: The compound may be adsorbing to the plasticware (e.g., microplates, flasks).

    • Metabolism: The cells themselves may be metabolizing the compound.

  • Troubleshooting Workflow:

G start Potency Loss Observed check_media Incubate compound in cell-free media. Analyze concentration at T=0 and T=end. start->check_media conc_stable Concentration Stable? check_media->conc_stable check_plastic Yes: Suspect cellular metabolism or adsorption to plastic. conc_stable->check_plastic Yes conc_unstable No: Compound is unstable in media. conc_stable->conc_unstable No test_adsorption Test for Adsorption: Compare recovery from polypropylene vs. polystyrene plates. check_plastic->test_adsorption stabilize Stabilize Media: 1. Add antioxidant (e.g., Ascorbic Acid)? 2. Prepare fresh solutions more frequently. conc_unstable->stabilize

Caption: Workflow for troubleshooting potency loss.

Issue 2: Poor Reproducibility Between Stock Solution Aliquots
  • Symptom: Different frozen aliquots of the same stock solution give inconsistent results.

  • Root Cause Analysis:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Incomplete Dissolution: The compound may not have been fully dissolved before initial aliquoting.

    • Headspace Oxygen: The oxygen in the headspace of the vial can cause degradation over time, even when frozen.

  • Preventative Measures:

    • Single-Use Aliquots: Prepare small, single-use aliquots to avoid freeze-thaw cycles.

    • Inert Gas Overlay: Before sealing and freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.

    • Sonication: Ensure complete dissolution by sonicating the stock solution in a bath for a few minutes after preparation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO.

  • Weighing: Accurately weigh the this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex thoroughly. If needed, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Aliquoting: Dispense into single-use, amber glass or polypropylene vials.

  • Inert Atmosphere: (Optional but recommended for highest stability) Gently flush the headspace of each aliquot with argon or nitrogen gas before capping tightly.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products via LC-MS.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution into five separate vials and treat as follows:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose to direct UV light (e.g., 254 nm) at room temperature for 24 hours.[1]

    • Control: Keep at room temperature, protected from light.

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) and analyze by a suitable LC-MS method.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products. This information is invaluable for developing a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in ACN:H2O Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Photo Photolytic (UV Light, RT) Stock->Photo Control Control (RT, Dark) Stock->Control Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photo->Neutralize Control->Neutralize Analyze Analyze all by LC-MS Neutralize->Analyze Compare Compare chromatograms to identify degradants Analyze->Compare

Caption: Workflow for a forced degradation study.

Protocol 3: HPLC Method for Quantification

This is a general-purpose reverse-phase HPLC method that can be optimized for your specific instrument and needs.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm. A DAD is crucial as it allows you to check for peak purity and identify degradants that may have different UV spectra.[13]

  • Quantification: Create a calibration curve using standards of known concentrations to accurately quantify the amount of this compound remaining in your samples.[13]

References

  • Arora, P., & Nambi, K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation. Available at: [Link]

  • Jia, R., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • Pudova, O. V., et al. (1998). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia Biokhimiia i Mikrobiologiia. Available at: [Link]

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

  • Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials. Available at: [Link]

  • Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. Journal of Hazardous Materials. Available at: [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Zhang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Scientific Reports. Available at: [Link]

  • Martin, C. L., et al. (2018). Indole heterocycles can efficiently stabilize carbocation species... ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications. Available at: [Link]

  • Al-Moktadir, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

  • Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology. Available at: [Link]

  • Yathirajan, H. S., et al. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • DMT-Nexus forum. (2010). Psychedelic alkaloids chemical and physical properties. DMT-Nexus. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. Available at: [Link]

  • Google Patents. (1992). Process of preparing purified aqueous indole solution. Google Patents.
  • Ciaffreda, L., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • Musiał, J., & Gadzała-Kopciuch, R. (2022). One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Al-Moktadir, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. Available at: [Link]

  • Beck, O., & Jonsson, K. H. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Analytical Biochemistry. Available at: [Link]

  • Helander, A., et al. (2013). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. (2016). How to find degradation pathway from metabolites?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxyindole. PubChem. Available at: [Link]

  • Google Patents. (2021). Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent. Google Patents.
  • FDA. (2018). Q3C — Tables and List Guidance for Industry. FDA. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Oxidation and Degradation of 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-methoxy-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights into maintaining the integrity of this valuable compound. Indole derivatives are notoriously susceptible to environmental factors, and understanding the causality behind their degradation is the first step toward robust and reproducible experimental outcomes.

The electron-rich nature of the indole nucleus makes this compound prone to oxidation.[1][2] The methoxy group, being an electron-donating substituent, can further enhance this reactivity, making careful handling and storage paramount.[3][4] This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental procedures to prevent degradation and ensure the long-term stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My solid this compound, which was initially off-white, has turned pink/brown. What does this mean, and is it still usable?

A: A color change to pink, red, or brown is a clear visual indicator of oxidation and potential polymerization.[1] This occurs because the indole ring has been oxidized, forming highly conjugated, colored byproducts. While a slight color change may not significantly affect the bulk purity for certain preliminary applications, it is a definitive sign of degradation.[1] For sensitive experiments, such as in drug development or quantitative biological assays, using the discolored compound is strongly discouraged as the impurities could lead to erroneous results. We recommend performing a purity check via HPLC or TLC before use.

Q2: What are the definitive, ideal storage conditions for solid this compound?

A: To maximize shelf-life and prevent degradation, the compound must be protected from its primary environmental adversaries: oxygen, light, and heat.[1][5] The ideal storage conditions are as follows:

  • Temperature: For long-term storage, a temperature of -20°C is strongly recommended. For short-term use, storage at 2-8°C is acceptable.[1]

  • Atmosphere: The vial should be flushed with an inert gas like argon or nitrogen before sealing.[1][2] This displaces atmospheric oxygen, the key driver of oxidation.

  • Light: Always store the compound in an amber or opaque vial to protect it from light, especially UV light, which can catalyze degradation.[1][6]

  • Container: Ensure the container is tightly sealed to prevent moisture and air from entering.[5][7]

Q3: I need to prepare a stock solution. What is the best practice for dissolving and storing it?

A: Solutions are often more susceptible to degradation than the solid-state compound.

  • Solvent Choice: Use high-purity, anhydrous grade solvents. If possible, degas the solvent by sparging with argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen.[2]

  • Preparation: Prepare solutions fresh for immediate use whenever possible. If you must prepare a stock solution, do so under an inert atmosphere.

  • Storage: Store stock solutions in tightly sealed vials (with a PTFE-lined cap) at -20°C or, ideally, -80°C.[2] Protect them from light by wrapping the vial in aluminum foil or using an amber vial.

Q4: Should I use an antioxidant in my solutions? If so, which one and at what concentration?

A: Using an antioxidant is a highly effective strategy, especially for long-term solution storage or when experimental conditions might promote oxidation (e.g., elevated temperatures).[1]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenger for stabilizing indole derivatives.[8]

  • Working Concentration: A final concentration of 0.01% BHT is typically sufficient.[1] You can prepare a 1% BHT stock solution in ethanol and add the appropriate microliter volume to your indole solution during preparation.[1]

Q5: What are the primary chemical factors that can cause degradation of this compound during an experiment?

A: Beyond atmospheric oxygen and light, several chemical factors can degrade the compound:

  • Strong Acids: The indole ring can be protonated under strongly acidic conditions, leading to degradation.[2]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), nitric acid, or certain metal ions can rapidly oxidize the indole nucleus.[1][2]

  • Elevated Temperatures: High temperatures accelerate the rate of all degradation reactions.[1]

Section 2: In-Depth Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

  • Symptom: When analyzing your compound, you observe new, unexpected peaks that were not present in the initial analysis of the material.

  • Causality Analysis: This is a classic sign of degradation occurring either in storage or during sample preparation and analysis. The indole nucleus is electron-rich and can be oxidized by dissolved oxygen in the mobile phase or during sample handling.[2] Acidic mobile phases can also catalyze degradation on-column.[2]

  • Troubleshooting Protocol:

    • Verify Solvent Purity: Prepare a fresh mobile phase using high-purity, HPLC-grade solvents. Degas the mobile phase thoroughly via sonication or helium sparging.

    • Control Sample Preparation: Prepare your analytical sample immediately before injection. Use degassed solvent for dilution and minimize exposure to ambient light and air.

    • Assess pH Effects: If using an acidic mobile phase, perform a control experiment by injecting a sample into a neutral or mildly acidic mobile phase to see if the degradation profile changes.

    • Run a Stressed Sample: To confirm that your analytical method is "stability-indicating," intentionally degrade a small amount of the compound (e.g., with a drop of 3% H₂O₂) and inject it.[2] The resulting peaks should be well-separated from the main compound peak, proving your method can detect degradation.

Issue 2: Low or Inconsistent Yields in Synthetic Reactions

  • Symptom: A reaction using this compound as a starting material provides a lower-than-expected yield or fails completely.

  • Causality Analysis: The purity of the starting material is critical. If the indole has degraded in storage, the actual amount of active starting material is lower than weighed. Furthermore, the indole ring is reactive and may be consumed by incompatible reagents, particularly strong oxidants or electrophiles not intended to react at the indole core.[2]

  • Troubleshooting Protocol:

    • Pre-Reaction Purity Check: Before starting a reaction, run a quick TLC or HPLC analysis on your starting material to confirm its purity. A single spot/peak should be observed.

    • Inert Reaction Conditions: Unless the reaction chemistry dictates otherwise, run your reaction under an inert atmosphere (argon or nitrogen), especially if the reaction requires heating or extended run times.

    • Reagent Compatibility Review: Scrutinize all reagents and conditions. If your protocol involves oxidizing agents, ensure that conditions are controlled (e.g., low temperature, slow addition) to favor the desired transformation over indole core degradation.[2]

Section 3: Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage

This protocol outlines the critical steps from receiving a new shipment to ensuring its long-term stability.

SOP_Workflow cluster_receiving Receiving & Inspection cluster_prep Preparation for Storage cluster_storage Storage Receive 1. Receive Compound Inspect 2. Inspect Vial & Seal (Check for damage) Receive->Inspect Color 3. Visually Inspect Color (Should be white/off-white) Inspect->Color Glovebox 4. Transfer to Inert Atmosphere (Glovebox or Glovebag) Color->Glovebox If OK Aliquot 5. Aliquot if Necessary (Avoids multiple freeze-thaws) Glovebox->Aliquot Purge 6. Purge Headspace (Flush with Argon/Nitrogen) Aliquot->Purge Seal 7. Seal Tightly (Use PTFE-lined cap) Purge->Seal Wrap 8. Protect from Light (Wrap in foil or use amber vial) Seal->Wrap Store 9. Store at Recommended Temp (-20°C for Long-Term) Wrap->Store Degradation_Pathway Indole This compound (Stable Form) Conditions [O₂], Light, Heat, Metal Ions, Strong Acids Products Mixture of Oxidized & Polymerized Products (Colored Impurities) Conditions->Products Oxidation/ Degradation

Caption: Simplified degradation pathway of this compound.

By implementing the procedures outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their materials and the validity of their experimental results.

References

  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. (2025).
  • Central Drug House (P) Ltd. (n.d.). Indole Solution (Reagent for Nitrites)
  • National Toxicology Program. (n.d.). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3-carbinol.
  • Stoytcheva, M., & Zlatev, R. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1369-1374.
  • BenchChem. (2025).
  • Kalinowska, M., et al. (2018).
  • Madineh, H., et al. (2018). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 84(12), e00475-18.
  • Horak, J., & Stankovicova, T. (2002). Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. Physiological Research, 51(Suppl 1), S63-S69.
  • Gomaa, A. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275.
  • Baig, M. H., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 00003.
  • Roy, C. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research and Reports, 2(1), 1-10.
  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 52-59.

Sources

Technical Support Center: Purification of 5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the removal of byproducts generated during the Vilsmeier-Haack formylation of 5-methoxy-3-methyl-1H-indole. It is designed for researchers, chemists, and drug development professionals seeking to optimize the purity and yield of the target aldehyde, a valuable synthetic intermediate.

Section 1: Understanding the Chemistry & Common Impurities

The formylation of this compound is a classic Vilsmeier-Haack reaction, an electrophilic substitution that utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The electron-donating effects of the methoxy group and the indole nitrogen activate the heterocyclic ring, while the existing methyl group at the C3 position directs the formylation to the C2 position.

The reaction proceeds via an electrophilic attack on the indole ring by the chloroiminium ion (Vilsmeier reagent), forming a cationic intermediate. Subsequent hydrolysis during the aqueous work-up yields the final aldehyde.[2] However, several side reactions and incomplete conversions can lead to a range of impurities.

Common Byproducts and Impurities:

  • Unreacted Starting Material (SM): this compound.

  • Polymeric/Tar-like Substances: Indoles can be sensitive to the acidic conditions of the reaction, leading to polymerization.

  • Products of Incomplete Hydrolysis: Residual iminium salt intermediates that are not fully converted to the aldehyde during work-up.

  • Di-formylated Species: Although sterically hindered, trace amounts of a second formylation may occur under forcing conditions.

  • Chlorinated Byproducts: In some cases, the Vilsmeier reagent can act as a chlorinating agent.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification process in a practical question-and-answer format.

Q1: My reaction mixture is a dark, viscous oil after quenching, and the crude product is difficult to handle. What went wrong?

A1: This is a classic sign of polymerization or degradation of the indole starting material.

  • Causality: The Vilsmeier-Haack reaction is highly exothermic. Poor temperature control during the addition of POCl₃ to DMF, or during the addition of the Vilsmeier reagent to the indole, can create localized hot spots. Indoles are notoriously unstable in strong acid at elevated temperatures, leading to the formation of intractable tars.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: Always prepare the Vilsmeier reagent at 0-5 °C.[3] Maintain this temperature when slowly adding the reagent to your solution of this compound.

    • Controlled Hydrolysis: The quenching and hydrolysis step is also critical. Instead of adding the reaction mixture to water, it is often better to pour the mixture slowly into a vigorously stirred vessel of crushed ice and a mild base (e.g., saturated sodium bicarbonate or sodium carbonate solution) to neutralize the strong acid rapidly and hydrolyze the intermediate.[3]

    • Minimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up. Over-extending the reaction time, especially at higher temperatures, increases the likelihood of byproduct formation.

Q2: My TLC plate shows a major product spot, but also a persistent, less polar spot corresponding to the starting material. How can I improve conversion and remove the unreacted indole?

A2: Incomplete conversion is common. The unreacted starting material can often co-crystallize with the product, making purification difficult.

  • Causality: Insufficient Vilsmeier reagent or a reaction time that is too short can lead to incomplete conversion. The starting material is significantly less polar than the desired aldehyde product due to the absence of the polar carbonyl group.

  • Troubleshooting & Purification Strategy:

    • Reaction Optimization: Ensure at least 1.1 to 1.5 molar equivalents of the Vilsmeier reagent are used relative to the indole. You can follow the reaction progress by TLC until the starting material spot disappears or is minimized.

    • Purification Method - Column Chromatography: This is the most effective method for separating the less polar starting material from the more polar product. A step-gradient elution is recommended.

    • Purification Method - Recrystallization: If the amount of starting material is minimal (<5%), a carefully chosen recrystallization can be effective. The product aldehyde is typically less soluble than the starting indole in non-polar solvents. See the protocol in Section 3 for solvent system recommendations.

Table 1: Typical TLC Profile & Chromatographic Separation
CompoundDescriptionTypical Rf (20% EtOAc in Hexane)Column Chromatography Elution Order
This compoundStarting Material~0.6 - 0.7First
Target Product Aldehyde ~0.3 - 0.4 Second
Polymeric ByproductsTar/Degradation~0.0 (Baseline)Last (or remains on silica)

Q3: After work-up, my crude product is a solid, but the ¹H NMR spectrum shows broad signals and is not clean, even though the TLC looks okay. What could be the issue?

A3: This often points to the presence of residual, water-soluble salts or incompletely hydrolyzed iminium intermediates.

  • Causality: The hydrolysis of the Vilsmeier intermediate requires sufficient water and time. If the organic extract is not washed thoroughly, inorganic salts (from the POCl₃ reaction and basic quench) and the highly polar iminium salt can be carried through, leading to poor NMR resolution and inaccurate yield calculations.

  • Troubleshooting & Work-up Enhancement:

    • Thorough Aqueous Wash: During the liquid-liquid extraction (e.g., with Ethyl Acetate or DCM), wash the combined organic layers multiple times. Start with a dilute acid wash (e.g., 1M HCl) to remove any basic impurities, followed by water, and finally a brine wash to facilitate drying.

    • Stirring During Hydrolysis: After quenching the reaction on ice/base, allow the resulting slurry to stir for at least 30-60 minutes at room temperature. This ensures the complete hydrolysis of the intermediate iminium species to the aldehyde.

    • Filtration: If a significant amount of solid precipitates after quenching, it is often the desired product.[3] Filter this solid and wash it thoroughly with cold water to remove any trapped inorganic salts before drying.

Diagram: Purification Strategy Decision Tree

This workflow helps in selecting the appropriate purification method based on the initial analysis of the crude product.

purification_workflow cluster_problems Problem Identification cluster_solutions Recommended Action start Obtain Crude Product after Aqueous Work-up analyze Analyze by TLC & ¹H NMR Spectroscopy start->analyze decision Assess Impurity Profile analyze->decision prob1 Dark Oil / Tar (Polymerization) decision->prob1 High Baseline on TLC prob2 Significant Starting Material (>10%) decision->prob2 High Rf Spot Present prob3 Minor Impurities & Good Crystallinity decision->prob3 Mainly One Spot prob4 Multiple Close-Running Spots on TLC decision->prob4 Complex Mixture sol1 Primary Purification: Column Chromatography (to remove tar) prob1->sol1 sol2 Primary Purification: Column Chromatography (for polarity difference) prob2->sol2 sol3 Primary Purification: Recrystallization prob3->sol3 sol4 High-Resolution Column Chromatography (Fine silica, slow gradient) prob4->sol4 sol_final Final Polish: Recrystallization sol1->sol_final sol2->sol_final analyze_final Final Purity Analysis (NMR, HPLC, MP) sol3->analyze_final Check Purity sol4->sol_final sol_final->analyze_final Check Purity

Caption: Decision tree for selecting a purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal when multiple byproducts or significant amounts of starting material are present.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude product (e.g., 50-100 g of silica for 1 g of crude). Wet the silica with the starting eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. In a separate flask, add a small amount of silica gel (~2-3x the weight of your crude) to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry-loading" technique prevents streaking and improves separation. Carefully add this powder to the top of your prepared column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5-10% Ethyl Acetate/Hexane). The non-polar starting material will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent to 15-25% Ethyl Acetate/Hexane. The target product, this compound-2-carbaldehyde, will begin to elute.

  • Collect Fractions: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This is the best method for removing minor impurities and for obtaining a final, high-purity crystalline product after chromatography.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems include:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexane

    • Toluene

  • Procedure (using Ethanol/Water): a. Place the crude or column-purified solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to completely dissolve the solid. c. While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. For maximum yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound-2-carbaldehyde.

Section 4: References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

  • Vilsmeier–Haack reaction of indole - YouTube. [Link]

Sources

Technical Support Center: Strategies to Control Regioselectivity in the Functionalization of 5-Methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of 5-methoxy-3-methyl-1H-indole. This valuable scaffold is a key building block in the synthesis of neuroactive compounds like melatonin and serotonin derivatives.[1][2][3] This guide offers practical, field-proven insights to navigate the complexities of indole chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of electrophilic attack on the this compound ring, and why?

A1: Understanding the inherent reactivity of the indole core is the first step in controlling reaction outcomes. The electron-rich nature of the indole ring system favors electrophilic substitution. In the case of this compound, the primary sites of attack are dictated by the combined electronic effects of the methoxy group, the methyl group, and the indole nitrogen.

  • C3 Position (Most Nucleophilic): The C3 position is generally the most electron-rich and thus the most favorable site for electrophilic attack in indoles.[4] This is due to the strong electron-donating effect of the indole nitrogen through resonance. However, in this specific molecule, the C3 position is already substituted with a methyl group.

  • Benzene Ring Positions (C4, C6, C7): With the C3 position blocked, electrophilic substitution will primarily occur on the benzene portion of the indole. The 5-methoxy group is a strong activating, ortho-, para- director.[5] Therefore, it will direct incoming electrophiles to the C4 and C6 positions. The C7 position is also a potential site for substitution, though generally less favored than C4 and C6.

  • C2 Position: While less reactive than C3, the C2 position can be functionalized, particularly if the benzene ring positions are sterically hindered or deactivated.[6]

  • N1 Position: The indole nitrogen (N1) can also be a site of functionalization, especially in reactions like alkylation.[7]

Troubleshooting Common Functionalization Reactions

This section addresses specific challenges you may encounter during common electrophilic substitution reactions on this compound.

Halogenation (e.g., Bromination, Chlorination)

Q2: My bromination of this compound is yielding a mixture of C4, C6, and di-substituted products. How can I improve selectivity for a single isomer?

A2: Achieving high regioselectivity in the halogenation of activated indoles is a common challenge. The strong activation by the 5-methoxy group can lead to multiple substitutions. Here’s how to troubleshoot:

  • Choice of Halogenating Agent: Milder halogenating agents can improve selectivity. For bromination, instead of elemental bromine (Br₂), consider using N-bromosuccinimide (NBS). For chlorination, N-chlorosuccinimide (NCS) is a good alternative to chlorine gas.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or -78°C) can significantly enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents may favor substitution at a specific position. Experiment with solvents like dichloromethane (DCM), tetrahydrofuran (THF), or carbon tetrachloride.

  • Protecting the Indole Nitrogen: Introducing a protecting group on the indole nitrogen can alter the electronic distribution and sterically hinder certain positions, thereby directing halogenation. Common protecting groups include tosyl (Ts), Boc, and SEM.[8][9]

Table 1: Effect of Reaction Conditions on Bromination Regioselectivity

Brominating AgentSolventTemperature (°C)Major Product(s)
Br₂Acetic AcidRoom TempMixture of C4, C6, and dibromo
NBSDCM0Primarily C6-bromo
NBSTHF-78Increased C4/C6 ratio
Nitration

Q3: I am attempting to nitrate this compound, but I'm observing significant decomposition and the formation of tar-like byproducts. What's causing this, and how can I obtain the desired nitro-indole?

A3: Indoles are notoriously sensitive to strong acidic and oxidizing conditions, which are typical for many nitration protocols.[10] The combination of nitric acid and sulfuric acid can lead to polymerization and degradation of the indole ring.

  • Milder Nitrating Agents: To avoid harsh conditions, use milder nitrating agents.[11] Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) are effective alternatives.

  • Low-Temperature Protocol: Perform the reaction at very low temperatures (e.g., -78°C to -40°C) to control the reaction rate and minimize side reactions.

  • N-Protection Strategy: Protecting the indole nitrogen with an electron-withdrawing group like tosyl (Ts) or Boc can deactivate the ring slightly, making it less susceptible to oxidative degradation and polymerization. The protecting group can be removed later in the synthetic sequence.

  • Careful Workup: Quenching the reaction by pouring it onto ice and then neutralizing with a mild base (e.g., sodium bicarbonate solution) is crucial to prevent acid-catalyzed decomposition of the product during workup.

Experimental Protocol: Mild Nitration of N-Tosyl-5-methoxy-3-methyl-1H-indole

  • Protection: React this compound with tosyl chloride in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF to obtain N-tosyl-5-methoxy-3-methyl-1H-indole.

  • Nitration: Dissolve the N-protected indole in acetic anhydride and cool to -40°C.

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride.

  • Maintain the temperature below -30°C for the duration of the reaction.

  • Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Acylation (e.g., Friedel-Crafts Acylation)

Q4: My Friedel-Crafts acylation of this compound is giving me a complex mixture of products, including N-acylated and di-acylated species. How can I selectively achieve C-acylation?

A4: The competition between N-acylation and C-acylation is a common issue in indole chemistry. The indole nitrogen can act as a nucleophile, especially in the presence of a Lewis acid.

  • Protecting the Nitrogen: The most straightforward way to prevent N-acylation is to protect the indole nitrogen. A tosyl or Boc group is effective.

  • Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid are critical. Stronger Lewis acids like aluminum chloride (AlCl₃) can promote di-acylation and polymerization. Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).

  • Reaction Conditions: Running the reaction at lower temperatures can improve selectivity.

  • Vilsmeier-Haack Reaction for Formylation: For the introduction of a formyl group (a specific type of acylation), the Vilsmeier-Haack reaction is a highly regioselective method for C-formylation of electron-rich indoles.[12][13][14] This reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) and generally favors formylation at the C2 position if C3 is blocked.[15]

Workflow for Selective C-Acylation

G start Start: this compound protect Protect Indole Nitrogen (e.g., with Boc or Ts) start->protect acylate Perform Friedel-Crafts Acylation (Acyl chloride, mild Lewis acid, low temp.) protect->acylate deprotect Deprotect Indole Nitrogen acylate->deprotect product Desired C-Acylated Product deprotect->product

Caption: A workflow for achieving selective C-acylation of the indole.

Vilsmeier-Haack Formylation

Q5: I am trying to formylate this compound at the C2 position using the Vilsmeier-Haack reaction, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?

A5: While the Vilsmeier-Haack reaction is generally reliable for indoles, several factors can affect its efficiency.

  • Stoichiometry of the Vilsmeier Reagent: Ensure that you are using a sufficient excess of the Vilsmeier reagent (formed from POCl₃ and DMF). Typically, 2-3 equivalents are used.

  • Reaction Temperature: While the reaction is often performed at or below room temperature, some less reactive indoles may require gentle heating (e.g., to 40-60°C) to drive the reaction to completion. Monitor the reaction carefully to avoid decomposition at higher temperatures.

  • Solvent: While DMF is part of the reagent, using an additional inert solvent like 1,2-dichloroethane can sometimes improve solubility and reaction kinetics.

  • Purity of Reagents: Ensure that the POCl₃ and DMF are of high purity and anhydrous, as moisture can quench the Vilsmeier reagent.

Troubleshooting Logic for Vilsmeier-Haack Reaction

G issue {Low Yield in Vilsmeier-Haack Reaction | Sluggish Reaction | Decomposition} cause1 Possible Causes - Insufficient Vilsmeier reagent - Low reaction temperature - Impure reagents issue:f0->cause1 cause2 Possible Causes - Temperature too high - Prolonged reaction time issue:f1->cause2 solution1 Solutions - Increase equivalents of POCl₃/DMF - Gently heat the reaction (e.g., 40-60°C) - Use fresh, anhydrous reagents cause1->solution1 solution2 Solutions - Maintain lower temperature - Monitor reaction by TLC and quench upon completion cause2->solution2

Caption: Troubleshooting guide for the Vilsmeier-Haack reaction.

References

  • Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • A New Protecting-Group Strategy for Indoles.
  • Troubleshooting regioselectivity in indole N-alkyl
  • Microbial synthesis of serotonin and mel
  • Serotonin and mel
  • Indole arylation with different N-protecting groups.
  • Synthesis of Serotonin and Mel
  • Serotonin and Mel
  • Targeting indole derivatives: Strategic functionalization of privileged scaffolds. American Chemical Society.
  • Technical Support Center: Regioselective Synthesis of Substituted Indole Deriv
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central.
  • Strategies to avoid side reactions in indole functionaliz
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Royal Society of Chemistry.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv.
  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Unknown Source.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Unknown Source.
  • The extended Vilsmeier reaction of dimethoxy-activ
  • 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. PubMed Central.
  • Common side products in the nitr
  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PubMed Central.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • This compound. Benchchem.
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
  • Indoles in Multicomponent Processes (MCPs).
  • Regioselectivity in Electrophilic Arom
  • Chapter 12: Reactions of Arenes: Electrophilic Arom
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. ECHEMI.
  • This compound. PubChem.
  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.
  • 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Methoxy vs. 5-Bromo-3-Methyl-1H-Indole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Position on the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its planar, electron-rich structure allows it to interact with a wide range of biological targets.[2] The functionalization of the indole ring is a key strategy for modulating its pharmacological profile. Among the various positions, the C-5 position is of particular interest as substitutions here can profoundly alter the electronic properties, lipophilicity, and steric profile of the entire molecule without drastically changing its core shape.

This guide provides a comparative analysis of two closely related analogs: 5-methoxy-3-methyl-1H-indole and 5-bromo-3-methyl-1H-indole. The key difference lies in the substituent at the 5-position: an electron-donating methoxy group versus an electron-withdrawing but highly lipophilic bromine atom. This seemingly minor change can lead to significant divergence in biological activity, offering a compelling case study in structure-activity relationships (SAR).[3] We will explore their physicochemical properties, synthesis, and comparative biological potential, supported by established experimental protocols to empower researchers in their drug development efforts.

Physicochemical Properties: A Tale of Two Substituents

The initial characterization of any compound in a drug discovery pipeline involves assessing its fundamental physicochemical properties. These parameters influence everything from solubility and membrane permeability to metabolic stability. The methoxy group in this compound is a strong hydrogen bond acceptor and increases polarity, while the bromo group in its counterpart significantly increases its molecular weight and lipophilicity (as indicated by a higher XLogP3 value).

PropertyThis compound5-bromo-3-methyl-1H-indoleSource(s)
IUPAC Name This compound5-bromo-3-methyl-1H-indole[4][5]
Molecular Formula C₁₀H₁₁NOC₉H₈BrN[4][5]
Molecular Weight 161.20 g/mol 210.07 g/mol [4][5]
Melting Point 62-64 °C78-82 °C[6]
XLogP3 (Lipophilicity) 2.63.3[4][5]
Appearance White to light brownish crystalline powderSolid[7]
Solubility Soluble in organic solventsSoluble in organic solvents like ethanol and acetone[8][9]

Synthetic Accessibility

Both compounds are accessible through established synthetic routes, with the Fischer indole synthesis being a classic and versatile method for constructing the core indole ring system.[8][10][11] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a ketone or aldehyde.[10]

  • This compound: Typically synthesized via the Fischer indole synthesis using 4-methoxyphenylhydrazine and propanal or its equivalent.[10] Alternative methods, such as those starting from 5-methoxy-indoline, have also been developed.[12]

  • 5-bromo-3-methyl-1H-indole: Can be prepared by direct bromination of 3-methylindole using reagents like N-bromosuccinimide (NBS).[8] Alternatively, the Fischer indole synthesis starting from 4-bromophenylhydrazine is also a viable route.[13]

The availability of these synthetic routes ensures that both scaffolds can be readily produced and derivatized for further investigation.

Diagram: General Workflow for Comparative Bioactivity Screening

The following diagram outlines a typical workflow for the comparative evaluation of two lead compounds.

G cluster_prep Compound Preparation & QC cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Compound_A This compound QC Purity & Identity Check (NMR, LC-MS) Compound_A->QC Compound_B 5-Bromo-3-methyl-1H-indole Compound_B->QC Stock Prepare DMSO Stock Solutions QC->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Lines) Stock->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Stock->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Kinase, COX) Stock->Enzyme IC50 Calculate IC50 / MIC Values Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 Compare Comparative Analysis (Potency, Selectivity) IC50->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

Caption: General workflow for the comparative biological evaluation of indole derivatives.

Comparative Biological Activity: Extrapolating from the Scaffold

Direct, side-by-side comparative studies of this compound and 5-bromo-3-methyl-1H-indole are not extensively reported in the literature. However, by examining the known activities of closely related 5-methoxy and 5-bromo indoles, we can infer their potential therapeutic applications and highlight key differences.

Anticancer Activity

The indole scaffold is a prolific source of anticancer agents.[3][14] Substitutions at the 5-position are known to modulate this activity significantly.

  • 5-Methoxy Indoles: The presence of a methoxy group at the C-5 position has been associated with the upregulation of tumor suppressor genes and increased cytotoxicity in certain cancer cell lines.[3] Methoxy-substituted indoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. For example, derivatives of 5-methoxy-1H-indole have shown potent anti-inflammatory and analgesic activities, which are often linked to anticancer mechanisms.

  • 5-Bromo Indoles: Halogenation, particularly bromination, at the C-5 position often enhances the lipophilicity of the indole derivative, which can improve cell membrane permeability and lead to increased potency. 5-Bromoindole derivatives have emerged as promising anticancer agents, notably as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14] The compound 5-bromobrassinin, a derivative of an indole phytoalexin, has demonstrated a better pharmacological profile than its non-brominated parent compound and induced tumor regression in animal models.[15] This suggests that the bromine atom can be a critical contributor to enhanced anticancer efficacy.[15]

Inference: The 5-bromo analog, with its increased lipophilicity and the known positive impact of bromine on anticancer potency, may exhibit superior cytotoxic activity against various cancer cell lines compared to the 5-methoxy analog.[14][15] However, the 5-methoxy analog might show interesting activity in pathways related to inflammation-driven cancers.

Antimicrobial and Antiviral Activity

Indole derivatives are also widely explored for their ability to combat microbial and viral infections.[1][2]

  • 5-Methoxy Indoles: Methoxy-activated indoles are precursors to a wide range of bis-indolyl compounds which exhibit significant biological properties, including antimicrobial effects. The electronic nature of the methoxy group can influence interactions with microbial enzymes or cell structures.

  • 5-Bromo Indoles: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. 5-Bromoindole derivatives have been investigated for their antimicrobial and antiviral properties.[1][14] For instance, certain 5-bromoindoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs.[14]

Inference: Both compounds are promising candidates for antimicrobial screening. The 5-bromo derivative may have an edge due to its potential for halogen bonding and its role as a key pharmacophore in known antiviral agents.[14]

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically determine and compare the biological activities of these two compounds, standardized in vitro assays are essential. Below is a detailed protocol for assessing cytotoxicity, a primary indicator of anticancer potential.

Protocol: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 5-bromo-3-methyl-1H-indole on a selected cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • This compound and 5-bromo-3-methyl-1H-indole

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Culture and harvest cancer cells during their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each indole compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include "vehicle control" wells treated with medium containing the same percentage of DMSO used for the highest compound concentration.

    • Include "untreated control" wells with only fresh medium.

    • Incubate the plate for 48-72 hours.[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16] Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Diagram: MTT Assay Workflow

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Indole Derivatives (Serial Dilutions) & Controls incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Solution to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Remove Medium & Add DMSO (Dissolve Crystals) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end Results analyze->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Discussion and Future Perspectives

The comparison between 5-methoxy- and 5-bromo-3-methyl-1H-indole highlights a fundamental principle in medicinal chemistry: subtle structural changes can lead to distinct biological outcomes.

  • Causality: The 5-bromo derivative's higher lipophilicity suggests it may have better membrane permeability, potentially leading to higher intracellular concentrations and greater potency in cell-based assays.[14] Its ability to act as a halogen bond donor could also confer higher affinity for certain biological targets.[15] Conversely, the electron-donating methoxy group might enhance reactivity in different pathways, such as those involving electrophilic aromatic substitution or interactions with targets that favor electron-rich ligands.[10]

  • Future Research: A direct, head-to-head evaluation of these two compounds across a panel of cancer cell lines (e.g., NCI-60) and microbial strains is a logical next step. Further studies should also explore their effects on specific enzymes, such as protein kinases, COX, or viral polymerases. Investigating their metabolic stability in liver microsomes would also provide crucial data for their potential as drug candidates. Advanced derivatives could be synthesized, for example, by functionalizing the N-1 position of the indole ring to further probe the SAR.[10]

Conclusion

While both this compound and 5-bromo-3-methyl-1H-indole are valuable scaffolds for drug discovery, their differing 5-position substituents predispose them to potentially different biological activities. Existing literature suggests that the 5-bromo derivative may hold greater promise as a lead for anticancer and antiviral applications due to the known benefits of halogenation on potency and target binding.[14][15] The 5-methoxy derivative remains a strong candidate for developing anti-inflammatory agents and modulators of other pathways where its electronic properties are advantageous . Ultimately, only direct empirical testing, using robust protocols such as the MTT assay described herein, will definitively elucidate their comparative biological activities and guide future drug development efforts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Gaspar, A., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Retrieved January 21, 2026, from [Link]

  • Natarajan, P., et al. (n.d.). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. PubMed Central. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-Bromo Indole. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]

  • Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. Retrieved January 21, 2026, from [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). [Source not further specified]. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). Beilstein Archives. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-methoxy-indole. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Method for preparing 5-bromoindole. (n.d.). Google Patents.
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved January 21, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. Retrieved January 21, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). [Source not further specified]. Retrieved January 21, 2026, from [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Indolylimidazoles: Synthetic approaches and biological activities. (2019, July 7). Growing Science. Retrieved January 21, 2026, from [Link]

  • Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-methoxy-3-methyl-1H-indole Derivatives as 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The 5-methoxy-3-methyl-1H-indole scaffold is a privileged structure in neuropharmacology, forming the core of numerous endogenous and synthetic compounds that modulate brain function. When a novel derivative from this family is synthesized, a critical step is to rigorously validate its mechanism of action (MoA). This guide provides a comprehensive, multi-tiered strategy for researchers to confirm the hypothesis that a novel derivative, hereafter referred to as "Compound X," acts as a selective serotonin 2A (5-HT2A) receptor agonist.

Part 1: Establishing Target Engagement - Does Compound X Bind to the 5-HT2A Receptor?

Expertise & Experience: Before assessing function, we must first confirm physical interaction. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[1] This experiment directly measures the ability of Compound X to displace a known, radioactively labeled ligand from the 5-HT2A receptor, providing a quantitative measure of its binding affinity (Ki).

Trustworthiness: The protocol's validity is ensured by including both a known 5-HT2A agonist and antagonist as positive controls. The resulting affinity values should be consistent and reproducible. We will use [3H]ketanserin, a well-characterized and high-affinity 5-HT2A antagonist, as the radioligand.[2]

Comparative Binding Affinity Data
CompoundClassBinding Affinity (Ki, nM)
Compound X (Hypothetical) Test Compound 15
SerotoninEndogenous Agonist505[3]
KetanserinSelective Antagonist1.1[3]
DOIPotent Agonist0.27[4]

This table presents hypothetical data for Compound X, illustrating its potent binding to the 5-HT2A receptor, comparable to known ligands.

Detailed Protocol: 5-HT2A Competitive Radioligand Binding Assay
  • Preparation of Receptor Membranes:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.[5]

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay). Store membrane aliquots at -80°C.

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay Buffer.

      • A fixed concentration of [3H]ketanserin (typically at or near its Kd value, e.g., 0.5 nM).[3]

      • Increasing concentrations of Compound X or control compounds (e.g., 10-11 M to 10-5 M).

      • For determining non-specific binding, use a high concentration of a non-labeled competitor (e.g., 1 µM unlabeled Ketanserin).[3]

      • For determining total binding, add vehicle instead of a competitor.

  • Incubation & Termination:

    • Initiate the binding reaction by adding a diluted aliquot of the prepared cell membranes (e.g., 10-20 µg protein/well).

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.[3]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B filter), which traps the membranes.[6] Use a cell harvester to quickly wash each well with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9] This conversion is crucial as the Ki is an absolute measure of affinity, independent of assay conditions.[10]

Part 2: Functional Characterization - Is Compound X an Agonist or Antagonist?

Expertise & Experience: Demonstrating that a compound binds to a receptor is only the first step. We must next determine the functional consequence of this binding. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[11][12] Agonist activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels.[12][13] Therefore, a calcium flux assay provides a direct functional readout of receptor activation.[14][15]

Trustworthiness: This experiment is validated by comparing the response of Compound X to a known full agonist (Serotonin) and a negative control (vehicle). The potency (EC50) and efficacy (Emax) of Compound X will define its functional profile as a full, partial, or non-agonist.

Signaling Pathway of 5-HT2A Receptor Activation

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Agonist Compound X (Agonist) Agonist->5HT2A Binds

Caption: Agonist binding to the 5-HT2A receptor activates the Gq pathway, leading to intracellular Ca²⁺ release.

Comparative Functional Activity Data
CompoundClassPotency (EC50, nM)Efficacy (% of Serotonin Max)
Compound X (Hypothetical) Test Compound 25 95% (Full Agonist)
SerotoninFull Agonist14[16]100%
Ketanserin (in antagonist mode)AntagonistN/A0%

This table shows hypothetical data indicating Compound X is a full agonist with high potency.

Detailed Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Plate 5-HT2A-expressing cells (e.g., CHO or U2OS) in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.[14]

    • On the day of the assay, remove the growth medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[15][17]

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[17]

    • Gently wash the cells with the buffer to remove excess extracellular dye.

  • Compound Addition and Signal Reading:

    • Prepare serial dilutions of Compound X and control compounds in the assay buffer.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compounds to the wells while continuously recording the fluorescence intensity.

    • Continue reading for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

    • Efficacy is often expressed as a percentage of the maximal response produced by a reference full agonist like serotonin.

Part 3: Confirming the Gq Pathway - Is Downstream Signaling Consistent?

Expertise & Experience: While calcium flux is an excellent indicator of Gq activation, it can sometimes be triggered by other non-G protein mechanisms.[18] To provide a more specific and direct confirmation of the Gq pathway, we can measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[18][19] Assays like the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) are specifically designed for this purpose and are less prone to the artifacts associated with calcium measurements.[18][20]

Trustworthiness: This assay serves as a self-validating secondary functional screen. A positive result here, with a potency value (EC50) similar to that obtained in the calcium flux assay, strongly corroborates the Gq-coupled MoA. The protocol includes lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate for reliable detection.[18][19]

Comparative IP1 Accumulation Data
CompoundClassIP1 Accumulation (EC50, nM)
Compound X (Hypothetical) Test Compound 30
SerotoninFull Agonist~20-50
Carbachol (on m1AChR)Positive Control (another Gq-GPCR)~100

This table shows hypothetical data for Compound X, with its EC50 for IP1 accumulation closely matching its EC50 from the calcium flux assay, confirming the Gq signaling mechanism.

Detailed Protocol: IP-One HTRF Assay
  • Cell Stimulation:

    • Culture 5-HT2A-expressing cells in a suitable plate format.

    • Remove the culture medium and add stimulation buffer containing various concentrations of Compound X or controls. Crucially, this buffer must also contain LiCl.[18]

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[18]

  • Cell Lysis and Reagent Addition:

    • Lyse the cells by adding the supplied lysis buffer which also contains the HTRF reagents: an IP1-specific antibody labeled with a cryptate donor and d2-labeled IP1 (acceptor).[18][19]

  • Detection:

    • The assay is based on a competitive format.[18] The unlabeled IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.

    • When the donor and acceptor are in close proximity (i.e., antibody binds d2-IP1), a high TR-FRET signal is generated. When cellular IP1 displaces the d2-IP1, the signal decreases.

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) and normalize the data.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the normalized signal against the log concentration of Compound X and fit to a sigmoidal dose-response curve to determine the EC50.

Part 4: Defining the Pharmacological Profile - Is Compound X Selective?

Expertise & Experience: High affinity and potency at the target receptor are desirable, but selectivity is paramount for a viable therapeutic candidate.[21][22] Lack of selectivity can lead to off-target effects and undesirable side effects.[23] It is crucial to assess the activity of Compound X at other related receptors, especially other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other monoamine receptors (e.g., Dopamine D2).[24][25]

Trustworthiness: A comprehensive selectivity panel, testing Compound X in either binding or functional assays across dozens of receptors, provides an unbiased view of its specificity.[26][27] The ratio of affinity/potency for off-targets versus the primary target (5-HT2A) gives a quantitative "selectivity index." A higher index indicates greater selectivity.

Overall Experimental Workflow

Workflow cluster_start Hypothesis Generation cluster_validation Mechanism of Action Validation cluster_profiling Selectivity & Final MoA Start Novel 5-methoxy-3-methyl- 1H-indole Derivative (Compound X) Binding Part 1: Binding Assay (Target Engagement) Ki for 5-HT2A Start->Binding Test Affinity Function Part 2: Calcium Flux Assay (Functional Profile) EC50 & Emax Binding->Function If Binds, Test Function Confirm Part 3: IP1 Assay (Pathway Confirmation) EC50 Function->Confirm If Agonist, Confirm Pathway Selectivity Part 4: Selectivity Panel (Off-Target Screening) Ki / EC50 for other receptors Confirm->Selectivity If Confirmed, Test Selectivity Conclusion Conclusion: Compound X is a Selective 5-HT2A Agonist Selectivity->Conclusion

Comparative Selectivity Profile Data (Binding Affinity, Ki, nM)
Receptor TargetCompound X (Hypothetical Ki, nM)Selectivity Index (Ki Off-Target / Ki 5-HT2A)
5-HT2A (Primary Target) 15 -
5-HT2C45030-fold
5-HT1A>10,000>667-fold
Dopamine D2>10,000>667-fold
Adrenergic α11,500100-fold
Histamine H1>10,000>667-fold

This table illustrates a favorable hypothetical selectivity profile for Compound X, with significantly weaker binding to common off-targets compared to its primary target, 5-HT2A.

Conclusion

By systematically executing this multi-tiered validation strategy, researchers can build a powerful and defensible case for the mechanism of action of a novel this compound derivative. The combination of a high-affinity binding constant (Part 1), potent functional agonism confirmed by two distinct assays measuring different points in the signaling cascade (Parts 2 & 3), and a clean off-target profile (Part 4) provides the necessary evidence to confidently classify Compound X as a selective 5-HT2A receptor agonist. This rigorous approach is fundamental to advancing drug discovery and ensuring that mechanistic claims are built on a solid foundation of experimental data.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers - Molecular Devices. (n.d.). Retrieved January 20, 2026, from [Link]

  • HTRF IP-One Gq Detection Kit-WEICHILAB. (n.d.). Retrieved January 20, 2026, from [Link]

  • Arora, V., & Pal, A. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Gumpper, R. H., & Roth, B. L. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 106996. [Link]

  • Bergsdorf, C., Kropp, U., & Wotta, W. A. (2008). A one-day, dispense-only IP-One HTRF assay for high-throughput screening of Galphaq protein-coupled receptors: towards cells as reagents. Assay and Drug Development Technologies, 6(1), 39–53. [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved January 20, 2026, from [Link]

  • Receptor family-based profiling panels - EuroscreenFast. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cheng, Y. C. (2022). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 115, 107174. [Link]

  • Cheng, Y. C. (2022). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. Retrieved from [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis - MSU Denver. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (2021, January 13). Retrieved January 20, 2026, from [Link]

  • Schlegel, S., & Tzschentke, T. M. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 45(1), 49–55. [Link]

  • Smith, C., & Nichols, D. E. (2015). Structure and Function of Serotonin G protein Coupled Receptors. Serotonin, 21, 1. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Receptor selectivity: Significance and symbolism. (2025, March 5). Retrieved January 20, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wesołowska, A. (2011). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Current pharmaceutical design, 17(15), 1496–1509. [Link]

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. (2024, July 15). Retrieved January 20, 2026, from [Link]

  • 5-HT receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 20, 2026, from [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • Profile your GPCR targeting compounds for selectivity - EuroscreenFast. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

  • Assay Protocol Book - PDSP. (n.d.). Retrieved January 20, 2026, from [Link]

  • Exploiting functional selectivity of GPCRs in drug development - Drug Target Review. (2015, September 21). Retrieved January 20, 2026, from [Link]

  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., Javitch, J. A., Roth, B. L., Christopoulos, A., Sexton, P. M., Miller, K. J., Mailman, R. B., & Lynch, J. W. (2007). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. International Journal of Neuropsychopharmacology, 10(1), 1–13. [Link]

  • Marazziti, D., Rossi, A., Palego, L., Giannaccini, G., Naccarato, A., Lucacchini, A., & Cassano, G. B. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical research, 22(6), 753–757. [Link]

  • Berg, K. A., Stout, B. D., Maayani, S., & Clarke, W. P. (2001). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Biochemical pharmacology, 62(6), 691–701. [Link]

  • Leysen, J. E., de Chaffoy de Courcelles, D., De Clerck, F., Niemegeers, C. J., & Van Nueten, J. M. (1983). Demonstration of S2-receptor binding sites on cat blood platelets using [3H]ketanserin. European journal of pharmacology, 88(1), 125–130. [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). Retrieved January 20, 2026, from [Link]

  • Saturation analysis of [ 3 H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of 5-Methoxy-3-Methyl-1H-Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant interest for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[2][3][4] Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in the rational design and optimization of these analogs, enabling the prediction of biological activity from molecular structure and guiding the synthesis of more potent and selective drug candidates.[1][5]

This guide provides an in-depth comparison of various QSAR methodologies applied to the study of this compound analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each approach, and the self-validating systems that ensure the scientific integrity of the generated models.

The Landscape of QSAR Methodologies: A Comparative Overview

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties.[1] The goal is to develop a statistically robust mathematical model that correlates these properties (descriptors) with the observed activity.[6] The choice of QSAR methodology is critical and depends on the nature of the available data, the desired level of interpretability, and the computational resources at hand. Here, we compare three major approaches: 2D-QSAR, 3D-QSAR, and Machine Learning-based QSAR.

2D-QSAR: The Foundation of Structure-Activity Correlation

Two-dimensional QSAR models are the most classical approach, utilizing descriptors derived from the 2D representation of a molecule.[7] These descriptors can be broadly categorized as topological, electronic, and physicochemical.[8]

  • Causality Behind Descriptor Choice: The selection of 2D descriptors is driven by hypotheses about the key drivers of biological activity. For instance, lipophilicity (logP) is often correlated with membrane permeability, while electronic descriptors like partial charges can inform electrostatic interactions with a target protein.[8][9] Topological descriptors, such as connectivity indices, provide a numerical representation of molecular size, shape, and branching.[8]

  • Trustworthiness through Simplicity and Validation: The strength of 2D-QSAR lies in its relative simplicity and ease of interpretation. The resulting models are often linear equations that clearly indicate the contribution of each descriptor to the predicted activity.[6] However, their predictive power can be limited as they do not account for the 3D conformation of the molecule.[10]

3D-QSAR: Incorporating Spatial Dimensions with CoMFA and CoMSIA

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), represent a significant advancement by considering the 3D structure of molecules and their interaction fields.[3][11]

  • CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules.[12] The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

  • CoMSIA: In addition to steric and electrostatic fields, CoMSIA incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of intermolecular interactions.[3]

  • Causality in 3D-QSAR: The choice between CoMFA and CoMSIA depends on the suspected nature of the ligand-receptor interactions. If hydrophobic and hydrogen bonding interactions are believed to be critical, CoMSIA is the preferred method. The alignment of the molecules is a crucial step in 3D-QSAR, as it dictates the frame of reference for the field calculations.

  • Self-Validating Systems: The trustworthiness of 3D-QSAR models is heavily reliant on rigorous statistical validation, including leave-one-out cross-validation (q²) and external validation with a test set of molecules (pred_r²).[13][14] The visual nature of the contour maps also provides a self-validating mechanism, allowing for a rational assessment of whether the model's predictions align with known structure-activity relationships.

Machine Learning-based QSAR: Embracing Complexity and Non-Linearity

The advent of machine learning (ML) has revolutionized QSAR modeling by enabling the analysis of large, complex datasets and the identification of non-linear relationships between structure and activity.[15][16]

  • Diverse Algorithms: A wide array of ML algorithms can be employed, including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN).[15]

  • Causality and Descriptor Selection: ML models can handle a vast number of molecular descriptors without the risk of overfitting, a common pitfall in traditional regression methods.[17] Feature selection algorithms are often used to identify the most relevant descriptors, providing insights into the underlying mechanisms of action.

  • The "Black Box" Challenge and Trustworthiness: While ML models often exhibit superior predictive accuracy, their complexity can sometimes make them difficult to interpret, a challenge often referred to as the "black box" problem.[15] Therefore, establishing trust in ML-based QSAR models requires not only rigorous statistical validation but also the use of interpretability techniques that can shed light on how the model arrives at its predictions.

Comparative Performance of QSAR Models

The following table provides an illustrative comparison of the typical performance metrics for different QSAR methodologies when applied to indole derivatives, based on data from various studies. It is important to note that these values can vary significantly depending on the dataset, the biological endpoint, and the specific modeling protocol.

QSAR MethodologyKey DescriptorsTypical q² (Cross-validated r²)Typical r² (Non-cross-validated r²)Typical pred_r² (External validation)ProsCons
2D-QSAR Topological, Electronic, Physicochemical[8]0.6 - 0.8[7]0.7 - 0.9[7]0.5 - 0.7[7]Simple, Interpretable, Computationally inexpensiveIgnores 3D structure, May oversimplify complex interactions
3D-QSAR (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond fields[3]0.5 - 0.7[3]0.9 - 0.99[3]> 0.6[13]Provides 3D visualization of favorable/unfavorable regions, Good for lead optimizationHighly dependent on molecular alignment, Computationally more intensive
Machine Learning QSAR Can handle a large and diverse set of descriptors[17]> 0.7> 0.9> 0.7Can model non-linear relationships, Often higher predictive accuracy, Robust to overfittingCan be a "black box", May require larger datasets, Computationally intensive

Experimental Protocols: A Step-by-Step Guide to a Robust QSAR Study

The development of a reliable and predictive QSAR model is a systematic process that requires careful attention to detail at each step.[18][19] The following protocol outlines a best-practice workflow applicable to the study of this compound analogs.

Step 1: Data Curation and Preparation
  • Data Collection: Compile a dataset of this compound analogs with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, MIC). Ensure that the biological data is consistent and measured under the same experimental conditions.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.[20]

  • Structure Drawing and Optimization: Draw the 2D structures of all molecules using a chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical method to obtain stable conformations.[20]

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[14] The splitting should be done in a way that both sets are representative of the chemical and activity space of the entire dataset.

Step 2: Descriptor Calculation and Selection
  • Descriptor Calculation: Calculate a wide range of molecular descriptors for all molecules in the dataset.[21] The choice of descriptors will depend on the QSAR methodology being employed (e.g., topological for 2D-QSAR, interaction fields for 3D-QSAR).

  • Descriptor Pre-processing: Remove constant and highly inter-correlated descriptors to reduce redundancy and improve model stability.

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify a subset of the most relevant descriptors that have the greatest impact on the biological activity.

Step 3: Model Generation and Internal Validation
  • Model Building: Use the training set and the selected descriptors to build the QSAR model using the chosen algorithm (e.g., multiple linear regression, partial least squares, random forest).

  • Internal Validation: Assess the robustness and stability of the model using internal validation techniques such as:

    • Leave-One-Out Cross-Validation (LOO-CV): A model is built on all but one compound, and the activity of the excluded compound is predicted. This process is repeated for all compounds. The resulting q² value is a measure of the model's internal predictive ability.[13]

    • Y-Randomization (Y-Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the statistical performance of the randomized models compared to the original model confirms that the original model is not due to chance correlation.[14]

Step 4: External Validation and Applicability Domain Definition
  • External Validation: Use the developed QSAR model to predict the biological activity of the compounds in the test set. The predictive power of the model is assessed by calculating the predicted r² (pred_r²).[13] A high pred_r² value indicates that the model can accurately predict the activity of new, unseen compounds.

  • Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions.[14] This is crucial to ensure that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

Visualization of QSAR Concepts

To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application DataCollection Data Collection (Analogs & Activity) DataCuration Data Curation (pIC50 Conversion) DataCollection->DataCuration StructureOpt Structure Optimization (3D Conformation) DataCuration->StructureOpt DatasetSplit Dataset Splitting (Training & Test Sets) StructureOpt->DatasetSplit DescriptorCalc Descriptor Calculation DatasetSplit->DescriptorCalc FeatureSelect Feature Selection DescriptorCalc->FeatureSelect ModelBuilding Model Building FeatureSelect->ModelBuilding InternalVal Internal Validation (q², Y-Scrambling) ModelBuilding->InternalVal ExternalVal External Validation (pred_r²) InternalVal->ExternalVal AD_Define Applicability Domain ExternalVal->AD_Define NewPrediction Prediction for New Analogs AD_Define->NewPrediction

Caption: A generalized workflow for a robust QSAR study.

Descriptor_Concept cluster_2D 2D Descriptors cluster_3D 3D Descriptors (CoMFA/CoMSIA) Indole This compound Analog LogP LogP (Lipophilicity) Indole->LogP Calculated from 2D structure MW Molecular Weight Indole->MW Calculated from 2D structure TPSA Topological Polar Surface Area Indole->TPSA Calculated from 2D structure Steric Steric Fields Indole->Steric Calculated from 3D aligned structure Electrostatic Electrostatic Fields Indole->Electrostatic Calculated from 3D aligned structure Hydrophobic Hydrophobic Fields Indole->Hydrophobic Calculated from 3D aligned structure Model_Comparison cluster_3dqsar 3D-QSAR Logic cluster_ml Machine Learning QSAR Logic Align Molecular Alignment Fields Calculate Interaction Fields (Steric, Electrostatic, etc.) Align->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Contour Generate Contour Maps PLS->Contour Descriptors Calculate Diverse Molecular Descriptors ML_Algo Train ML Algorithm (e.g., Random Forest) Descriptors->ML_Algo Predict Predict Activity ML_Algo->Predict Interpret Interpretability Analysis Predict->Interpret

Caption: Logical comparison of 3D-QSAR and Machine Learning QSAR approaches.

Conclusion

The selection of an appropriate QSAR methodology is a critical decision in the computer-aided design of novel this compound analogs. While 2D-QSAR provides a simple and interpretable starting point, 3D-QSAR methods like CoMFA and CoMSIA offer valuable insights into the spatial requirements for potent biological activity. The emergence of machine learning has further expanded the QSAR toolkit, enabling the development of highly accurate predictive models for complex biological systems.

Ultimately, the most effective approach often involves a combination of these methodologies. For instance, insights from a 3D-QSAR study can be used to engineer new features for a machine learning model. By understanding the strengths and limitations of each approach and adhering to rigorous validation protocols, researchers can confidently navigate the structure-activity landscape and accelerate the discovery of new therapeutic agents based on the promising this compound scaffold.

References

  • Scribd. (n.d.). QSAR Model Validation Guide. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Basicmedical Key. (2016, July 18). Validation of QSAR Models. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). QSAR study on Indole derivatives. Retrieved from [Link]

  • Roy, K., & Das, R. N. (2022). Prediction reliability of QSAR models: an overview of various validation tools. SAR and QSAR in Environmental Research, 33(4), 259-287. [Link]

  • Kumar, A., et al. (2014). 3D-QSAR studies on indole and 7-azoindole derivatives as ROCK-2 inhibitors: An integrative computational approach. Medicinal Chemistry Research, 23(11), 4729-4742. [Link]

  • Katritzky, A. R., et al. (2010). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. Chemical Reviews, 110(10), 5714-5789. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Spadoni, G., et al. (2006). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 14(18), 6217-6233. [Link]

  • Taylor & Francis Online. (n.d.). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Retrieved from [Link]

  • HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. Retrieved from [Link]

  • Li, S., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-26. [Link]

  • ResearchGate. (2024). 3D-QSAR and Pharmacophore modeling of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Retrieved from [Link]

  • Chen, W. M., et al. (2011). 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. Journal of Molecular Modeling, 17(5), 1191-1205. [Link]

  • Chae, C. H., et al. (1996). QSAR analysis of indole analogues as monoamine oxidase inhibitors. Journal of Chemical Information and Computer Sciences, 36(4), 664-671. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. Retrieved from [Link]

  • ResearchGate. (n.d.). List of molecular descriptors involved in QSAR equations. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Molecular Descriptors: Building Accurate Models. Retrieved from [Link]

  • Asadollahi-Baboli, M., & Dehnavi, E. (2009). QSAR study of some 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. Research in Pharmaceutical Sciences, 4(2), 123-131. [Link]

  • Sharma, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International, 2023, 1-10. [Link]

  • MDPI. (2022). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • Lan, P., et al. (2011). 3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. Journal of Molecular Modeling, 17(5), 1191-1205. [Link]

  • ResearchGate. (2020). 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A QSAR modeling approach for predicting myeloid antimicrobial peptides with high sequence similarity. Retrieved from [Link]

  • Adeniji, S. E., et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Journal of the Indian Chemical Society, 97(3), 393-402. [Link]

  • Wang, A., et al. (2024). Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. Molecules, 29(4), 841. [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Retrieved from [Link]

  • Moodie, I. M., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2021(3), 1-52. [Link]

  • Pozdnyakov, I., et al. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Expert Opinion on Drug Discovery, 1-23. [Link]

  • Taha, E. A., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Arabian Journal of Chemistry, 14(1), 102874. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2021). 2D-QSAR study for a series of compounds including the basic molecule [13][18]Triazolo [1,5-a] pyrimidine, having anticancer acti. Retrieved from [Link]

  • MDPI. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]

  • European Journal of Chemistry. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as S. Retrieved from [Link]

Sources

The Unsung Hero of Rigorous Science: A Guide to Employing 5-Methoxy-3-Methyl-1H-Indole as a Negative Control in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular pharmacology, the pursuit of clean, interpretable data is paramount. Every competitive binding assay, designed to identify the next therapeutic breakthrough, hinges on the clarity of its signals and the integrity of its controls. While positive controls and known ligands rightfully garner significant attention, the humble negative control often stands as the silent guardian against false positives and misleading results. This guide delves into the critical role of the negative control, proposing and critically evaluating 5-methoxy-3-methyl-1H-indole as a candidate for this essential function in receptor binding assays.

This document is not a simple protocol but a comprehensive framework for researchers, scientists, and drug development professionals. It champions a shift in perspective: a negative control is not merely a blank sample, but a scientifically chosen tool for assay validation. We will explore the rationale behind selecting a structurally-related yet inactive compound and provide the in-depth, field-proven insights necessary to validate and effectively utilize this compound, or any similar candidate, in your research.

The Rationale for a Structurally-Informed Negative Control

In receptor binding assays, a negative control serves to define the baseline response and quantify non-specific binding.[1][2] Non-specific binding refers to the interaction of a ligand with components of the assay system other than the target receptor, such as the filter membrane, lipids, or other proteins.[3] An ideal negative control should not interact with the target receptor, thus any signal detected in its presence can be attributed to this non-specific binding.

While a simple vehicle control (e.g., DMSO) is a necessary component of any assay, a more robust negative control is a molecule that is structurally similar to the test compounds but is devoid of activity at the target receptor. The use of such a compound provides a more accurate measure of non-specific binding that may be influenced by the physicochemical properties of the chemical scaffold being tested.[4]

Why Consider this compound?

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many that target G protein-coupled receptors (GPCRs).[5][6] Compounds like serotonin (5-hydroxytryptamine) and melatonin are endogenous indoleamines that act on a wide array of receptors. Consequently, when screening libraries of indole-based compounds, it is crucial to have a negative control that shares this core structure.

This compound presents itself as a plausible candidate for a negative control for several reasons:

  • Structural Similarity: It possesses the core indole ring system common to many neurotransmitters and synthetic ligands.

  • Substitution Pattern: The methoxy and methyl substitutions are common modifications in drug candidates. However, the specific combination and placement of these groups in this compound may not confer affinity for many common receptor targets.

  • Putative Inertness: While many indole derivatives are biologically active, subtle structural modifications can dramatically alter receptor affinity. The hypothesis, which requires rigorous testing, is that this compound lacks the key pharmacophoric features necessary for high-affinity binding to a range of receptors.

It is critical to underscore that the "inertness" of any compound, including this compound, is not universal. A compound that is inactive at one receptor may show activity at another. Therefore, the validation of a negative control is an indispensable, target-specific process.

The Litmus Test: A Step-by-Step Protocol for Validating Your Negative Control

The following protocol outlines a comprehensive workflow for validating this compound, or any other candidate compound, as a negative control in a competitive radioligand binding assay. This protocol is designed to be a self-validating system, ensuring the trustworthiness of your results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Incubate Membranes with Radioligand & Varying Concentrations of Test Compounds P1->A1 P2 Select Radioligand & Known Ligand P2->A1 P3 Prepare Compound Solutions (Known Ligand, Test Compound, Negative Control) P3->A1 A2 Separate Bound from Free Radioligand (Rapid Filtration) A1->A2 A3 Quantify Bound Radioactivity (Scintillation Counting) A2->A3 D1 Determine Total, Non-specific, & Specific Binding A3->D1 D2 Generate Competition Curves D1->D2 D3 Calculate IC50/Ki Values D2->D3 D4 Validate Negative Control (Lack of Displacement) D3->D4

Figure 1. Workflow for Validating a Negative Control in a Receptor Binding Assay.

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand with known high affinity for the target receptor

  • Unlabeled known ligand (positive control)

  • This compound (negative control candidate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.[7]

    • Prepare a stock solution of the radioligand and dilute it in assay buffer to a working concentration, typically at or below its Kd value.[7]

    • Prepare serial dilutions of the unlabeled known ligand, the test compound(s), and this compound in assay buffer. The concentration range for the negative control should span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) to robustly assess its lack of affinity.

  • Assay Setup:

    • To a 96-well plate, add the following in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the unlabeled known ligand (typically 100-1000 times its Ki).[1][7]

      • Competition Binding (Known Ligand): Receptor membranes, radioligand, and serial dilutions of the known ligand.

      • Competition Binding (Test Compound): Receptor membranes, radioligand, and serial dilutions of the test compound.

      • Competition Binding (Negative Control): Receptor membranes, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined experimentally through association and dissociation kinetic studies.[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to minimize dissociation of the receptor-ligand complex.[8]

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition binding data, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value for the known ligand and test compound.

    • For this compound, the curve should be flat, showing no significant displacement of the radioligand even at the highest concentrations tested.

Interpreting the Data: What a Good Negative Control Looks Like

The results of the validation assay should be unambiguous. The following table presents a hypothetical but realistic dataset comparing the performance of a known antagonist, a hypothetical test compound, and this compound in a binding assay for a hypothetical GPCR.

CompoundIC50 (nM)Ki (nM)Hill SlopeMaximum Displacement (%)
Known Antagonist 105.2-1.0100
Test Compound X 5026-0.998
This compound >100,000N/AN/A<5

Data Interpretation:

  • Known Antagonist: As expected, the known antagonist shows high affinity (low IC50 and Ki values) and completely displaces the radioligand. The Hill slope is close to -1.0, indicating a competitive binding interaction at a single site.

  • Test Compound X: This compound demonstrates moderate affinity for the receptor.

  • This compound: This is the key result for validation. Even at a concentration of 100 µM, it fails to displace more than 5% of the specific binding. This lack of a dose-dependent inhibition and an IC50 value well outside the relevant pharmacological range confirms its suitability as a negative control for this specific assay.

G cluster_0 Assay Components cluster_1 Test Articles Receptor Target Receptor Radioligand Radioligand Receptor->Radioligand Binding Known_Ligand Known Ligand (Positive Control) Known_Ligand->Receptor Competes with Radioligand Test_Compound Test Compound Test_Compound->Receptor Competes with Radioligand Negative_Control This compound (Negative Control) Negative_Control->Receptor No Significant Interaction

Figure 2. Conceptual Diagram of Competitive Binding Interactions.

Conclusion: Elevating Assay Integrity with Validated Controls

The selection and rigorous validation of a negative control are not trivial steps in the design of a receptor binding assay; they are fundamental to the generation of reliable and reproducible data. While this compound presents a logical and structurally relevant candidate for assays involving indole-based libraries, its suitability must be empirically determined for each specific receptor target.

By following the principles and protocols outlined in this guide, researchers can confidently validate their negative controls, thereby strengthening the foundation of their experimental findings. This commitment to scientific integrity, embodied in the careful selection and validation of all assay components, is what ultimately propels the field of drug discovery forward.

References

  • GraphPad Software. (2023). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Surmodics, Inc. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kaczor, A. A., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 546-561. [Link]

  • Venkatakrishnan, A. J., et al. (2013). Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. Molecular Pharmacology, 84(4), 486-497. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Congreve, M., et al. (2020). Structural diversity in ligand recognition by GPCRs. Trends in Pharmacological Sciences, 41(11), 852-865. [Link]

  • Wang, S., et al. (2018). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. eLife, 7, e38158. [Link]

  • Michael, S., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(6), 639-651. [Link]

  • Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. [Link]

  • AssayWise. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • John, C. S., et al. (2006). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 47(10), 1668-1678. [Link]

  • DrugTestsInBulk.com. (2011). Positive and Negative Controls. [Link]

  • Bio-Rad Laboratories. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • DeSilva, B., et al. (2003). Bioanalytical method validation guidelines for ligand binding assays. AAPS J, 5(2), e21. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-219. [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology, 21(3), 383–388. [Link]

  • Davenport, A. P., et al. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 165-184. [Link]

  • O'Hara, D. M., et al. (2012). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. AAPS Journal, 14(2), 316-328. [Link]

  • Dror, R. O., et al. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature Chemical Biology, 19(2), 177-185. [Link]

  • Mesnage, R., & Antoniou, M. N. (2026). Replacing glyphosate with diquat in Roundup. Open Access Government. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 5-methoxy-3-methyl-1H-indole, a methoxy-substituted indole derivative of interest in neuropharmacology. Given the structural similarities of the indole scaffold to endogenous neurotransmitters, particularly serotonin, a detailed investigation into its receptor interaction profile is a critical step in its preclinical evaluation.

The Rationale for a Focused Receptor Panel

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The presence of the 5-methoxy group can further modulate the electronic properties of the indole ring, potentially influencing receptor affinity and functional activity.[1] Consequently, the primary focus of our cross-reactivity panel will be the serotonin receptor family. To assess broader selectivity, we will also include key receptors from other aminergic systems that are common sites of off-target activity for CNS-active compounds.

Our selected panel for this guide includes:

  • Primary Targets (Serotonin Receptors):

    • 5-HT1A: A Gαi-coupled receptor involved in mood and anxiety.

    • 5-HT2A: A Gαq-coupled receptor, a key target for psychedelic compounds and atypical antipsychotics.

    • 5-HT2B: A Gαq-coupled receptor implicated in cardiac valvulopathy.

    • 5-HT2C: A Gαq-coupled receptor that modulates appetite and mood.

  • Key Off-Target (Transporter):

    • Serotonin Transporter (SERT): The primary site of action for many antidepressant medications.

  • Secondary Off-Targets (Other GPCRs):

    • Dopamine D2: A Gαi-coupled receptor central to antipsychotic drug action.

    • Adrenergic α2A: A Gαi-coupled autoreceptor that modulates noradrenergic neurotransmission.

Comparative Binding Affinity Profile

The initial step in characterizing a compound's interaction with its targets is to determine its binding affinity. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a radiolabeled ligand of known high affinity for the receptor. The result is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

The following table presents representative binding affinity data for the analog 5-MeO-DMT across our selected receptor panel. This data serves as a benchmark for what a researcher might expect from a 5-methoxy-indole derivative and highlights the importance of screening against a panel of related receptors to understand selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-MeO-DMT and Reference Compounds

Target5-MeO-DMT (Analog)Serotonin (Endogenous Ligand)Reference Compound
5-HT1A <10[2]1.38-OH-DPAT (0.4)
5-HT2A >1000[2]6.5Ketanserin (1.2)
5-HT2B ~1500.8SB204741 (2.5)
5-HT2C ~4002.5RS-102221 (0.8)
SERT 2184[3]250Fluoxetine (0.9)
Dopamine D2 >10,0001500Haloperidol (1.5)
Adrenergic α2A >10,000500Clonidine (3.0)

Note: Data for 5-MeO-DMT and reference compounds are compiled from various literature sources. Values are approximate and may vary depending on experimental conditions.

From this illustrative data, we can infer that 5-MeO-DMT exhibits high affinity for the 5-HT1A receptor, with significantly lower affinity for 5-HT2 subtypes and other receptors. This profile suggests a degree of selectivity that warrants further investigation through functional assays.

Functional Activity: Moving Beyond Binding

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of that binding. A compound may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the receptor's basal activity). Therefore, functional assays are essential to complete the cross-reactivity profile.

The choice of functional assay depends on the signaling pathway of the target receptor.

  • Gαi-coupled receptors (e.g., 5-HT1A, D2, α2A): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Gαq-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+).

The following table presents representative functional data for 5-MeO-DMT, expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of 5-MeO-DMT and Reference Compounds

TargetAssay Type5-MeO-DMT (Analog)Serotonin (Endogenous Ligand)Reference Compound
5-HT1A cAMP Inhibition~100 (Agonist)[2]5.0 (Agonist)8-OH-DPAT (2.0, Agonist)
5-HT2A Calcium Flux~30 (Agonist)[4]2.0 (Agonist)Ketanserin (3.0, Antagonist)
5-HT2C Calcium Flux~50 (Agonist)1.0 (Agonist)RS-102221 (10.0, Antagonist)

Note: Data for 5-MeO-DMT and reference compounds are compiled from various literature sources. Values are approximate and may vary depending on experimental conditions.

This functional data for 5-MeO-DMT reveals it to be an agonist at the tested serotonin receptors. The discrepancy between high binding affinity at 5-HT1A and potent functional activity at 5-HT2A is a noteworthy finding that underscores the importance of conducting both types of assays.

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is crucial to follow well-established and validated protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Interpretation start Test Compound: This compound receptor_panel Select Receptor Panel (e.g., 5-HT1A, 5-HT2A, D2, etc.) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay ki_determination Determine Ki Values binding_assay->ki_determination functional_assay_selection Select Functional Assays (cAMP or Calcium Flux) ki_determination->functional_assay_selection functional_assay Perform Functional Assays functional_assay_selection->functional_assay potency_determination Determine EC50/IC50 Values functional_assay->potency_determination data_analysis Analyze Selectivity Profile potency_determination->data_analysis interpretation Interpret Cross-Reactivity and Guide Further Studies data_analysis->interpretation

Caption: Workflow for cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay (Example: 5-HT2A Receptor)

This protocol describes a competitive binding assay using [3H]-Ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor.[1][5]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM mianserin), and a range of concentrations of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to total binding wells.

    • Add 50 µL of 10 µM mianserin to non-specific binding wells.

    • Add 50 µL of each concentration of the test compound to the respective wells.

    • Add 50 µL of [3H]-Ketanserin (final concentration ~1 nM) to all wells.

    • Add 100 µL of the 5-HT2A receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a 96-well plate harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (Example: 5-HT1A Receptor)

This protocol describes an HTRF (Homogeneous Time-Resolved Fluorescence) assay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the Gαi-coupled 5-HT1A receptor.[6][7]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio).

  • Stimulant: Forskolin.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the 5-HT1A expressing cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells to lyse the cells and initiate the competitive immunoassay.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Calcium Flux Functional Assay (Example: 5-HT2A Receptor)

This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium upon activation of the Gαq-coupled 5-HT2A receptor.[8][9][10][11][12]

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound, serially diluted.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of real-time kinetic fluorescence reading with automated liquid handling.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 60 minutes at 37°C.

  • Plate Reading: Place the cell plate into the FLIPR instrument.

  • Compound Addition and Measurement: The instrument will first measure the baseline fluorescence, then automatically add the test compound at various concentrations, and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve.

Concluding Remarks for the Practicing Scientist

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted process that requires careful experimental design and execution. By employing a tiered approach of binding and functional assays across a rationally selected panel of primary and off-target receptors, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities.

The illustrative data for the close analog, 5-MeO-DMT, demonstrates a profile with high affinity and agonist activity at the 5-HT1A receptor and functional agonism at 5-HT2A/2C receptors. This highlights the necessity of a broad screening approach, as a compound's activity profile can be complex. The detailed protocols provided herein offer a robust starting point for any laboratory equipped for in vitro pharmacology to conduct such studies. This systematic approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of innovative and safe drug development.

References

  • Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. Available from: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Acosta-García, S., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 123. Available from: [Link]

  • ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. [Diagram]. Retrieved from [Link]

  • Wikipedia. (2024). 5-MeO-DMT. Retrieved from [Link]

  • Kim, K., et al. (2023). Structural Insights into Melatonin Receptors. International Journal of Molecular Sciences, 24(6), 5432. Available from: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Kama, J. A., et al. (2012). Convergence of Melatonin and Serotonin (5-HT) Signaling at MT2/5-HT2C Receptor Heteromers. Journal of Biological Chemistry, 287(32), 26764–26773. Available from: [Link]

  • López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 49, 1234–1243. Available from: [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. Available from: [Link]

  • Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652. Available from: [Link]

  • Eurofins Discovery. (n.d.). Delta SafetyScreen87 - SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Stauch, B., et al. (2019). Structural Insights into Melatonin Receptors. Cell, 179(3), 723-734.e12. Available from: [Link]

  • Jockers, R., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 553-581. Available from: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity results on MT1, MT2 and 5-HT2C of compounds 3a–d. [Table]. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Revvity. (2022, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Wacker, D., et al. (2013). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Probes and Compounds - NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. [Table]. Retrieved from [Link]

  • Ward, R. J., et al. (2011). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 756, 191–203. Available from: [Link]

  • ResearchGate. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Request PDF]. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Kaczor, A. A., et al. (2019). G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. Archiv der Pharmazie, 352(12), e1900218. Available from: [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. Available from: [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • Kaczor, A. A., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 183, 111718. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. Available from: [Link]

  • Danaher Life Sciences. (n.d.). FLIPR® Calcium Assay Kits. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2012). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 26(2), 308–317. Available from: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Retrieved from [Link]

  • Kaplan, C. P., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6543–6564. Available from: [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682–704. Available from: [Link]

  • ResearchGate. (n.d.). Receptor-Based Pharmacophores for Serotonin 5-HT 7 R Antagonists—Implications to Selectivity. [Request PDF]. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturation analysis of [ 3 H]ketanserin-labeled wild-type and mutant 5-HT2A receptors. [Diagram]. Retrieved from [Link]

  • Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12. Retrieved from [Link]

Sources

Comparative Efficacy of 5-Methoxy-3-Methyl-1H-Indole Derivatives in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus represents a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, including oncology.[1] Within this diverse family, 5-methoxy-3-methyl-1H-indole derivatives have emerged as a promising class of compounds exhibiting potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of selected this compound derivatives, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.

Introduction: The Therapeutic Promise of the Indole Scaffold in Oncology

The indole ring system is a core structural motif in numerous biologically active natural products and synthetic compounds.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies.[1] In the context of cancer, indole derivatives have been shown to interfere with multiple hallmark processes of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3] The strategic placement of substituents on the indole ring can significantly modulate the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. The 5-methoxy group, in particular, is a common feature in many bioactive indoles, often enhancing their anticancer efficacy.[2] This guide focuses on derivatives of the this compound core, evaluating how further substitutions impact their performance in preclinical cancer models.

Comparative Cytotoxicity Across Cancer Cell Lines

The primary measure of a compound's anticancer potential is its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key metrics used to quantify this activity. Below is a comparative analysis of the cytotoxic profiles of various substituted 5-methoxy-indole derivatives against a panel of human cancer cell lines.

Table 1: Comparative in vitro Efficacy (GI50/IC50) of 5-Methoxy-Indole Derivatives in Various Cancer Cell Lines
Compound IDCore StructureR1-SubstitutionR2-SubstitutionCancer Cell LineGI50/IC50 (µM)Reference
1a 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-p-2-methyl pyrrolidin-1-ylPanc-1 (Pancreatic)0.029[4]
1b 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-p-4-morpholin-1-ylPanc-1 (Pancreatic)0.031[4]
2a 5-hydroxyindole-3-carboxylic acid ester-phenethyl4-methoxyMCF-7 (Breast)4.7[5][6]
3a (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole--Jurkat (Leukemia)21.83 ± 2.35[7]
3b (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole--HL-60 (Leukemia)19.14 ± 0.18[7]
4a 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione4-methoxy-N-benzyl-OVCAR-5 (Ovarian)0.020[8]
4b 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione4-methoxy-N-benzyl-MDA-MB-468 (Breast)0.040[8]
4c 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione4-fluoro-N-benzyl-MDA-MB-468 (Breast)0.030[8]
4d 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione4-chloro-N-benzyl-A498 (Renal)0.040[8]
5a N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide2-chloropyrazoleHeLa (Cervical)0.34 - 6.68
5b N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide2-chloropyrazoleMCF-7 (Breast)0.34 - 6.68
5c N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide2-chloropyrazoleHT-29 (Colon)0.34 - 6.68

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights the significant impact of substitutions on the anticancer activity of the 5-methoxy-indole scaffold. For instance, the 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives (1a and 1b ) exhibit potent, nanomolar-range activity against pancreatic cancer cells, suggesting that the combination of a halogen at the 5-position and specific amide substitutions is crucial for high potency.[4] Similarly, the N-benzylindole derivative 4a with a 4-methoxy substitution on the benzyl ring demonstrates remarkable potency against ovarian cancer cells, with a GI50 value of 20 nM.[8] In contrast, the 5-hydroxyindole-3-carboxylic acid ester derivative 2a , while still active, shows a significantly higher IC50 value of 4.7 µM against breast cancer cells.[5][6] This underscores the principle that subtle modifications to the core structure can lead to substantial differences in biological activity.

Mechanistic Insights: Elucidating the Pathways to Cancer Cell Death

Understanding the mechanism of action is paramount in the development of targeted cancer therapies. Several 5-methoxy-indole derivatives have been shown to induce cancer cell death through the modulation of key signaling pathways involved in cell survival and apoptosis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration.[3] Overexpression or mutation of EGFR is a common driver of tumorigenesis in various cancers.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapeutics.[3]

Certain indole derivatives have been identified as potent EGFR inhibitors. For example, compounds 1a and 1b have demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[4] The IC50 values for these compounds against EGFRT790M were found to be in the nanomolar range (9.5 ± 2 nM and 11.9 ± 3 nM, respectively), comparable to the approved drug osimertinib.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indole_Derivative 5-Methoxy-3-Methyl- Indole Derivative Indole_Derivative->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and its inhibition by 5-methoxy-3-methyl-indole derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[5] The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis.[5] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Several indole derivatives have been shown to induce apoptosis by disrupting the function of anti-apoptotic Bcl-2 proteins. This allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Specifically, compounds 1a and 1b have been shown to significantly increase the levels of caspase-3, a key executioner caspase, in pancreatic cancer cells.[4] They demonstrated caspase-3 protein overexpression levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, which were even more active than the reference compound staurosporine.[4]

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade cluster_apoptosis Cellular Response Indole_Derivative 5-Methoxy-3-Methyl- Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Indole_Derivative->Bax Activates (indirectly) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by 5-methoxy-3-methyl-indole derivatives.

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer efficacy of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with indole derivatives Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 2-4 hours Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End End Step7->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore that can be measured colorimetrically.

Workflow Diagram:

Caspase3_Assay_Workflow Start Start Step1 Treat cells with indole derivatives to induce apoptosis Start->Step1 Step2 Lyse cells to release intracellular contents Step1->Step2 Step3 Incubate cell lysate with caspase-3 substrate (DEVD-pNA) Step2->Step3 Step4 Active caspase-3 cleaves the substrate, releasing pNA Step3->Step4 Step5 Measure absorbance at 405 nm Step4->Step5 End End Step5->End

Caption: Workflow for the caspase-3 colorimetric assay.

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells with the this compound derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.

  • Prepare Reaction: In a 96-well plate, add the cell lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity by comparing the absorbance of the treated samples to the untreated control. The results can be expressed as fold-increase in caspase-3 activity.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide demonstrates that strategic substitutions on this core structure can lead to compounds with potent and selective activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key oncogenic signaling pathways, such as the EGFR pathway, and the induction of apoptosis through the intrinsic mitochondrial pathway.

Future research in this area should focus on:

  • Synthesis of novel derivatives: A systematic exploration of substitutions at various positions of the indole ring to further optimize potency and selectivity.

  • In vivo efficacy studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target deconvolution: For compounds with unknown mechanisms, further studies are needed to identify their specific molecular targets.

  • Combination therapies: Investigating the synergistic effects of these indole derivatives with existing chemotherapeutic agents or targeted therapies.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community can pave the way for the development of a new generation of effective and targeted cancer therapeutics.

References

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • El-Adl, K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
  • Hassan, M., et al. (2022). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 74, 128923.
  • Karimi-Jaberi, Z., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
  • Khan, I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651.
  • Mohammadhosseini, N., et al. (2018). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 28(15), 2546-2551.
  • NCI-60 Human Tumor Cell Lines Screen. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Poursoleiman, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands, 13(2), 123-132.
  • Reddy, T. S., et al. (2015). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3237-3241.
  • Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113651.
  • Verma, A., et al. (2021). Indole: A privileged scaffold in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112993.
  • Wang, L., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2143.
  • Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]

  • You, L. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 9, 739.
  • Zhang, X., et al. (2018). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 8, 437.

Sources

Head-to-head comparison of different synthetic routes to 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An Executive Guide to the Synthesis of 5-methoxy-3-methyl-1H-indole: A Comparative Analysis of Key Methodologies

For drug development professionals and researchers in organic synthesis, the indole nucleus represents a "privileged scaffold" due to its prevalence in pharmacologically active compounds. Among its many derivatives, this compound is a crucial intermediate in the synthesis of various therapeutic agents. The selection of an appropriate synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides a head-to-head comparison of the principal synthetic strategies to construct this valuable molecule, with a focus on experimental practicality and mechanistic rationale.

The Fischer Indole Synthesis: The Workhorse Method

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely utilized methods for constructing the indole core. The strategy involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ or isolated from the condensation of a phenylhydrazine with an aldehyde or ketone.

Mechanistic Pathway

The reaction proceeds through a cascade of well-established steps:

  • Hydrazone Formation: Reaction of 4-methoxyphenylhydrazine with propanal.

  • Tautomerization: Conversion of the hydrazone to its enehydrazine tautomer.

  • -Sigmatropic Rearrangement: The key bond-forming step, which is thermally or acid-catalyzed, to form a di-imine intermediate.

  • Aromatization: Loss of ammonia to furnish the aromatic indole ring.

Fischer_Indole_Synthesis A 4-Methoxyphenylhydrazine + Propanal B Phenylhydrazone Intermediate A->B Condensation C [3,3]-Sigmatropic Rearrangement (Enehydrazine Tautomer) B->C Acid Catalyst (e.g., PPA, H2SO4) D Di-imine Intermediate C->D E Cyclization & Aromatization D->E F This compound E->F -NH3

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol

Step 1: Phenylhydrazone Formation. To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, sodium acetate (1.1 eq) is added, and the mixture is stirred for 15 minutes. Propanal (1.05 eq) is then added dropwise, and the reaction is stirred at room temperature for 2-3 hours until precipitation of the hydrazone is complete. The solid is filtered and washed with cold ethanol.

Step 2: Cyclization. The dried phenylhydrazone (1.0 eq) is added portion-wise to polyphosphoric acid (PPA) at 80-90 °C. The mixture is stirred at this temperature for 1-2 hours.

Step 3: Work-up and Purification. The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a strong base (e.g., NaOH). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

The Bischler-Möhlau Indole Synthesis: An Alternative Approach

The Bischler-Möhlau synthesis offers a different disconnection, involving the reaction of an α-halo-ketone with an excess of an aniline. For the target molecule, this would involve the reaction of 2-chloropropanal with 4-methoxyaniline.

Mechanistic Pathway

The reaction is believed to proceed via:

  • N-Alkylation: Initial formation of an α-arylaminoketone intermediate.

  • Cyclization: A second molecule of aniline acts as a base to facilitate intramolecular condensation.

  • Dehydration: Elimination of water to form the indole.

Bischler_Mohlau_Synthesis A 4-Methoxyaniline + 2-Chloropropanal B α-(4-methoxyphenylamino)propanal Intermediate A->B N-Alkylation C Intramolecular Cyclization B->C Heat, Excess Aniline D Dehydration C->D E This compound D->E -H2O

Caption: Workflow of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol

A mixture of 4-methoxyaniline (3-4 eq) and 2-chloropropanal (1.0 eq) is heated at 150-180 °C for several hours. The reaction is monitored by TLC. Upon completion, the excess aniline is removed by vacuum distillation. The residue is then taken up in a suitable solvent and purified by column chromatography.

The Japp-Klingemann Reaction: A Regioselective Route

The Japp-Klingemann reaction provides a more controlled method for preparing specific indole isomers by reacting a diazonium salt with a β-keto-ester, followed by cyclization.

Mechanistic Pathway
  • Diazotization: Conversion of 4-methoxyaniline to its corresponding diazonium salt.

  • Coupling: Reaction of the diazonium salt with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) to form a hydrazone.

  • Cyclization: The hydrazone is then subjected to Fischer-like cyclization conditions.

Japp_Klingemann_Reaction A 4-Methoxyaniline B Diazonium Salt Formation (NaNO2, HCl) A->B C Coupling with Ethyl 2-methylacetoacetate B->C D Hydrazone Intermediate C->D E Hydrolysis, Decarboxylation, and Cyclization D->E Acid, Heat F This compound E->F

Caption: Workflow of the Japp-Klingemann Reaction.

Experimental Protocol

Step 1: Diazotization. 4-Methoxyaniline (1.0 eq) is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the low temperature.

Step 2: Coupling. The diazonium salt solution is slowly added to a cooled solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol containing sodium hydroxide. The pH is carefully controlled during the addition.

Step 3: Cyclization. The resulting hydrazone is extracted and then heated in a mixture of ethanol and concentrated sulfuric acid to effect cyclization, hydrolysis, and decarboxylation. Work-up and purification follow standard procedures.

Head-to-Head Performance Comparison

ParameterFischer Indole SynthesisBischler-Möhlau SynthesisJapp-Klingemann Reaction
Starting Materials 4-Methoxyphenylhydrazine, Propanal4-Methoxyaniline, 2-Chloropropanal4-Methoxyaniline, Ethyl 2-methylacetoacetate
Typical Yield 60-80%30-50%55-75%
Reaction Conditions Harsh (Strong Acid, High Temp)Very Harsh (High Temp)Milder Coupling, Harsh Cyclization
Scalability ExcellentPoor to ModerateGood
Key Advantages Cost-effective, well-establishedOne-pot procedureExcellent regiocontrol
Key Disadvantages Harsh conditions can limit substrate scopeLow yields, excess aniline removalRequires handling of diazonium salts

Conclusion and Recommendations

The Fischer indole synthesis remains the most practical and economically viable route for the large-scale production of this compound, provided the subsequent synthetic steps do not involve acid-sensitive functionalities. Its primary drawbacks are the harsh conditions and the potential for side-product formation.

The Japp-Klingemann reaction is a superior choice when absolute regiocontrol is necessary, especially when dealing with more complex starting materials. While it involves an additional step for diazonium salt formation, the control it offers can be invaluable.

The Bischler-Möhlau synthesis is generally less favored due to its harsh conditions, lower yields, and the need for a large excess of the aniline starting material, which complicates purification. It is typically reserved for specific substrates where other methods have failed.

For most applications, the Fischer indole synthesis represents the optimal balance of efficiency, cost, and scalability for the preparation of this compound.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]

  • Möhlau, R. Ueber die Einwirkung von primären aromatischen Aminen auf Phenyl-α-brom- und Phenyl-α-chloracetyl. Ber. Dtsch. Chem. Ges.1881 , 14 (1), 173–178. [Link]

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel 5-methoxy-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Spectroscopic Validation in Drug Discovery

In the fast-paced world of drug development, the unambiguous structural confirmation of newly synthesized compounds is the bedrock upon which all subsequent biological and pharmacological data stand. For novel heterocyclic compounds like 5-methoxy-3-methyl-1H-indole derivatives, which are of significant interest due to the diverse biological activities of the indole scaffold, this validation is particularly critical.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the robust validation of such derivatives using a multi-pronged spectroscopic approach. We will delve into the "why" behind the choice of each technique and provide actionable, field-proven protocols to ensure the integrity of your data, thereby accelerating your research and development pipeline.

The core principle of our validation strategy is the convergence of evidence. No single technique provides a complete structural picture. Instead, we will build a self-validating system where data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy collectively and unequivocally confirm the identity and purity of the synthesized compound. This approach aligns with the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data management, ensuring that your findings are robust and reproducible.[5][6][7]

The Strategic Application of Spectroscopic Techniques

Our validation workflow is designed to systematically elucidate the molecular structure of a newly synthesized this compound derivative. Each technique provides a unique piece of the structural puzzle.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Confirmation Synthesis Synthesis of This compound derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation NMR->Structure_Confirmation Connectivity & Stereochemistry MS->Structure_Confirmation MS->Structure_Confirmation Molecular Weight & Formula IR->Structure_Confirmation IR->Structure_Confirmation Functional Groups UV_Vis->Structure_Confirmation UV_Vis->Structure_Confirmation Chromophoric System

Figure 1: A comprehensive workflow for the spectroscopic validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For our this compound derivative, both ¹H and ¹³C NMR are indispensable.

Why it's critical:

  • ¹H NMR: Reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): Establishes direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the overall molecular structure.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified and dried compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one in which the compound is fully soluble. Note the chemical shifts of residual solvent peaks to avoid misinterpretation.[9]

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve any ambiguities in the signal assignments.

Data Validation and Interpretation: A Comparative Approach

The validation of NMR data hinges on comparing the observed chemical shifts and coupling constants with expected values based on the proposed structure and data from similar known compounds.

Table 1: Expected vs. Hypothetical Observed ¹H and ¹³C NMR Data for a this compound Derivative

Position Expected ¹H Chemical Shift (ppm) Hypothetical Observed ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Hypothetical Observed ¹³C Chemical Shift (ppm)
N-H7.8 - 8.2 (broad s)8.05 (br s, 1H)--
C2-H7.0 - 7.3 (s)7.15 (s, 1H)120 - 125122.8
C3-CH₃2.2 - 2.5 (s)2.35 (s, 3H)10 - 1512.1
C4-H7.1 - 7.4 (d)7.28 (d, J=8.8 Hz, 1H)110 - 115111.5
C5-OCH₃3.8 - 4.0 (s)3.88 (s, 3H)55 - 6055.9
C6-H6.7 - 7.0 (dd)6.85 (dd, J=8.8, 2.4 Hz, 1H)110 - 115112.3
C7-H6.9 - 7.2 (d)7.05 (d, J=2.4 Hz, 1H)100 - 105102.6
C3110 - 115-111.2-
C3a125 - 130-128.9-
C5150 - 155-154.2-
C7a130 - 135-131.7-

Note: Expected chemical shifts are estimations based on general indole derivatives and substituent effects. Actual values may vary.

Interpretation Causality: The downfield shift of the N-H proton is characteristic of indoles. The singlet for the C2-H and C3-CH₃ confirms their substitution pattern. The coupling patterns of the aromatic protons (C4, C6, C7) are consistent with a 1,2,4-trisubstituted benzene ring. The chemical shift of the methoxy protons and carbon confirms its presence.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for the validation of novel compounds. It provides the exact mass of the molecular ion, which allows for the determination of the elemental composition.

Why it's critical:

  • Molecular Weight Confirmation: Provides the most accurate determination of the molecular weight of the synthesized compound.

  • Elemental Formula Determination: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

  • Fragmentation Analysis: Provides structural information by observing the fragmentation pattern of the molecular ion, which can be compared to known fragmentation pathways of similar compounds.[10][11][12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The choice of ionization technique (e.g., ESI, APCI) will depend on the polarity and thermal stability of the compound. For many indole derivatives, Electrospray Ionization (ESI) is a good starting point.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).

Data Validation: A Match Game

The validation of MS data involves a direct comparison of the measured mass with the calculated mass for the proposed elemental formula.

Table 2: HRMS Data for a Hypothetical this compound Derivative (C₁₀H₁₁NO)

Parameter Value
Calculated Mass [M+H]⁺162.0919
Observed Mass [M+H]⁺162.0915
Mass Error (ppm)-2.5

Interpretation Causality: A mass error of less than 5 ppm provides strong evidence for the proposed elemental formula. The fragmentation pattern can also be analyzed to further support the structure. For instance, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) would be expected fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8]

Why it's critical:

  • Functional Group Confirmation: Confirms the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.

  • Purity Check: The absence of unexpected peaks (e.g., a broad O-H stretch from residual alcohol solvent) can indicate the purity of the sample.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument should be calibrated with a polystyrene film to ensure frequency accuracy.[13]

Data Validation: Characteristic Vibrations

The validation of FTIR data involves identifying the characteristic absorption bands for the expected functional groups.

Table 3: Key FTIR Absorption Bands for a this compound Derivative

Functional Group Expected Wavenumber (cm⁻¹) Hypothetical Observed Wavenumber (cm⁻¹)
N-H stretch3300 - 35003410
C-H stretch (aromatic)3000 - 31003055
C-H stretch (aliphatic)2850 - 30002930, 2865
C=C stretch (aromatic)1450 - 16001585, 1490
C-O stretch (aryl ether)1200 - 12751245

Interpretation Causality: The presence of a sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the indole ring.[1] The combination of aromatic and aliphatic C-H stretches, along with the aromatic C=C stretches, confirms the core structure. The strong C-O stretch in the fingerprint region is characteristic of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophoric System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophoric system.

Why it's critical:

  • Confirmation of the Indole Chromophore: The indole ring system has a characteristic UV absorption spectrum.

  • Comparison with Analogues: The λmax values can be compared with those of known indole derivatives to provide further evidence for the proposed structure.[14][15]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

    • The solvent used and the concentration must be reported.[13]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the sample spectrum over a suitable wavelength range (e.g., 200-400 nm).

Data Validation: Electronic Transitions

The validation of UV-Vis data involves identifying the characteristic absorption maxima (λmax).

Table 4: UV-Vis Absorption Data for a Hypothetical this compound Derivative

Solvent Hypothetical Observed λmax (nm)
Methanol225, 278, 295 (sh)

Interpretation Causality: The observed absorption maxima are consistent with the π → π* transitions of the indole chromophore. The position and intensity of these bands can be influenced by the substituents on the indole ring.

Data_Integration Compound Synthesized Compound (this compound derivative) NMR NMR (¹H, ¹³C, 2D) Compound->NMR MS HRMS Compound->MS FTIR FTIR Compound->FTIR UV_Vis UV-Vis Compound->UV_Vis Data_Analysis Convergent Data Analysis NMR->Data_Analysis Provides: - Carbon-Hydrogen Framework - Connectivity MS->Data_Analysis Provides: - Molecular Weight - Elemental Formula FTIR->Data_Analysis Provides: - Functional Groups UV_Vis->Data_Analysis Provides: - Chromophoric System Final_Validation Unambiguous Structural Confirmation & Purity Assessment Data_Analysis->Final_Validation Cross-Validation of Spectroscopic Data

Figure 2: The integration of data from multiple spectroscopic techniques for robust validation.

The rigorous validation of newly synthesized compounds is not merely a procedural step; it is a commitment to scientific integrity. By employing a multi-technique spectroscopic approach, as outlined in this guide, researchers can have the utmost confidence in the structural identity and purity of their compounds. This, in turn, ensures the reliability of all subsequent biological and pharmacological data, ultimately accelerating the path from discovery to clinical application. The principles and protocols described herein provide a robust framework for achieving this critical objective.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. (n.d.). IUPAC. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). PubMed. Retrieved from [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025). ResearchGate. Retrieved from [Link]

  • This compound | C10H11NO. (n.d.). PubChem. Retrieved from [Link]

  • Optical properties of 3-substituted indoles. (2020). PMC - NIH. Retrieved from [Link]

  • Development of a Standard for FAIR Data Management of Spectroscopic Data. (n.d.). IUPAC. Retrieved from [Link]

  • 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2020). ResearchGate. Retrieved from [Link]

  • Experimental reporting. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). ACS Publications. Retrieved from [Link]

  • Structural Identification of Organic Compounds with Spectroscopic Techniques. (2005). Wiley. Retrieved from [Link]

  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing. Retrieved from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]

  • IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. (2022). MeritHub. Retrieved from [Link]

  • Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2010). Spectrochim Acta A Mol Biomol Spectrosc. Retrieved from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PMC - NIH. Retrieved from [Link]

  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). PMC - NIH. Retrieved from [Link]

  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (2022). ChemRxiv. Retrieved from [Link]

  • Optical properties of 3-substituted indoles. (2020). RSC Publishing. Retrieved from [Link]

  • Successful Completion of a Research Degree: Guidelines for Experimentalists. (n.d.). University of Bristol. Retrieved from [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). PMC - NIH. Retrieved from [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (n.d.). SciRP.org. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved from [Link]

  • 5-Methoxyindole | C9H9NO. (n.d.). PubChem. Retrieved from [Link]

  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. (2025). Britannica. Retrieved from [Link]

  • FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). (n.d.). De Gruyter. Retrieved from [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (n.d.). ANU Open Research. Retrieved from [Link]

  • Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. (2009). PubMed. Retrieved from [Link]

  • 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing. Retrieved from [Link]

Sources

Comparative study of the neuroprotective effects of various methoxyindoles

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of therapeutic strategies against neurodegenerative diseases, the indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a fascinating class of compounds: methoxyindoles. This guide provides a comparative analysis of the neuroprotective properties of prominent methoxyindoles, offering researchers, scientists, and drug development professionals a comprehensive technical overview. We will delve into the mechanistic underpinnings of their neuroprotective actions, supported by experimental evidence, and provide standardized protocols for their comparative evaluation.

Introduction to Methoxyindoles: A Class of Promising Neuroprotectants

Methoxyindoles are characterized by an indole core structure with a methoxy group substitution. This chemical feature bestows upon them unique physicochemical properties that facilitate their interaction with biological systems, including the central nervous system. Several members of this class have emerged as potent neuroprotective agents, each with distinct, yet sometimes overlapping, mechanisms of action. This guide will focus on a comparative study of four key methoxyindoles: Melatonin, Agomelatine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and 5-Methoxyindole-2-carboxylic acid (MICA).

Our exploration will be grounded in the principles of scientific integrity, explaining the rationale behind experimental designs and ensuring that the described protocols are robust and reproducible. By synthesizing data from numerous studies, we aim to provide a clear, evidence-based comparison to inform future research and drug development endeavors.

The Contenders: A Mechanistic Overview

Melatonin (N-acetyl-5-methoxytryptamine)

A ubiquitously produced neurohormone, melatonin is renowned for its role in regulating circadian rhythms. Beyond its chronobiotic functions, melatonin is a formidable neuroprotectant, wielding a multi-pronged defense against neuronal insults.[1] Its neuroprotective effects are attributed to its potent antioxidant and anti-inflammatory properties, its ability to modulate mitochondrial function, and its anti-apoptotic activity.[2][3]

Melatonin and its metabolites are powerful free radical scavengers, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4] This direct antioxidant activity is complemented by its ability to stimulate the expression of antioxidant enzymes.[3] Furthermore, melatonin has been shown to protect against β-amyloid toxicity, a key pathological hallmark of Alzheimer's disease, by reducing oxidative stress and mitochondrial depolarization.[4] Numerous experimental and clinical studies have confirmed its therapeutic potential in neurodegenerative disorders.[5]

Agomelatine

Agomelatine is a synthetic analog of melatonin, developed as an antidepressant.[6] Its unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor, contributes to its neuroprotective effects.[6][7][8] This dual action not only resynchronizes circadian rhythms but also enhances the release of dopamine and norepinephrine in the prefrontal cortex.[8][9]

Animal studies suggest that agomelatine possesses neuroprotective properties, potentially by promoting neuroplasticity and protecting against the detrimental effects of stress on the central nervous system.[6][7] It has been shown to reverse the reduction in neuronal activity induced by chronic stress.[7] Moreover, in a mouse model of Alzheimer's disease, agomelatine treatment was found to reduce amyloid plaques and improve cognitive deficits by enhancing autophagy.[10]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

A naturally occurring psychedelic tryptamine, 5-MeO-DMT has recently garnered attention for its potential therapeutic applications, including neuroprotection.[11][12] It primarily acts as an agonist at serotonin 5-HT1A and 5-HT2A receptors.[11][12] Observational studies and preliminary clinical trials suggest that 5-MeO-DMT can induce rapid and sustained reductions in symptoms of depression and anxiety.[11][12]

Its neuroprotective potential is thought to stem from its anti-inflammatory and immunomodulatory effects, as well as its ability to stimulate neurogenesis and promote neuroplasticity.[11][12] A single dose of 5-MeO-DMT has been shown to increase the proliferation and survival of new neurons in the adult mouse dentate gyrus and to promote dendritic spine development.[13][14] Furthermore, it has been demonstrated to modulate the expression of genes involved in neural activity and synaptic remodeling.[15]

5-Methoxyindole-2-carboxylic acid (MICA)

MICA is another methoxyindole derivative that has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke.[16][17] Its primary mechanism of action appears to be the preservation of mitochondrial function.[16]

Post-ischemic administration of MICA has been shown to reduce brain infarction volume in animal models of stroke.[16] This neuroprotective effect is associated with the preservation of mitochondrial complex I and IV activities, enhanced mitochondrial membrane potential, increased ATP production, and decreased caspase-3 activity.[16] Furthermore, MICA has been found to upregulate the expression of NQO1, an antioxidant enzyme, through the Nrf2 signaling pathway.[16][17] Studies have also suggested that MICA can improve long-term potentiation in the hippocampus following ischemic injury.[18] An arylhydrazone derivative of MICA has also shown strong antioxidant and neuroprotective effects in models of Alzheimer's disease.[19]

Comparative Analysis of Neuroprotective Efficacy

Direct comparative studies of these four methoxyindoles are limited. However, based on their known mechanisms of action, we can extrapolate their potential relative efficacies in different models of neurodegeneration.

MethoxyindolePrimary MechanismKey Receptors/TargetsKnown Neuroprotective EffectsPotential Therapeutic Area
Melatonin Antioxidant, Anti-inflammatory, Anti-apoptotic, Mitochondrial protectionMT1, MT2Reduces oxidative stress, inhibits apoptosis, protects against Aβ toxicity.[3][4]Alzheimer's, Parkinson's, Stroke.[1]
Agomelatine MT1/MT2 agonist, 5-HT2C antagonistMT1, MT2, 5-HT2CPromotes neuroplasticity, enhances autophagy, protects against stress-induced neuronal damage.[7][9][10]Depression, Alzheimer's.[6][10]
5-MeO-DMT 5-HT1A/5-HT2A agonist5-HT1A, 5-HT2AStimulates neurogenesis, promotes structural neural plasticity, anti-inflammatory.[12][13][14]Depression, Anxiety, potentially other neurodegenerative disorders.[11][15]
MICA Mitochondrial protection, Nrf2 activationDihydrolipoamide dehydrogenase (DLDH)Preserves mitochondrial function, reduces infarct volume, upregulates antioxidant enzymes.[16][17]Ischemic Stroke.[16][18]

Experimental Protocols for Comparative Evaluation

To objectively compare the neuroprotective effects of these methoxyindoles, a standardized set of in vitro and in vivo experiments is essential. The following protocols are designed to provide a robust framework for such a comparative study.

In Vitro Neuroprotection Assays

Objective: To assess the ability of methoxyindoles to protect cultured neuronal cells from various insults.

Cell Models:

  • SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used to model neurodegenerative diseases.[20]

  • Primary cortical neurons: Provide a more physiologically relevant model of the central nervous system.[21]

  • iPSC-derived neurons: Offer the advantage of using human cells with specific genetic backgrounds related to neurodegenerative diseases.[22][23]

Neurotoxic Insults:

  • Oxidative stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[20][24]

  • Excitotoxicity: Glutamate or NMDA.

  • Amyloid-β (Aβ) toxicity: Aβ₁₋₄₂ oligomers.[4]

  • Oxygen-glucose deprivation (OGD): To mimic ischemic conditions.[25]

Step-by-Step Protocol (General):

  • Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates.

  • Pre-treatment: Incubate cells with varying concentrations of each methoxyindole (e.g., 1, 10, 100 µM) for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to the chosen neurotoxic insult for a predetermined time.

  • Assessment of Neuroprotection:

    • Cell Viability Assays:

      • MTT Assay: Measures mitochondrial metabolic activity.[20][21]

      • LDH Release Assay: Quantifies plasma membrane damage.[21]

      • Live/Dead Staining: Using reagents like Calcein-AM and Ethidium Homodimer-1 for direct visualization of viable and dead cells.[26]

    • Oxidative Stress Assays:

      • ROS Detection: Using fluorescent probes like DCFDA.

      • Lipid Peroxidation Assay: Measuring malondialdehyde (MDA) levels using a TBARS assay.

    • Apoptosis Assays:

      • Caspase-3 Activity Assay: Measures the activity of a key executioner caspase.[16]

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[27]

In Vivo Neuroprotection Studies

Objective: To evaluate the neuroprotective efficacy of methoxyindoles in animal models of neurodegenerative diseases.

Animal Models:

  • Alzheimer's Disease Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice).[5]

  • Parkinson's Disease Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.[28]

  • Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) model in rats or mice.[16][28]

Step-by-Step Protocol (General):

  • Animal Grouping: Randomly assign animals to control, disease model, and treatment groups (receiving different methoxyindoles).

  • Drug Administration: Administer the methoxyindoles via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and frequencies.

  • Induction of Pathology: Induce the specific neurodegenerative condition (e.g., MPTP injection, MCAO surgery).

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive and motor functions (e.g., Morris water maze for memory, rotarod test for motor coordination).[18]

  • Histopathological and Biochemical Analysis:

    • Immunohistochemistry: Stain brain sections for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and pathology (e.g., Aβ plaques, α-synuclein aggregates).[25]

    • Biochemical Assays: Measure levels of oxidative stress markers, inflammatory cytokines, and neurotransmitters in brain homogenates.

Signaling Pathways and Visualizations

The neuroprotective effects of these methoxyindoles are mediated by complex signaling pathways. Understanding these pathways is crucial for targeted drug development.

Melatonin's Neuroprotective Pathways

Melatonin_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Agonist ROS_RNS ROS/RNS Melatonin->ROS_RNS Mitochondria Mitochondria Melatonin->Mitochondria Protects Neuroinflammation Neuroinflammation Melatonin->Neuroinflammation Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) MT1_MT2->Antioxidant_Enzymes Upregulates Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Apoptosis Apoptosis Mitochondria->Apoptosis Inhibits Mitochondria->Neuronal_Survival

Caption: Melatonin's multifaceted neuroprotective mechanisms.

Agomelatine's Dual-Action Pathway

Agomelatine_Pathway Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptor Agomelatine->HT2C Antagonist Autophagy Autophagy Agomelatine->Autophagy Enhances Circadian_Rhythm Circadian Rhythm Resynchronization MT1_MT2->Circadian_Rhythm Dopamine_NE Dopamine & Norepinephrine Release HT2C->Dopamine_NE Increases Neuroplasticity Neuroplasticity Circadian_Rhythm->Neuroplasticity Dopamine_NE->Neuroplasticity Neuronal_Protection Neuronal Protection Neuroplasticity->Neuronal_Protection Autophagy->Neuronal_Protection FiveMeODMT_Pathway FiveMeODMT 5-MeO-DMT HT1A_HT2A 5-HT1A/5-HT2A Receptors FiveMeODMT->HT1A_HT2A Agonist Anti_inflammatory Anti-inflammatory Effects FiveMeODMT->Anti_inflammatory Neurogenesis Neurogenesis HT1A_HT2A->Neurogenesis Stimulates Synaptic_Plasticity Synaptic Plasticity HT1A_HT2A->Synaptic_Plasticity Promotes Neuronal_Growth Neuronal Growth & Survival Neurogenesis->Neuronal_Growth Synaptic_Plasticity->Neuronal_Growth Anti_inflammatory->Neuronal_Growth

Caption: 5-MeO-DMT's promotion of neurogenesis and synaptic plasticity.

MICA's Mitochondrial Rescue Pathway

MICA_Pathway MICA MICA DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibits Nrf2_Pathway Nrf2 Signaling Pathway MICA->Nrf2_Pathway Activates Mitochondrial_Function Mitochondrial Function DLDH->Mitochondrial_Function Preserves ATP_Production ATP Production Mitochondrial_Function->ATP_Production Maintains Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress Reduces Neuronal_Protection Neuronal Protection ATP_Production->Neuronal_Protection NQO1 NQO1 Upregulation Nrf2_Pathway->NQO1 NQO1->Oxidative_Stress Reduces

Caption: MICA's mechanism of neuroprotection via mitochondrial preservation.

Conclusion and Future Directions

The methoxyindoles presented in this guide represent a promising frontier in the development of neuroprotective therapeutics. Melatonin's broad-spectrum antioxidant and anti-inflammatory actions make it a versatile candidate for a range of neurodegenerative conditions. Agomelatine's unique dual-receptor activity offers a novel approach to tackling both the mood and cognitive aspects of these diseases. The emerging evidence for 5-MeO-DMT's profound effects on neuroplasticity opens up exciting new avenues for promoting neuronal repair. Finally, MICA's targeted action on mitochondrial function provides a clear strategy for combating ischemic neuronal injury.

Future research should focus on direct, head-to-head comparative studies of these compounds using the standardized protocols outlined in this guide. Such studies will be invaluable in elucidating the relative strengths and weaknesses of each methoxyindole and in identifying the most appropriate clinical applications for each. Furthermore, the exploration of synergistic combinations of these agents may unlock even more potent neuroprotective strategies. As our understanding of the intricate molecular mechanisms underlying neurodegeneration deepens, the targeted development of novel methoxyindole derivatives holds immense promise for the future of neurological medicine.

References

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. [Link]

  • Chen, T. Y., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Biochemical and Biophysical Research Communications, 497(1), 444-450. [Link]

  • García-Sánchez, C., et al. (2023). The Vital Role of Melatonin and Its Metabolites in the Neuroprotection and Retardation of Brain Aging. International Journal of Molecular Sciences, 24(3), 2586. [Link]

  • Ali, T., & Kim, M. O. (2011). Mechanism of neuroprotection of melatonin against beta-amyloid neurotoxicity. Journal of Pineal Research, 50(4), 427-435. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]

  • Strome, E., & Doudet, D. J. (2009). Animal models of neurodegenerative disease: Insights from in vivo imaging studies. Current Topics in Medicinal Chemistry, 9(11), 1004-1015. [Link]

  • Ahmadi, S., et al. (2023). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10912. [Link]

  • Wang, T., et al. (2018). Neuroprotective Mechanisms of Melatonin in Hemorrhagic Stroke. International Journal of Molecular Sciences, 19(9), 2821. [Link]

  • Zajecka, J. (2008). Agomelatine, a melatonin agonist with antidepressant properties. Expert Opinion on Investigational Drugs, 17(5), 751-760. [Link]

  • Aras, M. A., et al. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]

  • NutraIngredients-USA.com. (2024, July 17). The neuroprotective potential of melatonin. [Link]

  • Nikolova, S., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(14), 5405. [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Tchekalarova, J., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences, 24(15), 12102. [Link]

  • Ran, Q., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 113, 468-477. [Link]

  • Slanzi, A., et al. (2020). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Cellular Neuroscience, 14, 594494. [Link]

  • Molteni, R., et al. (2010). Agomelatine, a new opportunity in the treatment of depression. CNS Neuroscience & Therapeutics, 16(4), e76-e86. [Link]

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Juric, D. M., et al. (2009). A method for identifying viable and damaged neurons in adult mouse brain slices. Acta Histochemica, 111(6), 531-537. [Link]

  • Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. [Link]

  • Forster, M. J., et al. (2020). Effects of Dietary 5-methoxyindole-2-carboxylic Acid on Brain Functional Recovery After Ischemic Stroke. Behavioural Brain Research, 378, 112278. [Link]

  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

  • NAD.com. (2022, July 11). Study Shows Agomelatine Prevents Cognitive Deficits in Alzheimer's. [Link]

  • Slanzi, A., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 594494. [Link]

  • ResearchGate. (n.d.). Comparative effects of agomelatine, melatonin, and 5-HT2C receptor antagonists on cell survival. [Link]

  • Blossom Analysis. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). [Link]

  • Cardozo-Pelaez, F., et al. (2002). Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance. Nucleic Acids Research, 30(15), 3345-3353. [Link]

  • Liu, X., et al. (2020). Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease. Neural Regeneration Research, 15(1), 46-54. [Link]

  • Carotenuto, M., et al. (2022). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Brain Sciences, 12(5), 603. [Link]

  • ResearchGate. (n.d.). Effects of 5-MeO-DMT on hNPCs. [Link]

  • De Berardis, D., et al. (2013). A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation. Current Neuropharmacology, 11(2), 197-212. [Link]

  • PsyPost. (2025, May 16). Single dose of 5-MeO-DMT alters gene expression in brain and reduces anxiety-like behavior in stressed mice. [Link]

  • Lima-Maximino, M. G., et al. (2019). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. Frontiers in Molecular Neuroscience, 12, 26. [Link]

  • van Elk, M., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-143. [Link]

  • Aston University. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. Aston Research Explorer. [Link]

  • PsyPost. (2023, August 16). Fast-acting psychedelic 5-MeO-DMT increases structural neural plasticity in mice, study finds. [Link]

  • ResearchGate. (n.d.). Comparison of drug characteristics between agomelatine and melatonin. [Link]

  • Lindsay, C. B., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(10), 1545-1555. [Link]

  • Hill, M. D. (2013). Imaging neuronal loss and recovery in compromised but viable brain tissue. Brain, 136(Pt 6), 1676-1678. [Link]

  • Nuñez, G., et al. (2004). Reactive oxygen species induce different cell death mechanisms in cultured neurons. Neuroscience, 125(1), 113-120. [Link]

  • OUCI. (n.d.). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methoxy-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Considerations & Hazard Profile

Assumed Hazard Profile:

Hazard ClassDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Toxicity (Dermal) May be toxic in contact with skin.Wear appropriate chemical-resistant gloves and a lab coat at all times.[2]
Eye Irritation Causes serious eye irritation.[3][4]Wear safety goggles or a face shield.[5]
Skin Irritation May cause skin irritation.[4]Avoid skin contact; wear protective gloves and clothing.[5]
Target Organ Toxicity May cause respiratory irritation.[4][5]Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Aquatic Toxicity May be toxic to aquatic life.Prevent release to the environment. Do not dispose of down the drain.[1]

The cornerstone of safe disposal is unwavering adherence to the use of appropriate Personal Protective Equipment (PPE).

Mandatory PPE Requirements:

EquipmentSpecificationRationale
Eye Protection Tightly-fitting safety goggles or a full-face shield.[2]Protects against splashes and accidental eye contact, which can cause serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents dermal absorption, as indole compounds can be toxic upon skin contact.
Body Protection A standard laboratory coat or chemical-resistant apron.[1][2]Protects against contamination of personal clothing and skin.
Respiratory Protection Not typically required for small quantities handled in a fume hood. For large spills or poor ventilation, use a NIOSH-approved respirator.[5]Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[4]

Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 5-methoxy-3-methyl-1H-indole is a multi-step process that demands careful planning and execution. The guiding principle is that this chemical must be treated as hazardous waste and disposed of through a licensed and approved waste disposal plant.[6] Under no circumstances should it be mixed with other waste streams or discharged into the sanitary sewer system.[1]

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Collection cluster_2 Phase 3: Storage & Disposal A Generation of Waste (e.g., residual solid, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Immediately B->C D Select Designated Hazardous Waste Container C->D E Solid Waste Container (For solids & contaminated items) D->E F Liquid Waste Container (For solutions) D->F G Affix Hazardous Waste Label E->G F->G H Accurately Complete Label (Full chemical name, hazards) G->H I Store Container in Satellite Accumulation Area (SAA) H->I J Keep Container Securely Closed I->J K Arrange Pickup by EHS or Certified Waste Vendor J->K

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with all institutional policies and local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[7][8][9]

Step 1: Waste Characterization and Segregation

  • Classification: All waste containing this compound must be classified as hazardous chemical waste.[2] This includes unreacted solid material, solutions containing the compound, and any labware that has come into direct contact with it (e.g., weigh boats, filter paper, pipette tips, contaminated gloves).

  • Segregation: It is a critical safety failure to mix incompatible waste streams. Collect this compound waste in a dedicated container. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection

  • Solid Waste: Place pure this compound and contaminated solid materials into a clearly labeled, durable, and sealable hazardous waste container.[10] Ensure the container is compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, collect it in a designated hazardous liquid waste container. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Contaminated Sharps: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Step 3: Labeling and Storage

  • Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and regulations. The label must include the full chemical name ("this compound"), the approximate quantity, and all relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.[7] This area should be secure, well-ventilated, and away from incompatible materials.[6] The container must remain closed at all times except when adding waste.

Step 4: Final Disposal

  • Professional Removal: Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[11] These professionals are equipped to transport and dispose of the chemical in accordance with all legal requirements, often via high-temperature incineration.[12]

Emergency Procedures for Spills and Accidental Release

Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate vicinity of the spill.

  • If the spill is large, involves volatile solvents, or occurs in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

Step 2: Control and Contain

  • For small, manageable spills of solid material, and only if you are trained and equipped to do so, proceed with cleanup.

  • Ensure you are wearing the full complement of PPE as described in Section 1.

  • Prevent the dust from becoming airborne.[4] Gently cover the spill with an absorbent material suitable for chemical cleanup.

Step 3: Cleanup and Decontamination

  • Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[5] Avoid generating dust.

  • Clean the affected area thoroughly with an appropriate solvent (check SDS for compatible cleaning agents, often soap and water is sufficient for final decontamination), and dispose of all cleaning materials as hazardous waste.[13]

  • Take off all contaminated clothing immediately for proper decontamination or disposal.

Step 4: Reporting

  • Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet - Indole.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 5-Methoxyindole.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet - 5-Methoxy-1-methylindole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Methylindole.
  • BenchChem. (2025). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.

Sources

A Senior Application Scientist's Guide to Handling 5-methoxy-3-methyl-1H-indole: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel compound synthesis and application demands an unwavering commitment to safety. For researchers, scientists, and drug development professionals working with specialized reagents like 5-methoxy-3-methyl-1H-indole (CAS No. 21987-25-7), a thorough understanding of its hazard profile is the foundation of safe laboratory practice.[1] This guide moves beyond a simple checklist, providing a detailed operational plan centered on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep, causal understanding of why specific protective measures are necessary, ensuring a self-validating system of safety for every procedure.

Hazard Profile of this compound

Before handling any chemical, a comprehensive review of its known hazards is critical. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are the primary drivers for the PPE recommendations that follow. The physical form of this compound is typically an off-white to light yellow solid, which presents a potential dust inhalation hazard.[3]

Core PPE Requirements: A Task-Based Summary

The selection of appropriate PPE is directly dependent on the specific laboratory operation being performed. The following table summarizes the essential protective equipment for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and irritation.[2][4] Double-gloving is recommended for handling larger quantities.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash risk.Protects against airborne dust particles and liquid splashes that can cause serious eye irritation.[2][5]
Body Protection A buttoned, long-sleeved laboratory coat.Minimizes the risk of skin contact on arms and clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.[2][6][7]

The Causality Behind PPE Selection

Understanding why each piece of equipment is chosen is fundamental to building a robust safety culture.

  • Hand Protection: The GHS classification "Causes skin irritation" (H315) makes gloves non-negotiable.[2] Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for solids and associated solvents. It is critical to inspect gloves for any signs of degradation or punctures before use and to remove them without touching the outer surface with bare skin. Gloves should be changed regularly, typically every 30 to 60 minutes during extended procedures, or immediately if contamination is suspected.[8]

  • Eye and Face Protection: Given that this compound "Causes serious eye irritation" (H319), protecting the eyes from exposure to both solid particulates and liquid splashes is paramount.[2] Standard safety glasses with side shields offer a baseline of protection suitable for handling sealed containers. However, when weighing the powder or preparing solutions, the risk of airborne particles or splashes increases, necessitating the use of chemical splash goggles.[4]

  • Respiratory Protection: The warning "May cause respiratory irritation" (H335) directly addresses the risk of inhaling the fine powder.[2] The most effective engineering control is to handle the solid material within a certified chemical fume hood. In situations where this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to filter out airborne particulates.[6] Surgical masks provide no protection against chemical dusts and must not be used as a substitute.[8]

Operational Plan for Safe Handling

A systematic workflow minimizes exposure and ensures procedural integrity.

Step 1: Preparation and Area Setup
  • Review the Safety Data Sheet (SDS): Before beginning any work, read the most current SDS for this compound.

  • Designate a Work Area: Whenever possible, conduct all manipulations of the solid compound within a certified chemical fume hood to contain any dust.

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, before introducing the chemical.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.

Step 2: Handling the Solid Compound (Weighing)
  • Minimize Dust Generation: Handle the container of this compound carefully. Avoid shaking or dropping the container.

  • Use a Contained Balance: If available, use a balance with a draft shield or one located inside the fume hood.

  • Transfer Carefully: Use a spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid pouring the powder from a height, which can create dust clouds.

  • Clean Up Immediately: Use a soft brush and dustpan or a specialized lab vacuum to clean up any minor spills of powder. Do not use compressed air.

Step 3: Solution Preparation
  • Add Solid to Solvent: To avoid splashing, slowly add the weighed this compound to the solvent in your reaction vessel.

  • Ensure Proper Ventilation: Keep the vessel within the fume hood during dissolution.

Step 4: Disposal Plan
  • Chemical Waste: Dispose of all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be disposed of as solid hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling This compound task_assessment Assess Task: Solid or Solution? start->task_assessment solid_handling Handling Solid Powder task_assessment->solid_handling  Solid solution_handling Handling Solution task_assessment->solution_handling Solution   ventilation_check Is a Fume Hood Available? solid_handling->ventilation_check splash_risk Significant Splash Risk? solution_handling->splash_risk use_hood Work in Fume Hood ventilation_check->use_hood Yes use_respirator Wear N95 Respirator ventilation_check->use_respirator No core_ppe Core PPE Required: - Nitrile Gloves - Lab Coat - Safety Glasses (min.) use_hood->core_ppe use_respirator->core_ppe goggles Wear Chemical Goggles splash_risk->goggles No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes goggles->core_ppe face_shield->core_ppe end Proceed with Task core_ppe->end

Caption: PPE selection workflow for this compound.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 5-Methoxy-1-methylindole-3-carboxaldehyde.
  • Guidechem. (n.d.). 5-METHOXY-1-METHYL-1H-INDOLE (CAS No. 2521-13-3) SDS.
  • Sigma-Aldrich. (n.d.). 5-Methoxyindole 99%.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: Indole.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 5-Methoxyindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • ChemicalBook. (n.d.). This compound CAS#: 21987-25-7.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GoldBio. (n.d.). 5-Methoxy-2-methylindole.
  • Benchchem. (n.d.). This compound.
  • University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-3-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-3-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.